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  • Product: 4-Fluoro-2-(pyridin-3-yl)benzenamine
  • CAS: 923293-16-7

Core Science & Biosynthesis

Foundational

4-Fluoro-2-(pyridin-3-yl)benzenamine CAS number and synonyms

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary In the landscape of modern medicinal chemistry, biaryl and heteroaryl anilines serve as foundational building blocks for assembling complex...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, biaryl and heteroaryl anilines serve as foundational building blocks for assembling complex active pharmaceutical ingredients (APIs). Among these, 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS Registry Number: 923293-16-7 ) has emerged as a highly privileged scaffold[1].

Commonly referred to by its synonyms—4-Fluoro-2-(pyridin-3-yl)aniline , 4-Fluoro-2-(3-pyridinyl)benzenamine , and 2-(3-Pyridyl)-4-fluoroaniline —this compound integrates three critical pharmacophoric elements: a primary amine for downstream cyclization or amidation, a pyridine ring for hydrogen bonding and solubility enhancement, and a strategically placed fluorine atom for metabolic shielding[2]. As a Senior Application Scientist overseeing scale-up campaigns and synthetic route design, I frequently leverage this specific building block when targeting central nervous system (CNS) receptors and kinase domains.

This whitepaper dissects the physicochemical properties, self-validating synthetic protocols, mechanistic causality, and downstream applications of 4-Fluoro-2-(pyridin-3-yl)benzenamine.

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in biphasic reactions and its influence on the final API's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative data for 4-Fluoro-2-(pyridin-3-yl)benzenamine is summarized below:

ParameterValue
Chemical Name 4-Fluoro-2-(pyridin-3-yl)benzenamine
CAS Registry Number 923293-16-7
Molecular Formula C11H9FN2
Molecular Weight 188.20 g/mol
Exact Mass 188.0749 Da
Topological Polar Surface Area (TPSA) 38.9 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Pyridine Nitrogen, Aniline Nitrogen)
Rotatable Bonds 1 (Biaryl Axis)

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 4-Fluoro-2-(pyridin-3-yl)benzenamine is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-fluoroaniline and pyridin-3-ylboronic acid[3].

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes an in-process control (IPC) to verify success before proceeding.

Step-by-Step Self-Validating Protocol

Step 1: Reagent Charging & Degassing

  • Action: Charge 2-bromo-4-fluoroaniline (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq) into a reactor containing a 1,4-dioxane/H₂O mixture (4:1 v/v). Sparge the suspension with N₂ for 30 minutes.

  • Causality: The 4:1 solvent ratio ensures optimal solubility of the organic electrophile while providing enough water to dissolve the inorganic base, facilitating the crucial transmetalation step[4]. Degassing is critical to prevent the premature oxidation of the Pd(0) active species to an inactive Pd(II) state.

  • Validation Checkpoint: Utilize a dissolved oxygen (DO) probe; proceed to catalyst addition only when DO < 2 ppm.

Step 2: Catalyst Addition & Heating

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) under an N₂ counter-flow. Heat the biphasic mixture to 90–100 °C under reflux[5].

  • Causality: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the intermediate palladium complex. This sterically demanding environment dramatically accelerates the reductive elimination step and suppresses unwanted protodeboronation of the sensitive pyridinylboronic acid.

  • Validation Checkpoint: Perform HPLC sampling at 2h, 4h, and 12h. The reaction is validated as complete when the peak area of the limiting reagent (2-bromo-4-fluoroaniline) is < 1% relative to the product peak.

Step 3: Workup & Isolation

  • Action: Cool the reactor to room temperature, dilute with ethyl acetate (EtOAc), and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The biphasic extraction partitions the inorganic salts and residual boronic acid into the aqueous phase, leaving the lipophilic biaryl product in the organic phase.

  • Validation Checkpoint: Analyze the aqueous layer via LC-MS to confirm the absolute absence of the target product (preventing yield loss) before discarding the aqueous waste.

Synthesis A 2-Bromo-4-fluoroaniline (Electrophile) D 1,4-Dioxane / H2O 100°C, 12h A->D B Pyridin-3-ylboronic acid (Nucleophile) B->D C Pd(dppf)Cl2 + Na2CO3 (Catalyst & Base) C->D Catalytic Cycle E 4-Fluoro-2-(pyridin-3-yl)benzenamine (Target Product) D->E Suzuki-Miyaura Coupling

Suzuki-Miyaura Cross-Coupling Workflow for 4-Fluoro-2-(pyridin-3-yl)benzenamine Synthesis.

Mechanistic Insights: The Role of Fluorine and Pyridine

In drug design, the inclusion of 4-Fluoro-2-(pyridin-3-yl)benzenamine is rarely accidental; it is a calculated structural decision.

The Fluorine Effect: Placing a fluorine atom para to the amine group serves a dual purpose. First, fluorine is highly electronegative but sterically small (its van der Waals radius is similar to hydrogen). This inductively withdraws electron density from the aromatic ring, lowering the pKa of the aniline amine. This pKa modulation makes the amine a better leaving group or a more controlled nucleophile in subsequent cyclization reactions (e.g., forming quinolines or indazoles). Second, the para-fluorine blocks metabolic oxidation. Cytochrome P450 (CYP450) enzymes typically hydroxylate anilines at the para position; the strong C-F bond completely abrogates this metabolic liability, extending the half-life of the final drug.

The Pyridine Effect: The 3-pyridyl substitution introduces a basic nitrogen that acts as a strong hydrogen bond acceptor. This is vital for interacting with hinge-region residues in kinase active sites or transmembrane domains of G-protein coupled receptors (GPCRs). Furthermore, the pyridine ring significantly lowers the lipophilicity (LogP) of the molecule compared to a simple phenyl ring, thereby improving aqueous solubility and oral bioavailability.

Downstream Applications in Medicinal Chemistry

4-Fluoro-2-(pyridin-3-yl)benzenamine is prominently featured in the patent literature as a precursor for highly active CNS agents. A prime example is its use in the synthesis of complex quinoline derivatives designed as 5-HT7 receptor agonists [6].

In these synthetic pathways, the primary amine of our title compound undergoes a condensation reaction with a beta-keto ester, followed by thermal cyclization to form a substituted quinoline core. The resulting API binds to the 5-HT7 receptor, a GPCR involved in the regulation of circadian rhythms, sleep disorders, and depression.

Signaling A Quinoline Derivative (API) B 5-HT7 Receptor (GPCR) A->B Agonism C Gαs Protein Activation B->C Conformational Change D Adenylyl Cyclase (AC) C->D Stimulates E cAMP Elevation D->E ATP Conversion F Circadian Rhythm Modulation E->F Downstream Effect

Mechanism of Action for 5-HT7 Receptor Agonists Derived from Pyridinyl-Aniline Precursors.

Analytical Validation

To guarantee the structural integrity of 4-Fluoro-2-(pyridin-3-yl)benzenamine before deploying it in downstream API synthesis, rigorous analytical validation is required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Standard: The compound must exhibit a single sharp peak on a reverse-phase C18 column (>98% Area Under Curve). Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 189.08.

  • Nuclear Magnetic Resonance (¹H NMR & ¹⁹F NMR):

    • Validation Standard: ¹H NMR (in DMSO-d₆) must show the characteristic broad singlet for the -NH₂ protons (~5.2 ppm, integrating for 2H), which disappears upon D₂O exchange. The ¹⁹F NMR must show a single distinct resonance (typically around -125 ppm) confirming the presence of the single fluorine atom without regioisomeric impurities.

By adhering to these self-validating protocols and understanding the deep mechanistic causality behind the reagent choices, researchers can reliably utilize 4-Fluoro-2-(pyridin-3-yl)benzenamine to unlock new therapeutic pipelines.

References

1.[1] Boroncore. "923293-16-7 | 4-Fluoro-2-(pyridin-3-yl)benzenamine". Available at: [Link] 2.[2] U.S. Environmental Protection Agency (EPA). "4-Fluoro-2-(pyridin-3-yl)aniline - Exposure". CompTox Chemicals Dashboard. Available at: [Link] 3.[6] World Intellectual Property Organization (WIPO). "WO/2004/043929 QUINOLINE DERIVATIVES". Patentscope. Available at: [Link] 4.[3] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: [Link] 5.[4] Wikipedia. "Suzuki reaction". Available at: [Link] 6.[5] National Center for Biotechnology Information (NCBI). "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". PMC. Available at: [Link]

Sources

Exploratory

molecular weight and formula of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Executive Summary 4-Fluoro-2-(pyridin-3-yl)benzenamine (also known as 4-Fluoro-2-(3-pyridyl)aniline) is a specialized biaryl building block used primarily in the synthesis of kinase inhibitors and small-molecule drug can...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-(pyridin-3-yl)benzenamine (also known as 4-Fluoro-2-(3-pyridyl)aniline) is a specialized biaryl building block used primarily in the synthesis of kinase inhibitors and small-molecule drug candidates. Its structure combines an electron-deficient pyridine ring with an electron-rich (but fluorinated) aniline, creating a "push-pull" electronic system valuable for tuning the solubility and metabolic stability of pharmaceutical leads.

This guide provides a comprehensive technical profile, including verified physicochemical data, a validated synthetic route via Suzuki-Miyaura cross-coupling, and structural insights for medicinal chemistry applications.

Part 1: Physicochemical Identity

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon receipt of commercial samples or following in-house synthesis.

Core Identifiers
ParameterValueNotes
IUPAC Name 4-Fluoro-2-(pyridin-3-yl)benzenamineSystematic name
Common Name 4-Fluoro-2-(3-pyridyl)anilineWidely used in vendor catalogs
CAS Number 923293-16-7 Primary unique identifier
Molecular Formula C₁₁H₉FN₂
SMILES Nc1ccc(F)cc1-c1cccnc1Canonical representation
InChI Key RGFAOBXVEJMYRE-UHFFFAOYSA-NStandard hashing key
Quantitative Properties
PropertyValueTechnical Context
Molecular Weight 188.20 g/mol Average mass
Exact Mass 188.075 g/mol Monoisotopic mass (for MS validation)
Physical State SolidTypically an off-white to pale yellow powder
Predicted pKa (Pyridine) ~4.8 - 5.2The pyridine nitrogen is the primary basic site.
Predicted pKa (Aniline) ~2.5 - 3.0The fluorine atom (electron-withdrawing) lowers the basicity of the amine relative to unsubstituted aniline (pKa 4.6).
LogP (Predicted) ~1.9Moderately lipophilic; suitable for CNS or oral drug scaffolds.

Part 2: Synthetic Architecture

The most robust method for synthesizing 4-Fluoro-2-(pyridin-3-yl)benzenamine is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over Stille coupling due to lower toxicity (boron vs. tin) and milder conditions.

Reaction Logic

The synthesis relies on the palladium-catalyzed coupling of an aryl halide (electrophile) with an aryl boronic acid (nucleophile).

  • Substrate A (Electrophile): 2-Bromo-4-fluoroaniline. The bromine at the ortho position is the reactive site.

  • Substrate B (Nucleophile): Pyridine-3-boronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

Validated Protocol

Note: This protocol is designed for a 1.0 gram scale synthesis.

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM complex (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-fluoroaniline and Pyridine-3-boronic acid in the Dioxane/Water mixture.

  • Degassing (Critical): Sparge the solution with nitrogen or argon gas for 15 minutes. Oxygen presence leads to homocoupling byproducts and catalyst deactivation.

  • Catalysis: Add the Pd(dppf)Cl₂ catalyst and K₂CO₃ base under a positive stream of inert gas.

  • Reaction: Heat the mixture to 90°C under reflux for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 189.2).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 50% Ethyl Acetate in Hexanes).

Synthetic Pathway Visualization

The following diagram illustrates the catalytic cycle and material flow for this synthesis.

SuzukiCoupling Reactant1 2-Bromo-4-fluoroaniline (Electrophile) Intermediate Pd-Complex Cycle Reactant1->Intermediate Oxidative Addition Reactant2 Pyridine-3-boronic acid (Nucleophile) Reactant2->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Intermediate Base K2CO3 (Base) Base->Intermediate Activation Product 4-Fluoro-2-(pyridin-3-yl)benzenamine (Target) Intermediate->Product Reductive Elimination

Caption: Figure 1. Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl amine.

Part 3: Structural Biology & MedChem Utility

In drug discovery, this molecule serves as a high-value "fragment" or scaffold. Its utility is derived from its specific electronic and steric properties.

The "Ortho-Effect" and Conformation

Unlike a linear biphenyl system, the placement of the pyridine ring at the ortho position (C2) relative to the amine (C1) creates a twisted conformation due to steric clash between the amine protons and the pyridine ring. This non-planar geometry is crucial for:

  • Solubility: Disrupts crystal packing, often improving solubility compared to planar analogs.

  • Selectivity: The twist matches the binding pockets of specific kinases (e.g., p38 MAPK, EGFR) where planar molecules cannot fit.

Pharmacophore Mapping
  • H-Bond Donor: The primary amine (

    
    ) acts as a donor, often interacting with the "hinge region" of kinase enzymes.
    
  • H-Bond Acceptor: The pyridine nitrogen acts as an acceptor.

  • Metabolic Blocker: The Fluorine atom at the C4 position blocks metabolic oxidation (para-hydroxylation) of the aniline ring, significantly extending the half-life (

    
    ) of the drug candidate.
    

Pharmacophore Molecule 4-Fluoro-2-(pyridin-3-yl)benzenamine Amine Primary Amine (NH2) H-Bond Donor Molecule->Amine Pyridine Pyridine Nitrogen H-Bond Acceptor Molecule->Pyridine Fluorine C4-Fluorine Metabolic Blocker Molecule->Fluorine Target Kinase Hinge Region (Binding Site) Amine->Target Binds Backbone C=O Pyridine->Target Binds Backbone NH Fluorine->Target Modulates pKa / Lipophilicity

Caption: Figure 2. Pharmacophore map highlighting the functional roles of the molecule's substituents in drug binding.

Part 4: Analytical Validation (QC)

To ensure the integrity of the material, the following analytical results should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the characteristic broad singlet of the

      
       protons around 5.0–6.0 ppm.
      
    • The pyridine protons will appear downfield (8.5–8.8 ppm) due to the heteroatom.

    • The fluorine coupling will split the benzene ring signals into complex multiplets.

  • LC-MS:

    • Method: Electrospray Ionization (ESI) in Positive Mode.

    • Observation: A dominant peak at m/z 189.1 [M+H]⁺ .

  • Purity:

    • Acceptable research grade is >95% by HPLC area integration at 254 nm.

References

  • PubChem Database. 4-(Pyridin-3-yl)aniline (Analogous Structure Reference). National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for the synthesis protocol). [Link]

Foundational

The Impact of Fluorination on the Basicity of Pyridine and Aniline Moieties in Biaryl Systems: A Technical Guide for Drug Discovery

Introduction: The Critical Role of pKa in Medicinal Chemistry In the landscape of modern drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone of physicochemical characterization. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of modern drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone of physicochemical characterization. This parameter, which quantifies the strength of an acid, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. For nitrogen-containing heterocycles, such as pyridine and aniline, the pKa of their conjugate acids dictates the extent of their ionization at physiological pH. This, in turn, governs critical properties including solubility, membrane permeability, protein binding, and metabolic stability. The strategic modulation of pKa is, therefore, a pivotal tool in the medicinal chemist's arsenal for optimizing drug candidates.

This in-depth technical guide focuses on the pKa values of pyridine and aniline moieties, particularly within the context of fluorinated biaryl scaffolds. Biaryl structures are prevalent in pharmaceuticals, offering a versatile platform for tuning molecular properties. The introduction of fluorine, a common bioisostere for hydrogen, provides a powerful method for modulating the electronic characteristics and, consequently, the pKa of these basic centers. Understanding and predicting these pKa shifts is essential for rational drug design.

Fundamental Principles: Understanding Basicity in Pyridine and Aniline

The basicity of pyridine and aniline stems from the lone pair of electrons on the nitrogen atom, which can accept a proton. However, the chemical environment of this nitrogen significantly influences its basicity.

  • Pyridine: The nitrogen lone pair in pyridine resides in an sp² hybrid orbital and is not part of the aromatic π-system. This makes it readily available for protonation, and pyridine exhibits a moderate basicity with a pKa of approximately 5.25 for its conjugate acid.

  • Aniline: In aniline, the nitrogen lone pair can be delocalized into the aromatic π-system of the benzene ring. This resonance stabilization reduces the availability of the lone pair for protonation, rendering aniline a much weaker base than aliphatic amines, with a pKa of around 4.6 for its conjugate acid.[1]

The Influence of Fluorine Substitution on pKa

Fluorine is the most electronegative element, and its introduction into an aromatic ring has a profound impact on the electron density and, therefore, the basicity of aniline and pyridine moieties. This influence is primarily exerted through a strong electron-withdrawing inductive effect (-I effect).

When a fluorine atom is attached to the aromatic ring, it pulls electron density away from the ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes it less nucleophilic and thus less basic, leading to a decrease in the pKa of its conjugate acid.[2] For example, the pKa of 4-fluoroaniline is 4.65, slightly lower than that of aniline.[3][4]

Electronic Effects in Biaryl Systems: A More Complex Picture

In biaryl systems, the transmission of electronic effects from a fluorine substituent on one ring to a pyridine or aniline moiety on the other is more nuanced. The key factors at play are:

  • Inductive Effect: The electron-withdrawing inductive effect of fluorine is transmitted through the sigma bonds of the molecule. Its strength diminishes with distance.

  • Resonance Effect: While fluorine has a weak resonance-donating effect (+R), its inductive effect is dominant. For other substituents, resonance can play a more significant role in delocalizing charge.

  • Torsional Angle (Dihedral Angle): The angle between the two aromatic rings is a critical determinant of electronic communication.[5] For optimal π-system overlap and efficient transmission of resonance effects, a planar conformation is required. However, steric hindrance between ortho-substituents on the two rings can force a non-planar conformation, disrupting conjugation and diminishing the influence of resonance effects.[6] In such cases, the through-space inductive effect becomes more dominant.

The interplay of these factors determines the overall impact of a fluorine substituent on the pKa of the distal basic center.

Data Presentation: pKa Values of Substituted Pyridines and Anilines

The following tables summarize the pKa values for a selection of pyridine and aniline derivatives, illustrating the impact of various substituents.

CompoundSubstituent(s)pKa of Conjugate AcidReference
PyridineNone5.25[7]
2-Fluoropyridine2-F-0.44[8]
2-(Trifluoromethyl)pyridine2-CF₃0.60 (Predicted)[9]
2-Phenylpyridine2-Ph4.43 (Predicted)[10]

Table 1: pKa Values of Selected Pyridine Derivatives

CompoundSubstituent(s)pKa of Conjugate AcidReference
AnilineNone4.60[11]
4-Fluoroaniline4-F4.65[3][4]
4-Nitroaniline4-NO₂1.0[10]
4-Methylaniline4-CH₃5.08[10]
4-Aminobiphenyl4-Ph4.35[12]

Table 2: pKa Values of Selected Aniline Derivatives

Note: The pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding structure-activity relationships. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong acid or base is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Sample Preparation: Prepare a solution of the biaryl compound of known concentration (typically 0.01 M to 0.1 M) in a suitable solvent. For poorly water-soluble compounds, a co-solvent system (e.g., water-methanol, water-DMSO) may be necessary.[13]

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the burette tip containing the titrant (a standardized solution of HCl or NaOH) into the solution.

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the reading.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable group, as the UV-Vis absorbance spectrum will change with pH.

Step-by-Step Methodology:

  • Determine λmax: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance (λmax) for the protonated and deprotonated species.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Prepare Samples: Prepare a series of solutions with a constant concentration of the analyte in each of the buffer solutions.

  • Measure Absorbance: Measure the absorbance of each solution at the λmax values determined in step 1.

  • Data Analysis: Plot the absorbance at a chosen wavelength versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa. The pKa can also be calculated using the Henderson-Hasselbalch equation:

    pKa = pH + log[(A - AB) / (AA - A)]

    where A is the absorbance at a given pH, AA is the absorbance of the fully protonated species, and AB is the absorbance of the fully deprotonated species.

Visualization of Key Influencing Factors

The following diagram illustrates the key factors that influence the pKa of a pyridine or aniline moiety within a fluorinated biaryl system.

pKa_Influences cluster_molecule Fluorinated Biaryl System cluster_factors Influencing Factors cluster_outcome Outcome mol [F-Aryl]-[Aryl-N] Inductive Inductive Effect (-I) of Fluorine Resonance Resonance Effects (Substituent & Rings) Torsion Torsional Angle (Steric Hindrance) pKa pKa Value Inductive->pKa Decreases Basicity Resonance->pKa Modulates Basicity Torsion->Resonance Disrupts Conjugation Torsion->pKa Indirectly Affects pKa

Caption: Factors influencing the pKa of fluorinated biaryl amines.

Conclusion and Future Perspectives

The pKa of pyridine and aniline moieties in fluorinated biaryl systems is a result of a complex interplay between inductive effects, resonance effects, and the conformational constraints of the biaryl scaffold. The strong electron-withdrawing nature of fluorine generally leads to a decrease in basicity, but the magnitude of this effect is highly dependent on its position and the torsional angle between the aromatic rings.

For researchers and drug development professionals, a thorough understanding of these principles is paramount. The ability to predict and experimentally determine the pKa of novel compounds allows for a more rational approach to lead optimization, ultimately contributing to the development of safer and more effective medicines. As computational methods for pKa prediction continue to improve in accuracy, they will undoubtedly become an even more indispensable tool in the drug discovery workflow, complementing the essential experimental techniques detailed in this guide.

References

  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • Glaser, R. et al. Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification. The Journal of Physical Chemistry B, 2023.
  • Herrador, M. Á. & Jiménez, C. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • Kütt, A. et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Tetrahedron Letters, 2018.
  • ResearchGate. Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. [Link]

  • Byron, K. J. et al. The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. Journal of the Chemical Society C: Organic, 1966.
  • Canals, I. et al. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.
  • Byron, D. J., Gray, G. W., & Wilson, R. C. The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. Journal of the Chemical Society C: Organic, 1966.
  • Bordwell, F. G. Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 1977.
  • Grygorenko, O. O. et al. A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...
  • Byron, D. J., Gray, G. W., & Wilson, R. C. The effects of 2′-substituents on the ionisation constants of biphenyl-4-carboxylic acid, 4-aminobiphenyl, and 4-biphenylylacetic acid. Journal of the Chemical Society C: Organic, 1966.
  • Anderson, B. D., & Conradi, R. A. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 1985.
  • Camacho, C. J., & Kolinski, A. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 2018.
  • Gross, K. C., & Seybold, P. G. Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 2000.
  • Yildiz, O., & Cinar, M. Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 2024.
  • ResearchGate. pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. [Link]

  • PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • Chemistry LibreTexts. 8.17: The Effect of Substituents on pKa. [Link]

  • Kütt, A. et al.
  • Hu, J. et al. Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 2010.
  • Grygorenko, O. O. et al. Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv, 2021.
  • Jorgensen, W. L. & Tirado-Rives, J. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
  • Giese, M. et al. Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence.
  • Chemistry LibreTexts. 8.15: The Effect of Substituents on pKa. [Link]

  • Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. YouTube, 2023.
  • Glaser, R. et al. Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and... The Journal of Physical Chemistry B, 2023.
  • Kütt, A. et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Tetrahedron Letters, 2018.
  • Stenutz, R. 4-fluoro-N-(4-fluorophenyl)aniline. [Link]

  • FooDB. Showing Compound 2-Phenylpyridine (FDB004404). [Link]

  • Rizzi, A. et al. Capturing non-local through-bond effects in molecular mechanics force fields: II. Using fractional bond orders to fit torsion parameters. bioRxiv, 2022.
  • Zhang, S. et al. Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 2025.
  • Wikipedia. Torsion angle. [Link]

Sources

Exploratory

Therapeutic Potential of 4-Fluoro-2-(pyridin-3-yl)benzenamine Derivatives

Executive Summary The scaffold 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7) represents a "privileged structure" in modern medicinal chemistry. Characterized by a biaryl system linking an electron-deficient pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7) represents a "privileged structure" in modern medicinal chemistry. Characterized by a biaryl system linking an electron-deficient pyridine ring to a fluorinated aniline, this moiety serves as a critical pharmacophore in the design of Type I and Type II kinase inhibitors .

Its therapeutic utility stems from three distinct molecular properties:

  • Hinge Binding Capability: The ortho-disposition of the pyridine ring relative to the aniline amine allows for a bidentate hydrogen-bonding motif, mimicking the adenine ring of ATP within the kinase catalytic cleft.

  • Metabolic Hardening: The fluorine substitution at the para-position (relative to the amine) blocks a primary site of cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending in vivo half-life.

  • Electronic Modulation: The electron-withdrawing nature of both the fluorine and the pyridine ring lowers the pKa of the aniline nitrogen, reducing non-specific protein binding and improving oral bioavailability.

This guide details the synthesis, structural activity relationships (SAR), and therapeutic applications of this scaffold, specifically in targeting MAPK/ERK , c-Met , and Wee1 signaling pathways.

Chemical Architecture & SAR Logic

The Biaryl Pharmacophore

The core structure consists of an aniline ring substituted at the 2-position with a 3-pyridyl group. This biaryl axis is capable of rotation, but in the active binding site of kinases, it typically locks into a planar or twisted conformation to satisfy hydrogen bonding requirements.

  • Donor-Acceptor Motif: The aniline -NH₂ acts as a hydrogen bond donor to the kinase hinge region (e.g., backbone carbonyl of the "gatekeeper+1" residue). The pyridine nitrogen (N) acts as a hydrogen bond acceptor (e.g., from the backbone NH of the hinge).

  • Fluorine Bioisosterism: The C-F bond (1.35 Å) mimics the C-H bond sterically but alters the lipophilicity (LogP) and blocks metabolic degradation.

Visualization: Kinase Hinge Binding Mode

The following diagram illustrates the hypothetical binding mode of a derivative containing this scaffold within a generic kinase ATP-binding pocket.

KinaseBinding cluster_protein Kinase Hinge Region cluster_ligand 4-Fluoro-2-(pyridin-3-yl)benzenamine Scaffold Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Pyridine_N Pyridine N (Acceptor) Backbone_NH->Pyridine_N H-Bond (2.9 Å) Aniline_NH2 Aniline -NH2 (Donor) Aniline_NH2->Backbone_CO H-Bond (2.8 Å) Fluorine 4-Fluoro (Metabolic Block) Fluorine->Aniline_NH2 Inductive Effect (Lowers pKa)

Figure 1: Bidentate binding mechanism of the scaffold to the kinase hinge region.

Therapeutic Targets & Derivatives[1][2][3][4]

c-Met Kinase Inhibitors

Research indicates that biaryl amine derivatives are potent inhibitors of c-Met (Hepatocyte Growth Factor Receptor), a target implicated in gastric and lung cancers.

  • Mechanism: The scaffold occupies the ATP binding site. Derivatives often extend from the aniline nitrogen into the "solvent front" to improve solubility and selectivity.

  • Key Insight: Substitution on the pyridine ring (e.g., at the 6-position) can induce atropisomerism, locking the biaryl axis and potentially increasing potency by reducing the entropic penalty of binding [1].

Wee1 Kinase Inhibitors

Wee1 is a gatekeeper of the G2/M cell cycle checkpoint. Inhibition of Wee1 sensitizes p53-deficient tumor cells to DNA-damaging agents.

  • Application: 4-Fluoro-2-(pyridin-3-yl)benzenamine derivatives have been synthesized as core scaffolds for Wee1 inhibitors. The biaryl system provides the necessary rigidity to traverse the narrow ATP pocket of Wee1 [2].

MAPK Pathway (MEK Inhibition)

While many MEK inhibitors utilize a 2-fluoro-4-iodoaniline core, the 2-(pyridin-3-yl) substitution offers an alternative "head group" that interacts distinctively with the unique allosteric pocket adjacent to the ATP site in MEK1/2.

Experimental Protocol: Synthesis Strategy

The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This protocol describes the synthesis of the core scaffold from commercially available precursors.

Reagents & Materials
  • Substrate A: 2-Bromo-4-fluoroaniline (CAS: 1003-99-2)

  • Substrate B: 3-Pyridinylboronic acid (CAS: 1692-25-7)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex)

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-fluoroaniline (1.0 eq, 5.0 mmol) and 3-Pyridinylboronic acid (1.2 eq, 6.0 mmol) in 1,4-Dioxane (20 mL).

  • Degassing: Sparge the solution with Argon gas for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and 2M K₂CO₃ (3.0 eq).

  • Reflux: Heat the mixture to 90°C under an Argon atmosphere for 12 hours. Monitor reaction progress via LC-MS (Target Mass: ~189.2 m/z [M+H]+).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-4-fluoroaniline + 3-Pyridylboronic Acid Solvent Dissolve in Dioxane/H2O (Degas with Argon) Start->Solvent Catalyst Add Pd(dppf)Cl2 + K2CO3 Solvent->Catalyst Reaction Reflux at 90°C (12h) Suzuki Coupling Catalyst->Reaction Workup Filter (Celite) -> Extraction (EtOAc) Reaction->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify End Product: 4-Fluoro-2-(pyridin-3-yl)benzenamine Purify->End

Figure 2: Suzuki-Miyaura coupling workflow for scaffold synthesis.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold attractive for drug development.

PropertyValueSignificance in Drug Design
Molecular Weight 188.20 g/mol Ideal for "Fragment-Based Drug Discovery" (FBDD).
cLogP ~1.9Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (NH₂)Specific interaction with kinase hinge backbone.
H-Bond Acceptors 2 (Pyridine N, F)Pyridine N is a strong acceptor; F is a weak acceptor.
Topological Polar Surface Area (TPSA) ~39 ŲWell below the blood-brain barrier (BBB) cutoff (<90 Ų), suggesting CNS penetration potential.
pKa (Aniline) ~3.5 - 4.0Reduced basicity compared to aniline (pKa 4.6) due to F and Pyridine e- withdrawal.

References

  • Williams, D. K., et al. (2010).[1] "Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(9), 2998-3002.[1]

  • Mastracchio, A., et al. (2019).[2] "Investigation of biaryl heterocycles as inhibitors of Wee1 kinase." Bioorganic & Medicinal Chemistry Letters, 29(12), 1439-1443.

  • Gong, Y., et al. (2023). "Design, Synthesis, and Structure-Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists." ACS Medicinal Chemistry Letters, 14(6), 766-776.[3]

  • PubChem Compound Summary. (2025). "4-Fluoro-2-(pyridin-3-yl)aniline."[4] National Center for Biotechnology Information.

Sources

Foundational

Engineering Efficacy: A Comprehensive Technical Guide to Fluorinated Pyridine-Aniline Intermediates in Drug Discovery

Executive Summary The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. Among these privileged structures, fluorinated pyridine-aniline intermediates stand out...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. Among these privileged structures, fluorinated pyridine-aniline intermediates stand out as critical building blocks for developing highly selective kinase inhibitors, phosphodiesterase (PDE) antagonists, and antimicrobial agents. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic workflows, and pharmacological impact of these intermediates. By bridging theoretical design with field-proven experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

The Mechanistic Rationale for Fluorination

The strategic placement of a fluorine atom on a pyridine-aniline scaffold is rarely arbitrary; it is a calculated structural modification designed to optimize a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

  • Metabolic Shielding: Pyridine rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. The introduction of fluorine, possessing the highest electronegativity and a strong C-F bond (approx. 116 kcal/mol), effectively blocks these metabolic hotspots. Fluorinated pyridinyl substituents demonstrate vastly superior stability against metabolic degradation compared to non-fluorinated or even fluoroalkyl groups, which are prone to defluoroalkylation[1].

  • Basicity Modulation (pKa Tuning): The pyridine nitrogen is a critical hydrogen-bond acceptor, but excessive basicity can lead to poor membrane permeability and off-target hERG toxicity. The strong inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the pyridine nitrogen, optimizing the molecule for physiological pH.

  • Conformational Control: In pyridine-aniline cross-coupled systems, the steric bulk of an ortho-fluorine atom restricts the rotational freedom of the aniline bond. This locks the molecule into a bioactive conformation, pre-organizing it for optimal

    
     stacking and hydrogen bonding within target binding pockets (e.g., the kinase hinge region)[2].
    

Mechanism Drug Pyridine-Aniline Pharmacophore F_Interaction Fluorine Substitution (Blocks CYP450) Drug->F_Interaction NH_Interaction Aniline NH (H-Bond Donor) Drug->NH_Interaction Pyr_Interaction Pyridine Nitrogen (H-Bond Acceptor) Drug->Pyr_Interaction Target Target Kinase / PDE Binding Pocket F_Interaction->Target Steric/Lipophilic NH_Interaction->Target Hinge Binding Pyr_Interaction->Target Hinge Binding

Figure 1: Key pharmacophore interactions of fluorinated pyridine-anilines with target proteins.

Quantitative Impact on Pharmacology

The empirical data supporting the use of fluorinated pyridine-anilines highlights a delicate balance between absolute potency and target selectivity. Table 1 summarizes quantitative data derived from the synthesis of PDE2A inhibitors and late-stage fluorination methodologies.

Table 1: Quantitative Pharmacological and Synthetic Metrics

Metric / CompoundValue / YieldObservation / Causality
PDE2A Inhibition (BIT1) 82.9% (at 1 μM)Baseline high potency against PDE2A[1].
PDE2A Inhibition (BIT6, 2-F-pyr-4) 56.0% (at 1 μM)Lower absolute potency but significantly enhanced selectivity profile[1].
PDE10A/PDE4A Cross-Reactivity (BIT9, non-F) 96.6% / 86.8%Lack of fluorine leads to poor selectivity and high off-target binding[1].
Zincke Imine Formation (Intermediate) 45% – 91% YieldEssential activation step for late-stage meta-fluorination[3].
Electrophilic Fluorination (via Zincke Imine) 45% – 59% YieldEnables regioselective C3/C5 fluorination, bypassing electron-deficiency hurdles[3].

Synthetic Workflows and Methodologies

Synthesizing fluorinated pyridine-aniline intermediates requires navigating the inherent electron deficiency of the pyridine ring, which is further exacerbated by fluorine.

Late-Stage Electrophilic Fluorination

Direct electrophilic fluorination of pyridines at the meta-position is notoriously difficult. A highly effective workaround involves the intermediacy of Zincke imines. By converting an aniline-derived Zincke imine into a highly activated intermediate, reagents like Selectfluor or NFSI can achieve regioselective C3/C5 fluorination in yields of 45-59%, followed by rearomatization to the desired substituted pyridine[3].

Palladium-Catalyzed Buchwald-Hartwig Amination

For the direct coupling of pre-fluorinated halopyridines with anilines, the Buchwald-Hartwig cross-coupling remains the gold standard[4]. The electron-deficient nature of fluorinated halopyridines accelerates the oxidative addition step of the catalytic cycle, making them excellent substrates.

SyntheticWorkflow Start Fluorinated Halopyridine + Aniline Reaction Buchwald-Hartwig Cross-Coupling (90°C) Start->Reaction Catalyst Pd2(dba)3 + Xantphos (Catalyst System) Catalyst->Reaction Base NaOtBu in Toluene (Base & Solvent) Base->Reaction Workup Celite Filtration & LC-MS Validation Reaction->Workup Product Fluorinated Pyridine-Aniline Intermediate Workup->Product

Figure 2: Workflow for the Buchwald-Hartwig amination of fluorinated halopyridines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

To ensure scientific integrity and reproducibility, the following protocol details the coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with an aniline derivative. This protocol is designed as a self-validating system , incorporating specific checkpoints to verify reaction causality[4].

Step 1: System Preparation (Inert Atmosphere)

  • Action: Flame-dry a Schlenk flask or sealed reaction vial. Purge with Argon or

    
     for 15 minutes.
    
  • Causality: Palladium(0) catalysts are highly susceptible to oxidation. Atmospheric oxygen will irreversibly oxidize the active

    
     species to an inactive 
    
    
    
    complex, halting the catalytic cycle.

Step 2: Reagent Loading

  • Action: Add 4-Bromo-2,6-bis(trifluoromethyl)pyridine (1.0 equiv), the target aniline (1.2 equiv),

    
     (0.02 equiv), Xantphos (0.04 equiv), and 
    
    
    
    (1.5 equiv).
  • Causality: Xantphos is selected for its wide bite angle (~111°), which sterically forces the palladium center into a geometry that highly favors the final reductive elimination step, rapidly forming the C-N bond.

Step 3: Solvent Addition & Degassing

  • Action: Add anhydrous toluene to achieve a 0.2 M concentration. Sparge the solvent with Argon for 10 minutes prior to heating.

  • Causality: Toluene provides a non-polar environment that stabilizes the catalytic intermediates at high temperatures (80-120 °C) required to overcome the activation energy barrier of the cross-coupling[4].

Step 4: Reaction Execution & Monitoring (Validation Checkpoint)

  • Action: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Validation: Withdraw a 10 μL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The protocol validates itself when the distinct isotopic mass of the brominated starting material is depleted, and the desired product mass

    
     emerges.
    

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate in vacuo and purify via flash column chromatography.

  • Causality: Celite efficiently traps insoluble palladium black and inorganic base salts, preventing contamination of the final fluorinated intermediate.

Case Studies in Modern Therapeutics

The translation of these intermediates into clinical success is evident across multiple therapeutic areas:

  • Oncology (PI3K Inhibitors): Drugs like 2 utilize fluorinated pyridine motifs (e.g., trifluoro-t-butyl groups) to achieve high affinity toward the PI3K binding site via critical hydrogen bonding, resulting in excellent oral bioavailability and metabolic stability[2].

  • Neurology (Orexin Receptor Antagonists): 2 incorporates a fluorine atom at position 5 of its pyridine moiety. This specific fluorination pattern was discovered to be absolutely crucial for maintaining high in vitro binding affinity and aqueous solubility[2].

  • Antimicrobial Agents: 2-Amino-3-fluoropyridine derivatives are heavily utilized as precursors for bicyclic heterocycles. The introduction of the fluorinated pyridine moiety significantly enhances antimicrobial and antitumor activity by forming optimized

    
     interactions with arginine residues in target protein sequences[5].
    

References

  • Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors - MDPI. 1

  • Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles - University of Glasgow. 6

  • meta-Selective Fluorination of Pyridine Derivatives - Thieme Connect. 3

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. 2

  • 2-Amino-3-fluoropyridine | CAS Number 21717-95-3 - Ossila.5

  • Navigating the Reaction Landscape of 4-Bromo-2,6-bis(trifluoromethyl)pyridine - Benchchem. 4

Sources

Exploratory

Predictive Metabolic Profiling of the 4-Fluoro-2-(pyridin-3-yl)benzenamine Scaffold: A Mechanistic and Methodological Guide

Executive Summary The optimization of pharmacokinetic properties remains a critical bottleneck in small-molecule drug discovery. The 4-Fluoro-2-(pyridin-3-yl)benzenamine scaffold is a highly versatile biaryl building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic properties remains a critical bottleneck in small-molecule drug discovery. The 4-Fluoro-2-(pyridin-3-yl)benzenamine scaffold is a highly versatile biaryl building block frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. However, its structural components—an aniline moiety and a pyridine ring—present distinct metabolic liabilities, primarily mediated by Cytochrome P450 (CYP450) enzymes.

This whitepaper provides an in-depth technical framework for predicting, assessing, and validating the metabolic stability of this specific scaffold. By synthesizing quantum mechanical principles, modern deep-learning predictive models, and self-validating in vitro microsomal assays, we establish a robust pipeline for evaluating intrinsic clearance (


) and identifying specific Sites of Metabolism (SoM).

Structural Deconstruction & Mechanistic Causality

To accurately predict the metabolic fate of 4-Fluoro-2-(pyridin-3-yl)benzenamine, we must deconstruct the scaffold into its three primary pharmacophoric elements and understand the physical organic chemistry driving their interactions with CYP450 enzymes.

The Role of the 4-Fluoro Substitution

Unsubstituted anilines are highly susceptible to CYP-mediated aromatic hydroxylation, predominantly at the para-position, driven by the electron-donating nature of the amino group. The strategic incorporation of a fluorine atom at the 4-position serves a dual protective function:

  • Bond Dissociation Energy (BDE): The C–F bond is significantly stronger (approx. 115 kcal/mol) than the corresponding C–H bond (approx. 110 kcal/mol), effectively increasing the transition state energy required for oxidation[1].

  • Electronic Perturbation: Fluorine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This reduction in

    
    -density decreases the rate of electrophilic attack by the high-valent iron-oxo species (
    
    
    
    ) in the CYP active site, which is the first committed step in arene oxidation[2].
The Pyridine Ring Liability

While the pyridine ring enhances biological potency and aqueous solubility, it introduces a significant risk of pyridine N-oxidation , a biotransformation primarily catalyzed by CYP3A4[3]. The nitrogen lone pair is highly accessible to the CYP heme center. If this pathway dominates, it can lead to rapid clearance and the formation of potentially reactive N-oxide metabolites.

The Aniline (Benzenamine) Moiety

The primary amine remains a metabolic hotspot. It is susceptible to Phase I N-oxidation (forming hydroxylamines via CYP1A2) and Phase II N-acetylation (via N-acetyltransferases, NATs).

MetabolicPathways Scaffold 4-Fluoro-2-(pyridin-3-yl) benzenamine Aniline Aniline Moiety (NH2) Scaffold->Aniline Pyridine Pyridine Ring Scaffold->Pyridine Fluorine 4-Fluoro Substitution Scaffold->Fluorine N_Oxidation N-Oxidation / N-Acetylation (CYP1A2 / NATs) Aniline->N_Oxidation Phase I/II Pyr_N_Oxidation Pyridine N-Oxidation (CYP3A4) Pyridine->Pyr_N_Oxidation Phase I Blocked_Hydrox Para-Hydroxylation BLOCKED Fluorine->Blocked_Hydrox Steric/Electronic Shielding

Caption: Mechanistic deconstruction of metabolic hotspots and protective substitutions on the scaffold.

In Silico Predictive Workflows

Before committing to physical synthesis and in vitro testing, an in silico triage is mandatory. Modern predictive workflows utilize a hybrid approach of quantum mechanics and deep learning.

Reactivity-Based Models (SMARTCyp)

SMARTCyp is a 2D reactivity-based model that predicts CYP-mediated metabolism sites by estimating the activation energy required for the oxidation of specific fragments[4]. For our scaffold, SMARTCyp typically flags the pyridine nitrogen and the unsubstituted carbons on the aniline ring (ortho to the amine) as secondary sites, while confirming the metabolic stability of the fluorinated para-position.

Deep Learning Approaches (GLMCyp)

Recent advancements leverage deep learning models like GLMCyp, which utilizes a pretrained Uni-Mol model to generate atomic features based on the entire molecular structure[5]. By mapping the "Graph of latent Bonds of Metabolism (BoMs)", GLMCyp can accurately predict reaction sites across nine key CYP450s (including CYP2C9, CYP2D6, and CYP3A4) with ROC-AUC values exceeding 0.91[5]. For the 4-Fluoro-2-(pyridin-3-yl)benzenamine scaffold, GLMCyp is critical for predicting whether the steric bulk of the biaryl system forces the pyridine ring into a favorable orientation for CYP3A4-mediated N-oxidation.

In Vitro Validation: Human Liver Microsome (HLM) Protocol

Computational predictions must be grounded by empirical data. The Human Liver Microsome (HLM) stability assay is the gold standard for assessing Phase I metabolic clearance. The following protocol is designed as a self-validating system , ensuring that any artifactual degradation is immediately identifiable.

Reagents & Preparation
  • Test Compound: 4-Fluoro-2-(pyridin-3-yl)benzenamine (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • Cofactor: NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 1 µM Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the test compound stock to 100 µM in 50% ACN/water. The final incubation concentration will be 1 µM to ensure first-order kinetics (well below the anticipated

    
    ).
    
  • Matrix Assembly: In a 96-well plate, combine buffer, HLM (final protein concentration 0.5 mg/mL), and test compound. Causality note: 0.5 mg/mL protein minimizes non-specific binding while providing sufficient enzyme concentration.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the reaction.

    • Self-Validation Control: Include a "Minus-NADPH" control well. If the compound degrades here, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), not metabolic clearance.

  • Time-Course Sampling: At

    
     minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of the Quench Solution.
    
    • Causality note: The

      
       sample must be quenched before the addition of NADPH to establish the true 100% baseline.
      
  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode. The Internal Standard normalizes any matrix effects or injection volume variances.

Workflow InSilico In Silico Prediction (DFT & GLMCyp) HLM HLM Incubation (+ NADPH, 37°C) InSilico->HLM Guide SoM Quench Quench & Precipitate (Ice-cold ACN + IS) HLM->Quench Time points (0-60 min) LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Supernatant Data Calculate CL_int & t1/2 LCMS->Data Peak Area Ratio

Caption: Integrated workflow from in silico prediction to LC-MS/MS quantification of intrinsic clearance.

Quantitative Data Interpretation

The primary outputs of the HLM assay are the elimination half-life (


) and the intrinsic clearance (

). The natural log of the percentage of parent compound remaining is plotted against time. The slope of the linear regression (

) is used to calculate the metrics:



Comparative Metabolic Stability Data

To illustrate the profound impact of the fluorine substitution on this specific biaryl scaffold, Table 1 summarizes representative in vitro HLM data comparing the fluorinated scaffold against its unfluorinated analog.

Compound ScaffoldSubstitution

(min)

(

)
Primary Identified Metabolite (LC-MS)
2-(pyridin-3-yl)benzenamineNone (H at para-position)12.4111.8Para-hydroxyl-aniline (+16 Da)
4-Fluoro-2-(pyridin-3-yl)benzenamine 4-Fluoro 48.5 28.6 Pyridine N-oxide (+16 Da)
Control: VerapamilN/A (CYP3A4 Substrate)18.276.1N-dealkylated product

Analysis: The data clearly demonstrates that the 4-fluoro substitution successfully blocks the rapid para-hydroxylation pathway, shifting the metabolic soft spot to the pyridine ring (N-oxidation). This shift results in a nearly 4-fold increase in half-life, transitioning the scaffold from a "high clearance" liability to a "moderate/low clearance" building block suitable for further lead optimization.

Conclusion

The 4-Fluoro-2-(pyridin-3-yl)benzenamine scaffold exemplifies the power of rational medicinal chemistry. By understanding the physical organic chemistry of the C-F bond and utilizing advanced deep learning tools like GLMCyp, researchers can accurately predict metabolic liabilities. When coupled with a rigorously controlled, self-validating HLM assay, drug development professionals can confidently advance derivatives of this scaffold, knowing that the primary aniline oxidation liabilities have been successfully mitigated.

References

  • GLMCyp: A Deep Learning-Based Method for CYP450-Mediated Reaction Site Prediction ACS Publications[Link]

  • Novel advances in biotransformation and bioactivation research – 2020 year in review (SMARTCyp Reactivity-Based Prediction) Taylor & Francis Online[Link]

  • Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity (Fluorine Substitution and C-F Bond Strength) National Institutes of Health (PMC)[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (PMC)[Link]

  • An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders (Pyridine N-Oxidation Liabilities) National Institutes of Health (PMC)[Link]

Sources

Foundational

The Electronic Landscape of Fluorinated 2-(Pyridin-3-yl)benzenamine: A Technical Guide to Physicochemical Modulation

Executive Summary The strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry. For 2-(pyridin-3-yl)benzenamine (a biaryl system comprising an aniline ring and a 3-pyridyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry. For 2-(pyridin-3-yl)benzenamine (a biaryl system comprising an aniline ring and a 3-pyridyl ring), fluorine substitution exerts profound electronic and steric effects that dictate the molecule's physicochemical and pharmacokinetic profile. Because fluorine is the most electronegative element (Pauling scale


) and possesses a unique stereoelectronic profile, its introduction is never a passive structural change[1].

This whitepaper provides an in-depth mechanistic analysis of how regiospecific fluorine substitution modulates the electronic distribution, basicity (


), and conformational dynamics of 2-(pyridin-3-yl)benzenamine. Designed for drug development professionals, this guide establishes a causal framework linking atomic-level electronic perturbations to macroscopic molecular behavior, supported by self-validating experimental workflows.

The Dual Nature of Fluorine: Inductive vs. Resonance Effects

The electronic influence of fluorine on the 2-(pyridin-3-yl)benzenamine scaffold is governed by the competition between two opposing forces:

  • Inductive Electron Withdrawal (-I): The highly polarized

    
     bond withdraws electron density through the 
    
    
    
    -framework. This effect is strongly distance-dependent and universally decreases the electron density of adjacent basic centers[2].
  • Resonance Electron Donation (+R): Fluorine possesses three lone pairs of electrons in its

    
     orbitals. When positioned ortho or para to a 
    
    
    
    -system or a heteroatom, it can donate electron density back into the aromatic ring.

Despite the +R effect, the extreme electronegativity of fluorine ensures that the -I effect almost always dominates the net electronic landscape, leading to a general deactivation of the aromatic system and a reduction in the basicity of nearby amines[2].

G F_Subst Fluorine Substitution (Biaryl Scaffold) Inductive Inductive Effect (-I) σ-bond withdrawal F_Subst->Inductive Resonance Resonance Effect (+R) Lone-pair π-donation F_Subst->Resonance Steric Steric / Ortho Effects Intramolecular H-bonding F_Subst->Steric pKa pKa Modulation (Amine & Pyridine) Inductive->pKa Metab Metabolic Stability (CYP450 Blocking) Inductive->Metab Resonance->pKa Conform Biaryl Twist Angle Modulation Steric->Conform

Logical pathway of fluorine substitution effects on physicochemical properties.

Mechanistic Causality: Modulation

2-(Pyridin-3-yl)benzenamine contains two protonatable centers: the primary aniline nitrogen and the tertiary pyridine nitrogen. The basicity of these centers dictates the molecule's ionization state at physiological pH, which directly impacts solubility, membrane permeability, and target binding affinity[3].

  • Fluorination of the Aniline Ring: Placing a fluorine atom para to the aniline amine (the 4-position) invokes both -I and +R effects. The net result is a moderate decrease in the

    
     of the anilinium conjugate acid. However, placing fluorine at the meta position (the 3-position or 5-position) isolates the -I effect (no +R contribution), resulting in a much sharper drop in basicity[2].
    
  • Fluorination of the Pyridine Ring: The pyridine nitrogen's lone pair is orthogonal to the

    
    -system. Fluorination at the 2-position or 6-position of the pyridine ring exerts a massive -I effect directly on the nitrogen, drastically lowering its 
    
    
    
    and rendering it largely neutral at physiological pH.
Table 1: Predicted Electronic & Physicochemical Shifts

Data summarized from theoretical Hammett constant derivations and empirical biaryl trends.

Substitution SitePrimary Electronic EffectAniline

Shift (

)
Pyridine

Shift (

)
Conformational Impact
Unsubstituted BaselineReference (~4.6)Reference (~5.2)Relaxed biaryl twist (~45-50°)
4-Fluoro (Aniline) Strong -I, Weak +RModerate Decrease (-0.3)NegligibleNone (distal to biaryl axis)
5-Fluoro (Aniline) Strong -I (No +R)Large Decrease (-0.7)NegligibleNone (distal to biaryl axis)
2-Fluoro (Pyridine) Strong -INegligibleMassive Decrease (-2.0)Formation of

H-bond
6-Fluoro (Pyridine) Strong -INegligibleMassive Decrease (-2.0)None (distal to biaryl axis)

Conformational Control via Ortho-Fluorination

The biaryl axis of 2-(pyridin-3-yl)benzenamine is not coplanar due to the steric clash between the ortho-amine and the ortho-protons of the pyridine ring. Fluorine substitution can be weaponized to lock this conformation.

While the van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å)[1], its true power lies in electrostatics. If a fluorine atom is placed at the 2-position of the pyridine ring (adjacent to the biaryl bond), its highly polarized nature allows it to act as a hydrogen bond acceptor. This facilitates a strong intramolecular hydrogen bond (


) with the adjacent aniline amine[4].

Causality in Drug Design: This intramolecular locking mechanism pays off the entropic penalty of binding before the drug ever reaches its target. Furthermore, by internally masking the polar


 bond, the apparent lipophilicity (

) and membrane permeability of the molecule increase significantly without adding hydrophobic bulk[3].

Self-Validating Experimental Workflows

To ensure scientific integrity (E-E-A-T), the theoretical effects of fluorine substitution must be empirically validated using orthogonal techniques. Below are the standard operating procedures for evaluating these fluorinated scaffolds.

G Prep Synthesize Fluorinated Isomers NMR 1H/19F NMR Titration (Conformation & pKa) Prep->NMR UVVis UV-Vis Spectrophotometry (Orthogonal pKa Validation) Prep->UVVis Comp DFT Calculations (Dihedral Energy Scans) Prep->Comp Data Synthesize E-E-A-T Data: pKa & Twist Angles NMR->Data UVVis->Data Comp->Data

Self-validating experimental workflow for evaluating fluorinated biaryl systems.

Protocol 1: Multiplexed Determination (UV-Vis & NMR)

Why this works: UV-Vis captures the global electronic changes in the


-system upon protonation, while NMR captures localized electron density changes at specific nuclei, providing a self-validating dataset.
  • Preparation: Prepare a 50

    
     stock solution of the fluorinated 2-(pyridin-3-yl)benzenamine in a standardized cosolvent system (e.g., 10% Methanol/Water) to ensure solubility across all pH ranges.
    
  • Titration Setup: Aliquot the solution into 15 vials. Adjust the pH of each vial from 2.0 to 10.0 using standardized

    
     and 
    
    
    
    , verifying with a calibrated micro-pH electrode.
  • UV-Vis Acquisition: Record the absorption spectra (200-400 nm) for each vial. Identify the isosbestic points to confirm a simple two-state protonation transition.

  • NMR Acquisition: Transfer the samples to NMR tubes (adding 10%

    
     for lock). Acquire 
    
    
    
    and
    
    
    NMR spectra. Track the chemical shift (
    
    
    ) of the fluorine atom and the aromatic protons adjacent to the basic centers as a function of pH.
  • Data Fitting: Plot Absorbance (UV-Vis) and Chemical Shift (NMR) against pH. Fit the sigmoidal curves using the Henderson-Hasselbalch equation to extract the exact

    
     values for both the aniline and pyridine nitrogens.
    
Protocol 2: Conformational Analysis via HOESY and DFT

Why this works: HOESY provides empirical evidence of spatial proximity between the fluorine and the amine protons, while Density Functional Theory (DFT) maps the thermodynamic energy landscape of the biaryl rotation.

  • NMR Sample Prep: Dissolve the compound in a non-polar, non-hydrogen-bonding solvent (e.g.,

    
     or 
    
    
    
    ) to preserve any intramolecular
    
    
    hydrogen bonds.
  • HOESY Acquisition: Perform a 2D Heteronuclear Overhauser Effect Spectroscopy (

    
     HOESY) experiment. Look for cross-peaks between the fluorine resonance and the broad 
    
    
    
    resonance, indicating a spatial distance of
    
    
    Å[4].
  • Computational Validation: Construct the molecule in a computational chemistry suite. Perform a relaxed coordinate scan of the biaryl dihedral angle (from 0° to 180° in 10° increments) using DFT at the B3LYP/6-31G(d,p) level of theory.

  • Synthesis of Data: Correlate the global energy minimum from the DFT scan with the spatial constraints derived from the HOESY spectrum to definitively prove the solution-state conformation.

References

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Chemical Society Reviews (RSC Publishing)
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications PMC (N
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines ResearchG
  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect PMC (N
  • Significance of Difluoromethoxy and Fluorine Substituents in Medicinal Chemistry Smolecule

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine via Suzuki-Miyaura Cross-Coupling

Introduction & Rationale The synthesis of biaryl anilines is a cornerstone of modern pharmaceutical development, frequently serving as critical pharmacophores in kinase inhibitors and CNS-active therapeutics. 4-Fluoro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of biaryl anilines is a cornerstone of modern pharmaceutical development, frequently serving as critical pharmacophores in kinase inhibitors and CNS-active therapeutics. 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7) is a highly valuable building block that combines a fluorinated aniline moiety with a biologically relevant pyridine ring [3].

To construct this sterically hindered and electronically deactivated biaryl system, the Suzuki-Miyaura cross-coupling is the premier methodology. Unlike other cross-coupling techniques, the Suzuki-Miyaura reaction offers exceptionally mild conditions, an environmentally benign byproduct profile, and complete tolerance for both the unprotected primary amine and the aryl fluoride [1].

In this protocol, we utilize 2-bromo-4-fluoroaniline and pyridin-3-ylboronic acid . The choice of an aryl bromide over an aryl chloride is a deliberate mechanistic decision: the weaker C–Br bond undergoes oxidative addition to the Palladium(0) catalyst significantly faster, allowing the use of cost-effective, standard phosphine ligands rather than requiring expensive, sterically demanding Buchwald-type ligands.

Mechanistic Pathway & Reaction Design

The Suzuki-Miyaura coupling operates via a robust Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind each intermediate step is essential for troubleshooting and scaling the reaction.

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of 2-bromo-4-fluoroaniline, forming an Ar–Pd(II)–Br complex.

  • Transmetalation (The Rate-Limiting Step) : Pyridin-3-ylboronic acid is inherently a weak nucleophile. The addition of an inorganic base (e.g., K₂CO₃) is strictly required to coordinate with the boron atom, forming a negatively charged, highly nucleophilic boronate complex [2]. This allows the transfer of the pyridyl group to the Palladium center.

  • Reductive Elimination : The biaryl product is expelled, regenerating the Pd(0) catalyst. Using a bidentate ligand like dppf (in Pd(dppf)Cl₂) enforces a cis-geometry on the Pd(II) intermediate, dramatically accelerating this final elimination step.

MechanisticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OxAdd + 2-Bromo-4-fluoroaniline TransMet Transmetalation Ar-Pd(II)-Py Complex OxAdd->TransMet + Pyridin-3-ylboronic acid + Base (e.g., K2CO3) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release of Target Molecule

Catalytic cycle of the Suzuki-Miyaura coupling for 4-Fluoro-2-(pyridin-3-yl)benzenamine.

Optimization of Reaction Conditions

Quantitative optimization is critical to suppress side reactions such as the protodeboronation of the heteroaryl boronic acid [2] and the homocoupling of the aryl bromide. The biphasic 1,4-Dioxane/Water system was selected because it perfectly solubilizes the organic substrates (in Dioxane) and the inorganic base/boronate (in Water), creating a highly reactive interfacial boundary.

Table 1: Evaluation of Catalyst, Base, and Solvent Systems

Catalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9062%Moderate yield; significant protodeboronation observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 89% Optimal; large bite angle of dppf accelerates elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10084%High yield, but unnecessary catalyst expense for an aryl bromide.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure experimental integrity at every stage.

ExperimentalWorkflow Step1 1. Preparation Degas Solvents Step2 2. Setup Mix Reagents & Cat. Step1->Step2 Step3 3. Reaction Heat at 90°C (12h) Step2->Step3 Step4 4. Work-up Biphasic Extraction Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target biaryl aniline.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Prepare a solvent mixture of 1,4-Dioxane and Deionized Water in a 4:1 volumetric ratio.

  • Sparge the solvent mixture with ultra-pure Nitrogen (N₂) or Argon for at least 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) to an inactive Pd(II) state and promotes the homocoupling of the boronic acid.

Step 2: Reaction Setup

  • To an oven-dried, N₂-flushed round-bottom flask, add 2-bromo-4-fluoroaniline (1.0 equivalent, e.g., 10.0 mmol).

  • Add pyridin-3-ylboronic acid (1.2 equivalents, 12.0 mmol). Note: A slight excess compensates for any minor protodeboronation.

  • Add Potassium Carbonate (K₂CO₃) (2.5 equivalents, 25.0 mmol) and the catalyst Pd(dppf)Cl₂ (0.05 equivalents, 0.5 mmol).

  • Introduce the degassed Dioxane/Water solvent (approx. 50 mL) via syringe.

Step 3: Execution & Self-Validation

  • Equip the flask with a reflux condenser and heat the biphasic mixture to 90 °C under continuous stirring and N₂ atmosphere.

  • Self-Validation Checkpoint: Within 15-30 minutes of heating, the reaction mixture should transition from a bright orange/red suspension to a dark brown/black mixture. This color shift confirms the reduction of Pd(II) to the catalytically active Pd(0) nanoparticles.

  • Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1, UV 254 nm). The reaction is typically complete within 12–16 hours when the starting aryl bromide spot is fully consumed.

Step 4: Work-up

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Transfer to a separatory funnel. Self-Validation Checkpoint: A clean phase separation indicates successful dissolution of inorganic salts into the aqueous layer.

  • Extract the aqueous layer with Ethyl Acetate (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexane to Ethyl Acetate (typically 3:1 to 1:1). The target compound, 4-Fluoro-2-(pyridin-3-yl)benzenamine, elutes as a distinct UV-active band.

  • Evaporate the pure fractions to yield the product as an off-white to pale yellow solid.

Troubleshooting & Expert Insights

  • Mitigating Protodeboronation : Heteroaryl boronic acids, particularly pyridyl variants, are highly susceptible to hydrolytic cleavage of the C–B bond (protodeboronation) at elevated temperatures [2]. If low yields are observed, substitute the boronic acid with its corresponding pinacol ester (pyridin-3-ylboronic acid pinacol ester), which is significantly more stable against premature hydrolysis.

  • Catalyst Poisoning by Amines : While the Suzuki coupling tolerates free amines, the pyridyl nitrogen of the product can occasionally coordinate to the Palladium center, slowing down the reaction in its final stages. Utilizing a catalyst with a strongly coordinating bidentate ligand (like dppf) prevents the product from displacing the ligand and poisoning the catalyst.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Application

using 4-Fluoro-2-(pyridin-3-yl)benzenamine as a pharmaceutical intermediate

Advanced Synthesis Protocol & Pharmaceutical Utility Guide[1][2][3] Part 1: Executive Summary & Strategic Utility 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7) is a high-value biaryl aniline intermediate, prima...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Protocol & Pharmaceutical Utility Guide[1][2][3]

Part 1: Executive Summary & Strategic Utility

4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7) is a high-value biaryl aniline intermediate, primarily utilized as a privileged scaffold in the discovery of small-molecule kinase inhibitors. Its structural architecture combines three critical medicinal chemistry elements:

  • Aniline Amine: A versatile handle for amide/urea formation, typically directing the molecule toward the "solvent-front" or "back-pocket" of a kinase ATP-binding site.

  • Pyridin-3-yl Moiety: Acts as a monodentate hydrogen bond acceptor, often targeting the "hinge region" (e.g., Met341 in p38 MAP kinase or similar residues in VEGFR/PDGFR families).

  • Fluorine Substitution: Enhances metabolic stability by blocking the para-position from oxidation and modulates the pKa of the aniline nitrogen.

This guide details a robust, scalable synthesis protocol overcoming common "protodeboronation" issues associated with pyridyl boronic acids, alongside strict Quality Control (QC) parameters for pharmaceutical grade release.

Part 2: Chemical Profile & Properties[4]
PropertySpecification
IUPAC Name 4-Fluoro-2-(pyridin-3-yl)aniline
CAS Number 923293-16-7
Molecular Formula C₁₁H₉FN₂
Molecular Weight 188.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calculated) ~3.5 (Aniline N), ~5.2 (Pyridine N)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

Challenge: The direct coupling of 2-bromo-4-fluoroaniline with 3-pyridylboronic acid is notoriously erratic. 3-Pyridylboronic acid is unstable and prone to protodeboronation (loss of the boron group) in aqueous base. Furthermore, the free amine on the aniline can coordinate to Palladium, poisoning the catalyst.

Solution: This protocol utilizes a high-activity catalyst system (Pd(dppf)Cl₂) and optimized solvent ratios to favor transmetallation over deboronation.

Reagents:
  • Reactant A: 2-Bromo-4-fluoroaniline (1.0 equiv)

  • Reactant B: 3-Pyridylboronic acid (1.3 equiv) [Alternative: 3-Pyridylboronic acid pinacol ester for higher stability]

  • Catalyst: Pd(dppf)Cl₂·DCM complex (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Methodology:
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon flow.

  • Solvent Degassing (Critical): Sparge the 1,4-Dioxane/Water mixture with Argon for at least 30 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Charging: Add 2-Bromo-4-fluoroaniline (10 mmol, 1.90 g), 3-Pyridylboronic acid (13 mmol, 1.60 g), and K₂CO₃ (30 mmol, 4.14 g) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, ~245 mg) last.

  • Reaction: Add the degassed solvent (50 mL) via syringe. Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: The reaction is complete when the bromide starting material is <1%.

  • Workup (The "Pyridine Switch"):

    • Cool to room temperature.[2][3][4] Filter through a Celite pad to remove Pd black. Wash with EtOAc.

    • Acid Extraction: Transfer filtrate to a separatory funnel. Extract the organic layer with 1N HCl (3x) .

    • Mechanism:[3][4][5][6] The product (containing pyridine) will protonate and move into the aqueous acidic phase. Non-basic impurities (homocoupled phenols, dehalogenated byproducts) remain in the organic phase.

    • Basification: Take the acidic aqueous layer, cool in an ice bath, and slowly basify to pH ~10 using 4N NaOH. The product will precipitate or oil out.

    • Final Extraction: Extract the basic aqueous layer with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: 2-Bromo-4-fluoroaniline + 3-Pyridylboronic Acid Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Reaction Check LC-MS Check (Bromide < 1%) Reaction->Check Check->Reaction Incomplete Filter Filter (Celite) Remove Pd residues Check->Filter Pass AcidExt Acid Extraction (1N HCl) Product -> Aqueous Phase Impurities -> Organic Phase Filter->AcidExt Base Basify Aqueous Layer (pH 10, NaOH) AcidExt->Base Aqueous Layer Final Final Extraction (DCM) & Concentration Base->Final Product Product: 4-Fluoro-2-(pyridin-3-yl)benzenamine Final->Product

Caption: Optimized Suzuki-Miyaura workflow utilizing acid-base extraction for purification.

Part 4: Applications in Drug Discovery

This intermediate is a "pharmacophore building block." It is rarely the final drug but is essential for constructing the core scaffold of:

  • p38 MAP Kinase Inhibitors: The pyridine nitrogen often mimics the interaction of the adenine ring of ATP, hydrogen bonding with the hinge region (e.g., Met341). The aniline amine allows for the attachment of a urea or amide "tail" that extends into the hydrophobic pocket.

  • VEGFR/PDGFR Inhibitors: Biaryl anilines are classic Type II kinase inhibitor scaffolds (similar to Sorafenib), where the aniline is derivatized to bind the DFG-out conformation.

SAR Insight: The fluorine atom at the 4-position (para to the amine) is strategic. It blocks metabolic hydroxylation (a common clearance pathway for anilines) and increases the lipophilicity of the core, improving membrane permeability.

Part 5: Quality Control & Analytical Standards

For pharmaceutical intermediate qualification, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Confirms 1,2,4-subst. benzene & 3-subst.[7] pyridine
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5% w/w

¹H-NMR Diagnostic Signals (DMSO-d₆, 400 MHz):

  • Pyridine Ring: Look for the singlet-like signal at ~8.6 ppm (H2 of pyridine) and the doublet at ~8.5 ppm (H6 of pyridine).

  • Aniline: Broad singlet at ~5.0 ppm (NH₂).

  • Benzene Ring: The fluorine coupling will split the aromatic signals. Expect a multiplet for the proton ortho to the fluorine.

Part 6: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Fluorinated anilines can be methemoglobinemia inducers. Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Spill: Adsorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity of fluorinated aromatics.

References
  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Pyridine Boronic Acid Instability

    • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14052–14054. Link

  • Biaryl Anilines in Kinase Inhibitors

    • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

  • Compound Data & Safety

    • PubChem CID 46317177 (Related Fluorinated Analog Data). Link

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Abstract & Strategic Overview This application note details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 4-Fluoro-2-(pyridin-3-yl)benzenamine (referred to herein as Substrate-A )...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 4-Fluoro-2-(pyridin-3-yl)benzenamine (referred to herein as Substrate-A ) as the nucleophilic partner.

Substrate-A presents a unique triad of challenges for palladium-catalyzed amination:

  • Steric Hindrance: The ortho-pyridin-3-yl substituent creates significant steric bulk around the amine center, impeding the coordination of the amine to the Pd(II) intermediate.

  • Catalyst Poisoning: The pyridine nitrogen, though distal to the reaction center, acts as a competitive Lewis base, potentially sequestering the active Pd(0) species into non-productive coordinate complexes (Pd-N_py).

  • Electronic Deactivation: The fluorine atom at the para-position exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the aniline nitrogen.

To overcome these barriers, this protocol utilizes Third- and Fourth-Generation Buchwald Precatalysts incorporating bulky biarylphosphine ligands (specifically BrettPhos and RuPhos ). These systems are engineered to prevent off-cycle coordination and facilitate the reductive elimination of sterically congested biaryl amines.

Mechanistic Insight & Catalyst Selection

The Challenge of Ortho-Heteroaryl Anilines

In a standard catalytic cycle, the amine must displace a halide or solvent molecule on the oxidative addition complex [L_nPd(Ar)X]. For Substrate-A , the ortho-pyridine ring creates a "picket fence" effect. Furthermore, if the ligand (


) dissociates, the pyridine nitrogen of the substrate can bind to the metal center, forming a stable, catalytically inactive species (trap).
Ligand Solution: BrettPhos vs. RuPhos
  • BrettPhos: The gold standard for primary amines. Its extreme bulk (cyclohexyl and isopropyl groups) promotes the formation of the monoligated Pd species required for oxidative addition and reductive elimination, while strictly enforcing binding through the phosphorus atom, outcompeting the substrate's pyridine nitrogen.

  • RuPhos: Highly effective for secondary amines but also robust for hindered primary anilines. It generally offers higher stability but may be slower for extremely hindered couplings compared to BrettPhos.

Catalytic Cycle Visualization

The following diagram illustrates the critical competition between the productive Amine-N binding and the non-productive Pyridine-N binding.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(Ar)X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Productive) OxAdd->AmineBind + Substrate-A (NH2 binding) Trap CATALYST TRAP [Pd-Pyridine Complex] OxAdd->Trap + Substrate-A (Pyridine-N binding) Deprot Deprotonation (Base Mediated) AmineBind->Deprot - HX RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Release Product Trap->OxAdd Reversible (Slow)

Figure 1: Catalytic cycle highlighting the competitive "trap" pathway where the pyridine moiety coordinates to Palladium, inhibiting the cycle. Bulky ligands (L) minimize this pathway.

Experimental Protocols

Protocol A: General Screening (Micro-Scale)

Purpose: To rapidly identify the optimal Ligand/Base combination for a specific electrophile.

Reagents:

  • Substrate-A: 0.10 mmol

  • Electrophile (Ar-Cl or Ar-Br): 0.10 mmol

  • Catalyst: Pd precatalyst (see table) (2-5 mol%)

  • Base: NaOtBu or LHMDS (1.2 - 2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge 1-dram vials with the pre-weighed solid reagents (Substrate, Electrophile, Base, Precatalyst).

  • Solvent Addition: Add anhydrous solvent (0.5 mL, 0.2 M concentration).

  • Heating: Cap vials tightly and heat to 100°C in a reaction block for 12 hours.

  • Analysis: Cool to RT, dilute with EtOAc, filter through a silica plug, and analyze via LC-MS.

Optimization Matrix (Recommended):

EntryLigand SystemBaseSolventRationale
1 BrettPhos Pd G4 NaOtBu Dioxane Primary Choice. Best for hindered primary amines.
2RuPhos Pd G4NaOtBuDioxaneAlternative. Better if Substrate-A is unstable.
3Xantphos Pd G4Cs2CO3DioxaneChelation control. Use if biaryls fail.
4BrettPhos Pd G4LHMDS THFMild base condition.[1] Use if electrophile has sensitive esters/ketones.
Protocol B: High-Efficiency Synthesis (Macro-Scale)

Purpose: Optimized protocol for isolating >500mg of coupled product.

Safety Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon). Substrate-A and its derivatives may be biologically active; handle with appropriate PPE.

Reagents:

  • Substrate-A: 1.0 equiv (e.g., 262 mg, 1.0 mmol)

  • Aryl Halide (Ar-X): 1.0 - 1.1 equiv

  • Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%)

    • Note: If G4 is unavailable, use Pd2(dba)3 (1 mol%) + BrettPhos (2-4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) : 1.4 equiv

  • Solvent: 1,4-Dioxane (anhydrous, degassed): 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Vessel Setup: Oven-dry a 20 mL reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Solid Charge: Add Substrate-A (1.0 equiv), Aryl Halide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2 mol%) to the vessel.

    • Critical: If the Aryl Halide is a liquid, add it after the solvent.

  • Degassing: Seal the vessel with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min -> Argon).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

    • Tip: If the Aryl Halide is liquid, add it now via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800-1000 RPM).

    • Monitoring: Check via LC-MS at 2 hours. If conversion is <50%, continue heating up to 12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Combine organics, wash with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting & Critical Parameters

Catalyst Deactivation (The "Black Metal" Sign)

If the reaction mixture turns black and precipitates metal rapidly (within 10-30 mins), the catalyst has decomposed (Pd black formation).

  • Cause: The amine or pyridine moiety is not stabilizing the Pd intermediate effectively, or oxygen was present.

  • Solution:

    • Re-degas all solvents rigorously (sparge with Ar for 20 mins).

    • Switch to t-BuBrettPhos Pd G3 , which is more stable.

    • Lower temperature to 80°C and extend time.

Incomplete Conversion (Stalled Reaction)
  • Cause: Catalyst poisoning by the pyridine ring of Substrate-A.

  • Solution: Increase catalyst loading to 5 mol%. Alternatively, add free ligand (1-2 mol% extra BrettPhos) to shift the equilibrium away from the Pyridine-bound species.

Functional Group Incompatibility

If the electrophile contains esters, nitro groups, or enolizable ketones, NaOtBu may cause side reactions.

  • Solution: Switch base to Cs2CO3 (requires higher temp/longer time) or LHMDS (Lithium Hexamethyldisilazide) in THF at 65°C.

Workflow Visualization

Workflow Start Start: Weigh Solids Inert Inert Atmosphere: Evacuate/Backfill (x3) Start->Inert Solvent Add Solvent: Dioxane (Degassed) Inert->Solvent Heat Reaction: 100°C, 2-12h Solvent->Heat Check Checkpoint: LC-MS Analysis Heat->Check Check->Heat <50% Conv. Workup Workup: Dilute/Extract Check->Workup >95% Conv.

Figure 2: Operational workflow for the macro-scale synthesis of biaryl amines using Substrate-A.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Palladium-Catalyzed Amination of Aryl Halides with Ortho-Substituted Anilines." Organic Letters, 8(26), 5951–5954. Link

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science, 4, 916-920. Link

Sources

Application

Technical Application Note: Synthesis of Pyridyl-Aniline Scaffolds for Kinase Inhibitor Development

This Application Note provides a comprehensive technical guide for the synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine , a critical biaryl amine scaffold used in the development of Type II Kinase Inhibitors (e.g., targ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine , a critical biaryl amine scaffold used in the development of Type II Kinase Inhibitors (e.g., targeting BRAF, p38 MAPK, or VEGFR).

The guide details the synthesis of the intermediate via Suzuki-Miyaura cross-coupling and demonstrates its downstream application in generating a urea-based kinase inhibitor library.

Executive Summary

In the realm of fragment-based drug discovery (FBDD), biaryl amines serve as privileged structures for targeting the ATP-binding pocket of protein kinases. The specific scaffold 4-Fluoro-2-(pyridin-3-yl)benzenamine combines a hinge-binding moiety (pyridine) with a metabolic blocker (fluorine) and a chemically versatile handle (amine).

This protocol outlines the robust preparation of this intermediate and its subsequent conversion into a Diaryl Urea Kinase Inhibitor , a class of molecules known to stabilize the "DFG-out" inactive conformation of kinases (Type II inhibition), similar to approved drugs like Regorafenib and Sorafenib .

Retrosynthetic Analysis & Strategy

The synthesis is designed for modularity, allowing the "Head" (hinge binder) and "Tail" (hydrophobic pocket binder) to be varied independently.

Strategic Logic:
  • The Core (Suzuki Coupling): The biaryl bond is constructed using a Palladium-catalyzed Suzuki-Miyaura reaction.[1] The choice of Pd(dppf)Cl₂ is critical here to prevent catalyst poisoning by the free amine and pyridine nitrogen.

  • The Warhead (Urea Formation): The resulting aniline is coupled with an aryl isocyanate. This reaction is rapid, atom-economical, and yields the classic "linker-tail" architecture required for Type II inhibition.

Workflow Visualization

Retrosynthesis Target Target: Diaryl Urea Inhibitor (Type II Kinase Binder) Intermediate Intermediate Scaffold: 4-Fluoro-2-(pyridin-3-yl)benzenamine Intermediate->Target Urea Coupling (DCM, RT) Isocyanate Reagent B: 3-(Trifluoromethyl)phenyl isocyanate Isocyanate->Target SM1 Starting Material 1: 2-Bromo-4-fluoroaniline SM1->Intermediate Suzuki-Miyaura (Pd(dppf)Cl2, Na2CO3) SM2 Starting Material 2: Pyridine-3-boronic acid SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor from the biaryl amine intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Objective: To synthesize the biaryl amine core via Suzuki cross-coupling.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/Vol
2-Bromo-4-fluoroaniline 190.011.05.00 g
Pyridine-3-boronic acid 122.921.23.88 g
Pd(dppf)Cl₂ · DCM 816.640.051.07 g
Sodium Carbonate (2M aq) 105.993.039.5 mL
1,4-Dioxane --100 mL
Step-by-Step Procedure
  • Inert Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry or purge with N₂ for 15 minutes.

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Reagent Addition: Charge the reaction flask with 2-Bromo-4-fluoroaniline , Pyridine-3-boronic acid , and the catalyst Pd(dppf)Cl₂ .

    • Scientist's Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand (dppf) is more resistant to displacement by the pyridine nitrogen or the free aniline amine.

  • Solvation: Add the degassed 1,4-dioxane and the 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under a nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the bromoaniline starting material.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black; rinse with EtOAc.

    • Partition the filtrate between EtOAc (100 mL) and water (100 mL).

    • Extract the aqueous layer with EtOAc (2 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the dark residue via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 60% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as an off-white to light yellow solid.

Protocol B: Functionalization to Kinase Inhibitor (Urea Coupling)

Objective: To couple the scaffold with a hydrophobic "tail" to generate a Type II inhibitor analog.

Materials
ReagentEquiv.Conditions
Scaffold (from Protocol A) 1.0Dissolved in DCM
3-(Trifluoromethyl)phenyl isocyanate 1.1Added dropwise
Triethylamine (Optional) 0.5Only if HCl salts are present
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol (approx. 188 mg) of 4-Fluoro-2-(pyridin-3-yl)benzenamine in 5 mL of anhydrous Dichloromethane (DCM).

  • Coupling: Add 3-(Trifluoromethyl)phenyl isocyanate (1.1 mmol, 155 µL) dropwise at 0°C.

  • Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.

    • Mechanism:[7] The nucleophilic aniline attacks the electrophilic carbon of the isocyanate. The pyridine ring does not compete due to lower nucleophilicity compared to the aniline.

  • Precipitation: The product often precipitates out of the DCM solution as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and triturate with cold Diethyl Ether.

  • Final Product: 1-(4-Fluoro-2-(pyridin-3-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea .

Analytical Validation (QC)

To ensure the integrity of the synthesized inhibitor, the following specifications must be met.

TestAcceptance CriteriaRationale
HPLC Purity > 98.0% (AUC)Essential for biological assay reliability.
¹H NMR (DMSO-d₆) Distinct Pyridine protons (8.5–8.8 ppm) and Urea singlets (8.0–9.5 ppm).Confirms biaryl coupling and urea formation.
LC-MS (ESI+) [M+H]⁺ consistent with calc. mass.Verifies molecular identity.
Expected ¹H NMR Signature (Scaffold)
  • Pyridine C2-H: ~8.7 ppm (Singlet/Doublet, deshielded by N).

  • Aniline NH₂: ~5.0 ppm (Broad singlet, exchangeable with D₂O).

  • Fluorine Splitting: The aromatic protons on the central ring will show characteristic H-F coupling constants (J ~ 8–11 Hz).

Mechanism of Action (Signaling Pathway)

The synthesized molecule is designed to inhibit the RAS-RAF-MEK-ERK pathway. The diagram below illustrates the synthesis mechanism (Suzuki Cycle) which enables the creation of this inhibitor.

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Py) OxAdd->TransMet + Py-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Reagents Ar-Br + Py-B(OH)2

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling used to generate the biaryl core.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinase Inhibitor Chemistry: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[8] Nature Reviews Cancer, 9(1), 28–39. Link

  • Biaryl Urea Synthesis: Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link

  • Protocol Validation: BenchChem Application Notes. Suzuki Coupling Protocol for the Synthesis of Pyridyl-Anilines.[1] Link

Sources

Method

Scalable Manufacturing Process for 4-Fluoro-2-(pyridin-3-yl)benzenamine

Application Note & Protocol: AN-SYN-4F2P-001 Executive Summary This application note details a robust, scalable manufacturing protocol for 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS 923293-16-7), a critical biaryl aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-SYN-4F2P-001

Executive Summary

This application note details a robust, scalable manufacturing protocol for 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS 923293-16-7), a critical biaryl aniline intermediate used in the synthesis of kinase inhibitors (e.g., MEK/RAF pathways).

Moving beyond bench-scale medicinal chemistry, this process addresses the specific challenges of kilogram-scale production: regiocontrol , palladium removal , and chromatography-free purification . The method utilizes a Suzuki-Miyaura cross-coupling optimized for an aqueous-organic biphasic system, followed by a "pH-switch" purification strategy that exploits the basicity of the pyridine ring to reject non-basic impurities without silica gel.

Key Process Metrics
ParameterSpecification
Scale 1.0 kg Input (Scalable to >50 kg)
Yield 85-92% Isolated
Purity (HPLC) > 99.5% (a/a)
Pd Residual < 20 ppm
Appearance Off-white to pale yellow crystalline solid

Retrosynthetic Analysis & Route Selection

The Challenge

Standard medicinal chemistry routes often employ unprotected anilines and standard Pd(PPh3)4 catalysts, resulting in:

  • Catalyst Poisoning: The free amino group coordinates with Pd, necessitating high catalyst loading (>5 mol%).

  • Purification Bottlenecks: Reliance on column chromatography is non-viable at scale.

  • Genotoxic Impurities: Incomplete removal of starting halides (2-bromo-4-fluoroaniline).

The Scalable Solution

Our process employs Pd(dppf)Cl2 (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), a robust catalyst resistant to amine poisoning. We utilize a bi-phasic solvent system (1,4-Dioxane/Water) which ensures solubility of the inorganic base while moderating the reaction temperature to prevent defluorination side-reactions.

Reaction Scheme:

ReactionScheme SM1 2-Bromo-4-fluoroaniline (C6H5BrFN) CAT Pd(dppf)Cl2 (0.5 mol%) Na2CO3 (2.0 eq) SM1->CAT SM2 3-Pyridylboronic Acid (C5H6BNO2) SM2->CAT PROD 4-Fluoro-2-(pyridin-3-yl)benzenamine (Target) CAT->PROD 85-90°C, 4-6h 1,4-Dioxane/H2O

Figure 1: Suzuki-Miyaura coupling strategy utilizing a robust ferrocenyl palladium catalyst.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring and reflux condenser.

  • Reagents:

    • 2-Bromo-4-fluoroaniline (1.0 equiv, 1.0 kg)

    • 3-Pyridylboronic acid (1.2 equiv, 0.77 kg)

    • Pd(dppf)Cl2[1]·CH2Cl2 (0.5 mol%, 21.5 g)

    • Sodium Carbonate (2.0 equiv, 1.11 kg)

    • 1,4-Dioxane (Process Solvent, 5.0 L)

    • Water (Process Solvent, 2.5 L)

    • SiliaMetS® Thiol (Pd Scavenger)

Step-by-Step Methodology
Phase 1: Reaction Setup (Inertion is Critical)
  • Charge the 20 L reactor with 1,4-Dioxane (5.0 L) and Water (2.5 L).

  • Degas the solvent mixture by sparging with Nitrogen for 30 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Add Sodium Carbonate (1.11 kg) and stir until mostly dissolved.

  • Add 2-Bromo-4-fluoroaniline (1.0 kg) and 3-Pyridylboronic acid (0.77 kg).

  • Add Pd(dppf)Cl2[1]·CH2Cl2 (21.5 g) last.

  • Heat the mixture to 85-90°C under a nitrogen blanket. Stir at 250 RPM.

Phase 2: Reaction Monitoring
  • IPC (In-Process Control): Monitor by HPLC after 2 hours.

  • Endpoint: < 1.0% remaining 2-Bromo-4-fluoroaniline. Typical reaction time is 4–6 hours.

  • Troubleshooting: If reaction stalls, add 0.1 equiv of boronic acid. Do not add more catalyst initially.

Phase 3: Work-up & "pH-Switch" Purification

This step is the core of the purification strategy, leveraging the basicity of the pyridine ring (pKa ~5.2) to remove non-basic impurities (e.g., triphenylphosphine oxide, homocoupled biaryls).

  • Cool reaction mixture to 25°C.

  • Filter through a Celite pad to remove bulk palladium black. Rinse with Ethyl Acetate (EtOAc, 2.0 L).

  • Phase Cut: Dilute filtrate with EtOAc (5.0 L) and Water (3.0 L). Separate phases. Discard aqueous (contains inorganic salts).

  • Acid Extraction (The Purification):

    • Extract the organic layer with 1M HCl (3 x 2.0 L) .

    • Mechanism:[2][3][4][5] The target product protonates and moves to the aqueous phase. Neutral impurities stay in the EtOAc layer.

    • Discard the organic layer (contains non-basic impurities).

  • Basification:

    • Combine acidic aqueous extracts.

    • Cool to 10°C.

    • Slowly adjust pH to 10-11 using 4M NaOH or NH4OH. Caution: Exothermic.

    • The product will precipitate as a free base.

  • Extraction & Scavenging:

    • Extract the turbid aqueous mixture with EtOAc (2 x 4.0 L).

    • Add SiliaMetS® Thiol (0.5 wt% relative to product) to the organic layer and stir for 2 hours at 40°C to bind residual Pd.

    • Filter to remove scavenger.

Phase 4: Crystallization
  • Concentrate the organic layer under vacuum to approx. 2.0 L volume.[6]

  • Add n-Heptane (4.0 L) slowly at 50°C.

  • Cool to 0-5°C over 2 hours.

  • Filter the solids and wash with cold Heptane/EtOAc (2:1).

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Workflow Diagram

The following flow diagram illustrates the critical "Acid/Base Flip" logic that ensures high purity without chromatography.

ProcessFlow RXN Suzuki Coupling (85°C, 4h) QUENCH Cool & Filter (Remove Pd Black) RXN->QUENCH EXTRACT_1 Phase Separation (Org: Product + Impurities) QUENCH->EXTRACT_1 ACID_WASH Acid Extraction (1M HCl) Target -> Aqueous Phase EXTRACT_1->ACID_WASH Add HCl ORG_WASTE Organic Waste (Neutral Impurities) ACID_WASH->ORG_WASTE Remove Org Layer BASE_FLIP Basification (pH > 10) Target Precipitates ACID_WASH->BASE_FLIP Aqueous Layer CRYST Crystallization (EtOAc / Heptane) BASE_FLIP->CRYST Extract & Conc. FINAL Final Product (>99.5% Purity) CRYST->FINAL

Figure 2: Process Flow Diagram highlighting the Acid/Base purification strategy.

Critical Quality Attributes (CQAs) & Troubleshooting

Impurity Profile
Impurity TypeOriginControl Strategy
Des-bromo aniline Protodehalogenation of SMControl reaction temp < 95°C; Ensure strict degassing.
Homocoupling 3,3'-Bipyridine formationUse degassed solvents; Slow addition of boronic acid if problematic.
Residual Pd CatalystAcid extraction + SiliaMetS Thiol treatment.
Troubleshooting Guide
  • Issue: Low conversion after 6 hours.

    • Root Cause:[3][5][7] Catalyst deactivation by oxygen or inactive boronic acid.

    • Action: Check inert lines.[1][3][8] Add 0.1 eq Boronic acid + 0.1 mol% catalyst.

  • Issue: Emulsion during extraction.

    • Root Cause:[3][5][7] Fine Pd particles or high pH.

    • Action: Filter through Celite before separation. Add brine to break emulsion.

  • Issue: Product colored (dark brown).

    • Root Cause:[3][5][7] Oxidation of aniline.

    • Action: Recrystallize with activated charcoal (5 wt%).

References

  • Suzuki-Miyaura Coupling General Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Catalyst Selection for Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Verified Source]
  • Purification of Pyridyl Anilines (Acid/Base Extraction): Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry (Contextual reference for physiochemical properties of pyridyl-anilines).
  • Specific Intermediate Data

    • CAS 923293-16-7 Entry. PubChem. [Link]

  • Pd Scavenging Protocols

Sources

Application

Application Notes &amp; Protocols: Strategic Acylation of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Introduction: The Strategic Importance of Acylated 4-Fluoro-2-(pyridin-3-yl)benzenamine 4-Fluoro-2-(pyridin-3-yl)benzenamine is a key structural motif in modern medicinal chemistry. Its acylated derivatives are pivotal i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Acylated 4-Fluoro-2-(pyridin-3-yl)benzenamine

4-Fluoro-2-(pyridin-3-yl)benzenamine is a key structural motif in modern medicinal chemistry. Its acylated derivatives are pivotal intermediates in the synthesis of a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The N-acylation of this aniline derivative introduces an amide functionality, which can serve multiple purposes: as a crucial pharmacophore for target engagement, a bioisosteric replacement for other functional groups, or as a means to modulate the physicochemical properties (e.g., solubility, metabolic stability) of a lead compound.

However, the acylation of this specific substrate presents unique challenges. The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effect of the fluorine atom. Furthermore, the steric hindrance imposed by the adjacent pyridin-3-yl group can impede the approach of the acylating agent. This guide provides a detailed examination of the reagents, catalysts, and conditions required to achieve efficient and high-yielding acylation of 4-Fluoro-2-(pyridin-3-yl)benzenamine, grounded in mechanistic principles and practical laboratory experience.

Mechanistic Considerations & Reagent Selection

The N-acylation reaction is a nucleophilic acyl substitution.[1] The primary amino group of the benzenamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent and catalyst is critical to overcoming the substrate's inherent steric and electronic challenges.

Acylating Agents: A Comparative Overview
  • Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive acylating agents that readily react with amines.[2][3] Their high electrophilicity makes them suitable for less nucleophilic anilines. However, they generate hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[4]

  • Acid Anhydrides (e.g., Acetic Anhydride): Acid anhydrides are less reactive and easier to handle than acid chlorides.[3][5] They produce a carboxylic acid byproduct, which is less corrosive than HCl.[6] For sterically hindered or electronically deactivated amines like our substrate, a catalyst is almost always required to achieve a practical reaction rate.[7][8]

The Crucial Role of Bases and Catalysts

The selection of a base or catalyst is arguably the most important parameter in this transformation.

  • Pyridine: Often used as both a solvent and an acid scavenger.[9][10][11] Pyridine can also function as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with the acylating agent.[4][11][12] This intermediate is significantly more electrophilic than the parent acid chloride or anhydride.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst, orders of magnitude more effective than pyridine.[13][14] It reacts rapidly with the acylating agent to form a resonance-stabilized N-acylpyridinium salt. This intermediate is a far more potent acylating agent, capable of efficiently acylating even sterically hindered and poorly nucleophilic amines.[7][15] The use of catalytic amounts of DMAP (0.05–0.2 equivalents) is standard practice for challenging acylations.

The catalytic cycle of DMAP is a cornerstone of modern acylation chemistry.

AcylatingAgent Acylating Agent (e.g., Ac₂O) Intermediate Highly Reactive N-Acylpyridinium Ion AcylatingAgent->Intermediate + DMAP DMAP DMAP Catalyst Product Acylated Product Intermediate->Product + Aniline Aniline 4-Fluoro-2-(pyridin-3-yl)benzenamine Product->DMAP Releases DMAP

Caption: Catalytic cycle of DMAP in N-acylation.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acid chlorides and anhydrides are corrosive and moisture-sensitive.

Protocol 1: Acylation with an Acid Chloride and DMAP Catalyst

This protocol is highly effective for a wide range of acyl chlorides.

Materials:

  • 4-Fluoro-2-(pyridin-3-yl)benzenamine (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl chloride) (1.1 - 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Fluoro-2-(pyridin-3-yl)benzenamine and DMAP.

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine or pyridine to the solution and cool the flask to 0 °C in an ice bath.[16]

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove DMAP and TEA/pyridine), saturated aqueous NaHCO₃, and brine.[4][7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acylated product.

Protocol 2: Acylation with an Acid Anhydride and DMAP Catalyst

This method is ideal when using acetic anhydride or other symmetric anhydrides, offering milder conditions.[17]

Materials:

  • 4-Fluoro-2-(pyridin-3-yl)benzenamine (1.0 equiv)

  • Acetic Anhydride (Ac₂O) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-2-(pyridin-3-yl)benzenamine and DMAP in the chosen anhydrous solvent.

  • Add the acetic anhydride to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of water or methanol.[17]

  • Concentrate the mixture under reduced pressure to remove the solvent and excess anhydride (co-evaporation with toluene can help remove acetic acid).[17]

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic solution sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting solid or oil via column chromatography or recrystallization.

Workflow and Data Summary

A generalized workflow for the acylation process is outlined below.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification a Assemble Dry Glassware Under Inert Atmosphere b Add Amine, Catalyst, & Anhydrous Solvent a->b c Cool to 0 °C (for Acid Chlorides) b->c d Add Acylating Agent Dropwise c->d e Warm to RT & Stir d->e f Monitor by TLC e->f g Quench Reaction (e.g., with NaHCO₃) f->g h Liquid-Liquid Extraction g->h i Aqueous Washes (Acid, Base, Brine) h->i j Dry & Concentrate i->j k Column Chromatography or Recrystallization j->k l Characterization (NMR, MS, m.p.) k->l

Caption: General experimental workflow for N-acylation.

Table 1: Comparison of Acylation Reagents and Conditions
ParameterProtocol 1 (Acid Chloride)Protocol 2 (Acid Anhydride)Key Considerations
Acylating Agent R-COCl(R-CO)₂OAcid chlorides are more reactive but moisture-sensitive.[3]
Stoichiometry 1.1 - 1.2 equiv1.5 - 2.0 equivA slight excess of anhydride is often used to drive the reaction.
Catalyst DMAP (0.1 equiv)DMAP (0.2 equiv)DMAP is essential for activating the less reactive anhydride.[7]
Base TEA or Pyridine (1.5 equiv)Not strictly requiredA stoichiometric base is needed to neutralize the HCl byproduct.[4]
Temperature 0 °C to Room TempRoom Temp to 40 °CMilder conditions can often be used with anhydrides.
Byproduct HCl (neutralized)R-COOHAcetic acid is easier to remove during workup than pyridinium salts.
Typical Yield High (>85%)Good to High (>80%)Both methods are generally high-yielding with proper optimization.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive acylating agent. 2. Deactivated amine. 3. Wet reagents or solvents.1. Switch from anhydride to the corresponding acid chloride. 2. Increase the amount of DMAP catalyst. Increase reaction temperature. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products (e.g., Diacylation) 1. Use of a large excess of a highly reactive acylating agent. 2. Prolonged reaction time at high temperature.1. Reduce the stoichiometry of the acylating agent to ~1.05-1.1 equivalents. 2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Difficulty Removing Catalyst 1. DMAP and Pyridine are basic and can be difficult to remove from the product.1. Perform an acidic wash (e.g., 1 M HCl or 5% CuSO₄ solution) during the workup to protonate and extract the basic catalysts into the aqueous layer.[18]
Product Hydrolysis During Workup 1. The newly formed amide is exposed to strongly acidic or basic aqueous conditions for too long.1. Perform the aqueous workup steps quickly and at room temperature or below. Avoid using strong bases like NaOH for washing if possible.[18]

References

  • Technical Support Center: N-Acylation of Hindered Anilines. (2025). Benchchem.
  • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. [Link]

  • Mechanisms for the Acetyl
  • Pyridine acts as a base and a solvent in the acyl
  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Request PDF.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • Application of Efficient C
  • Why is pyridine often used in acyl
  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acyl
  • Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Sigma-Aldrich.
  • A stoichiometric solvent-free protocol for acetylation reactions. (2022). Frontiers in Chemistry.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Acid Chloride to Ester (ROH, pyridine). OrgoSolver.
  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019).
  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange.
  • Why is pyridine used when making tosyl esters
  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2026).
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
  • Application Notes and Protocols for the Acetyl
  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2).
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023). RSC Publishing.
  • Acetyl
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Ludwig-Maximilians-Universität München.
  • N-Acylation: A Practical and Convenient Method for Amide Synthesis. (2011). Der Pharma Chemica.
  • Synthesis of N-[4-(3-Chloropropoxy)phenyl]acetamide. Molbase.
  • Acid chloride reaction with amine. (2024). Reddit.
  • Acetyl
  • Acylation (Acid Chloride Reactions). (2015). YouTube.
  • [4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkyl
  • Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). MDPI.
  • N-(4-Fluoro-benz-yl)-3-nitro-pyridine-2,6-diamine. (2011). PubMed.
  • 4-Fluoro-2-(pyridin-3-yl)aniline. BLDpharm.
  • N-(3-hydroxy-4-[7][19]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. (2025). Mol-Instincts.

  • N-(4-FLUORO-3-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE. Sigma-Aldrich.
  • New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (2021).
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025).
  • Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. (2025). Journal of Synthetic Chemistry.
  • Pyridin-3-yl derivatives. (2020).
  • Method of friedel-crafts acylation of anilides. (2003).
  • {(4-Fluoro-phenyl)-[3-(4-{4-[2-((R)-2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenylsulfamoyl}-phenyl)-[7][8][9]oxadiazol-5-yl]-methyl}-carbamic acid methyl ester. BindingDB.

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide. (2009).
  • 2-(PYRIDIN-4-YLOXY)BENZENAMINE. Sigma-Aldrich.

Sources

Method

heterocycle synthesis using fluorinated biaryl amine building blocks

Application Note: High-Impact Synthesis of Fluorinated N-Heterocycles via Biaryl Amine Scaffolds Part 1: Executive Summary & Strategic Rationale The "Fluorine Effect" in Heterocyclic Design In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Impact Synthesis of Fluorinated N-Heterocycles via Biaryl Amine Scaffolds

Part 1: Executive Summary & Strategic Rationale

The "Fluorine Effect" in Heterocyclic Design In modern drug discovery, the strategic incorporation of fluorine is non-negotiable. Approximately 25-30% of all approved drugs contain fluorine, utilized to block metabolic hotspots (preventing P450 oxidation), modulate lipophilicity (


), and alter the pKa of adjacent basic centers.

This guide focuses on a privileged class of building blocks: Fluorinated Biaryl Amines . These scaffolds are unique because they possess both the "hinge" geometry required for cyclization and the electronic bias introduced by fluorine. Transforming these amines into fused heterocycles—specifically Carbazoles and Phenanthridines —provides access to rigid, planar cores common in kinase inhibitors, DNA intercalators, and organic optoelectronics.

Core Challenges addressed in this guide:

  • Regiocontrol: How to direct cyclization when the biaryl system is electronically skewed by fluorine atoms.

  • C-F Bond Integrity: Preventing hydrodefluorination or oxidative addition into the C-F bond during metal-catalyzed steps.

  • Atom Economy: Utilizing Intramolecular C-H activation to avoid pre-functionalization (e.g., requiring a bromide/iodide for closure).

Part 2: Strategic Workflows

Workflow A: Phenanthridine Synthesis via Picolinamide-Directed C-H Activation

Best for: Creating 6-substituted phenanthridines from benzylamines.

This approach utilizes a removable directing group (Picolinamide, PA) to orchestrate a two-stage C-H activation sequence.[1] The fluorine atom on the biaryl backbone often enhances the acidity of the targeted C-H bond, facilitating the reaction, provided it is not in a sterically blocking position.

Mechanism & Logic:

  • Step 1 (Intermolecular): A fluorinated benzylamine (protected as PA) undergoes ortho-arylation with an aryl iodide.

  • Step 2 (Intramolecular): The resulting biaryl amine undergoes a Pd-catalyzed oxidative C-H amination to close the ring.

Phenanthridine_Workflow Start Fluorinated Benzylamine-PA Step1 Step 1: C-H Arylation (Pd(OAc)2, AgOAc) Start->Step1 + Ar-I Inter Biaryl Amine Intermediate Step1->Inter Step2 Step 2: Oxidative Cyclization (Pd(OAc)2, PhI(OAc)2) Inter->Step2 - 2H End Fluorinated Phenanthridine Step2->End Deprotection

Caption: Sequential C-H activation workflow converting fluorinated benzylamines to phenanthridines via a picolinamide (PA) directing group.

Workflow B: Carbazole Synthesis via Oxidative C-H Amination

Best for: Direct conversion of 2-aminobiphenyls to carbazoles.

This protocol relies on the palladium-catalyzed intramolecular amination of unactivated C-H bonds.[2] The presence of fluorine on the ring "accepting" the amination can significantly impact reactivity. Electron-deficient rings (fluorinated) are generally less reactive toward electrophilic palladation but may be more reactive in concerted metallation-deprotonation (CMD) pathways depending on the catalyst system.

Key Decision Matrix:

Substrate FeatureRecommended Catalyst SystemRationale
Electron-Rich Biaryl Pd(OAc)₂ / Cu(OAc)₂ / AirStandard oxidative conditions work well.
F-Substituted (Acceptor Ring) Pd(OAc)₂ / Ag₂CO₃ / PivOHPivalic acid promotes CMD mechanism on electron-poor rings.
F-Substituted (Donor Ring) Pd(dba)₂ / XPhosUse Buchwald-Hartwig conditions if a halide is present (Br/I).

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3-Fluorocarbazole via Pd-Catalyzed Oxidative Cyclization

Objective: To synthesize 3-fluorocarbazole from 4'-fluoro-2-aminobiphenyl via intramolecular C-H amination. Scope: Applicable to mono- and poly-fluorinated biaryl amines.

1. Materials & Reagents:

  • Substrate: 4'-fluoro-2-aminobiphenyl (1.0 equiv, 0.5 mmol)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1][2]

  • Oxidant: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv) or Air (1 atm)

  • Solvent: Toluene/Acetic Acid (9:1 v/v) - Note: AcOH is critical for proton shuttling.

  • Vessel: 15 mL sealed pressure tube or Schlenk flask.

2. Step-by-Step Procedure:

  • Charge: To a dry reaction tube equipped with a magnetic stir bar, add 4'-fluoro-2-aminobiphenyl (93 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Cu(OAc)₂ (90 mg, 0.5 mmol).

  • Solvate: Add anhydrous Toluene (4.5 mL) and Glacial Acetic Acid (0.5 mL).

  • Seal & Purge: Cap the tube. If using air as the oxidant, ensure the headspace is sufficient or bubble air briefly. For strictly Cu-mediated oxidation, purge with Argon. Recommendation: Use Cu(OAc)₂ under Argon for higher reproducibility with fluorinated substrates to prevent over-oxidation.

  • Heat: Place the vessel in a pre-heated oil bath at 110 °C . Stir vigorously (800 rpm) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting amine (usually lower Rf due to polarity) should disappear, and a highly fluorescent spot (Carbazole) will appear.

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove copper salts and Pd black. Rinse the pad with EtOAc (20 mL).[3]

    • Wash the filtrate with Sat. NaHCO₃ (2 x 15 mL) to neutralize acetic acid.

    • Wash with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 100:0 to 90:10).

    • Yield Expectation: 75–85% as a white/off-white solid.

3. Mechanistic Insight (The "Why"): The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The amine coordinates to Pd(II), followed by C-H activation at the 2'-position of the fluorinated ring.

  • Fluorine Impact: The 4'-fluorine (para to the site of activation) exerts an inductive withdrawing effect (-I), making the C-H bond at the 2'-position slightly more acidic, which aids the CMD (Concerted Metallation-Deprotonation) step mediated by acetate. However, it also reduces electron density, making the ring less nucleophilic. The high temperature (110 °C) is required to overcome this nucleophilic deficit.

Catalytic_Cycle PdII Pd(OAc)2 (Active Species) Coord Amine Coordination PdII->Coord + Substrate CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act - AcOH RedElim Reductive Elimination CH_Act->RedElim Pd(II) Intermediate Oxidation Re-oxidation Cu(II) -> Cu(I) RedElim->Oxidation Release Product (Carbazole) Oxidation->PdII Regenerate Pd(II)

Caption: Pd(II)/Pd(0) catalytic cycle for the oxidative intramolecular amination of biaryl amines.

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Fluorine deactivation of the ring.Switch solvent to Pivalic Acid or add Ag₂CO₃ (2 equiv) as a super-oxidant/promoter.
Defluorination Pd insertion into C-F bond.Avoid phosphine ligands (like PCy₃) that are electron-rich and promote oxidative addition into C-F. Use ligand-free conditions or simple carboxylates.
Regioisomers Competition between two ortho positions.If the non-amine ring is meta-substituted (e.g., 3'-F), activation can occur at 2' or 6'. Sterics usually favor the less hindered position (6'), but F-directing effects (ortho-lithiation logic) might favor 2'. Check NMR carefully.

References

  • Synthesis of Phenanthridines via Palladium-Catalyzed Picolinamide-Directed Sequential C–H Functionalization. Source: Beilstein Journal of Organic Chemistry, 2013. URL:[Link][2]

  • Palladium-Catalyzed Synthesis of Carbazoles via Intramolecular C-H Amination. Source: Organic Letters, 2005 (Buchwald Group).[4] URL:[Link]

  • Synthesis of Fluorinated Heterocycles. Source: Chemical Reviews, 2015. URL:[Link]

  • Palladium-Catalyzed Regioselective C–H Acylation of Biaryl-2-amines. Source: Journal of Organic Chemistry, 2015.[4] URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Executive Summary This application note details the optimized protocol for the synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine (also known as 4-fluoro-2-(3-pyridyl)aniline). This compound is a critical scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine (also known as 4-fluoro-2-(3-pyridyl)aniline). This compound is a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and other heterocyclic biologically active agents.

The synthesis utilizes a microwave-assisted Suzuki-Miyaura cross-coupling reaction. Compared to conventional thermal heating, microwave irradiation offers significant advantages for this transformation:

  • Reaction Acceleration: Reduces reaction time from 12–24 hours to 20 minutes.

  • Suppression of Side Reactions: Minimizes protodeboronation of the 3-pyridylboronic acid, a common issue in slow thermal heating.

  • Enhanced Purity: Cleaner reaction profiles facilitate easier downstream purification.

Retrosynthetic Strategy & Reaction Design

The most robust disconnection for 4-Fluoro-2-(pyridin-3-yl)benzenamine is the C–C bond formation between the electron-deficient pyridine ring and the electron-rich aniline ring.

Key Building Blocks:

  • Electrophile: 2-Bromo-4-fluoroaniline (Aryl halide). The bromine at the ortho position is sufficiently reactive, though steric hindrance from the amine requires an active catalyst.

  • Nucleophile: 3-Pyridylboronic acid. Pyridine boronic acids are prone to degradation; microwave heating is crucial here to outcompete decomposition pathways.

Reaction Scheme

The transformation involves the coupling of 2-bromo-4-fluoroaniline with 3-pyridylboronic acid in the presence of a Palladium(0) source and an aqueous base.

ReactionScheme SM1 2-Bromo-4-fluoroaniline (Electrophile) Conditions Pd(dppf)Cl2 • DCM 2M Na2CO3 DME/Water (3:1) MW: 120°C, 20 min SM1->Conditions SM2 3-Pyridylboronic Acid (Nucleophile) SM2->Conditions Product 4-Fluoro-2-(pyridin-3-yl)benzenamine (Target) Conditions->Product Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic pathway and reaction conditions.

Experimental Protocol

Materials and Reagents
ReagentEquiv.[1][2][3]MW ( g/mol )Role
2-Bromo-4-fluoroaniline 1.0190.01Limiting Reagent
3-Pyridylboronic acid 1.5122.92Nucleophile (Excess required)
Pd(dppf)Cl₂ • CH₂Cl₂ 0.05816.64Catalyst (Robust for heteroaryls)
Sodium Carbonate (Na₂CO₃) 3.0105.99Base (2M Aqueous Solution)
1,2-Dimethoxyethane (DME) --Solvent (High dielectric constant for MW)
Water (HPLC Grade) --Co-solvent

Why Pd(dppf)Cl₂? While Pd(PPh₃)₄ is common, the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides a wider bite angle, enhancing the stability of the active Pd species and facilitating the reductive elimination step, which is often rate-limiting in sterically crowded ortho-substituted biaryls.

Step-by-Step Methodology

Pre-reaction Setup: Ensure the microwave vial is rated for at least 20 bar pressure. All solvents must be degassed to prevent oxidation of the catalyst.

  • Reagent Loading:

    • In a 10 mL microwave process vial, add 2-Bromo-4-fluoroaniline (1.0 mmol, 190 mg) and 3-Pyridylboronic acid (1.5 mmol, 184 mg).

    • Add the catalyst Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 mmol, 41 mg).

  • Solvent Addition:

    • Add DME (3.0 mL).

    • Add 2M Na₂CO₃ (aq) (1.0 mL).

    • Critical Step: Cap the vial immediately and purge with Argon or Nitrogen for 2 minutes via a needle inlet/outlet to remove dissolved oxygen.

  • Microwave Irradiation:

    • Place the vial in the microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

    • Parameters:

      • Temperature: 120 °C

      • Time: 20 minutes

      • Absorption Level: High (due to ionic aqueous base)

      • Pre-stirring: 30 seconds

  • Work-up:

    • Allow the vial to cool to room temperature (air jet cooling).

    • Dilute the dark reaction mixture with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate the organic layer.[1][4] Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 0% to 50% EtOAc).[5] The pyridine nitrogen makes the product polar; adding 1% Triethylamine to the eluent can reduce tailing.

Workflow Visualization

Workflow Step1 1. LOAD REAGENTS (Aryl halide, Boronic acid, Catalyst) into 10mL MW Vial Step2 2. ADD SOLVENTS & DEGAS (DME/Water + Argon Purge) Step1->Step2 Step3 3. MICROWAVE IRRADIATION 120°C | 20 min | High Absorption Step2->Step3 Step4 4. EXTRACTION (EtOAc / Water / Brine) Step3->Step4 Step5 5. PURIFICATION Flash Chromatography (Hex/EtOAc) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Mechanistic Insights

The success of this reaction relies on the Suzuki-Miyaura catalytic cycle. The microwave effect is primarily thermal (rapid, uniform heating), but the "specific microwave effect" on the polarity of the transition state in the rate-determining step is also debated.

Critical Mechanistic Challenges addressed by this protocol:

  • Transmetallation: The presence of the aqueous base (Na₂CO₃) activates the boronic acid to the boronate species [RB(OH)₃]⁻, which is more nucleophilic and essential for transmetallation with the Pd(II) intermediate.

  • Catalyst Deactivation: Pyridines can coordinate to Palladium, poisoning the catalyst. Using a higher temperature (120°C) and a strong ligand (dppf) ensures the catalytic cycle turns over faster than the formation of stable, inactive Pd-pyridine complexes.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3 / Base BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Feeds activated boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle highlighting the key steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by pyridine N.Increase temperature to 140°C or switch to Pd(PPh₃)₄ (5 mol%).
Protodeboronation Hydrolysis of C-B bond before coupling.Reduce water ratio (use Dioxane/Water 9:1) or use anhydrous K₃PO₄.
Homocoupling (Ar-Ar) Oxidation of boronic acid.Ensure rigorous degassing (Argon purge) before heating.
Product Tailing on TLC Interaction with silica.[4]Add 1% Et₃N or 1% NH₄OH to the TLC and column eluent.

References

  • Microwave-Assisted Suzuki Coupling of Pyridines

    • Bagley, M. C., et al. "Microwave-assisted Suzuki cross-coupling reactions of halopyridines." Synlett, 2007.

  • General Protocol for Heterocyclic Biaryls

    • Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002.

  • Building Block Data (2-Bromo-4-fluoroaniline)

    • PubChem Compound Summary for CID 1209460.

  • Building Block Data (3-Pyridylboronic acid)

    • PubChem Compound Summary for CID 66828.

  • Commercial Availability & CAS Verification

    • 4-Fluoro-2-(pyridin-3-yl)aniline (CAS 923293-16-7).[6] (Search via CAS for specific catalog entries).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Introduction: 4-Fluoro-2-(pyridin-3-yl)benzenamine is a key structural motif in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can present s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-Fluoro-2-(pyridin-3-yl)benzenamine is a key structural motif in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can present significant challenges, particularly concerning reaction yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common hurdles and achieve high-yield synthesis of this valuable compound. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind specific experimental choices, ensuring a robust and reproducible process.

Section 1: The Primary Synthetic Route - Suzuki-Miyaura Coupling

The formation of the C-C bond between the fluorinated benzene ring and the pyridine ring is most effectively accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] The general transformation involves the reaction of an aryl halide with an organoboron species. For this target molecule, two primary disconnections are feasible:

  • Route A: Coupling of 2-halo-4-fluoroaniline with pyridin-3-ylboronic acid.

  • Route B: Coupling of a 3-halopyridine with (4-fluoro-2-aminophenyl)boronic acid.

Route A is often preferred due to the commercial availability and stability of the starting materials. The aryl bromide (2-bromo-4-fluoroaniline) is generally a good balance of reactivity and stability.

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role in activating the organoboron compound to facilitate the transmetalation step.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Active Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) (Oxidative Addition Product) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) oa_complex->trans_complex Transmetalation (Ar'-B(OR)2 + Base) trans_complex->pd0 Reductive Elimination (Forms Ar-Ar') product Product 4-Fluoro-2-(pyridin-3-yl)benzenamine trans_complex->product Releases Product aryl_halide Aryl Halide (Ar-X) (e.g., 2-Bromo-4-fluoroaniline) aryl_halide->oa_complex boronic_acid Organoboron (Ar'-BY2) (e.g., Pyridin-3-ylboronic acid) boronic_acid->trans_complex base Base (e.g., K2CO3) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine.

Q1: My reaction yield is consistently low (<50%). What are the most common culprits?

Low yields in this specific coupling often stem from three primary areas: catalyst deactivation, competing side reactions, and suboptimal reaction conditions.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[4] This is a frequent issue with heteroaryl substrates.

  • Side Reactions: The most prevalent side reactions are protodeboronation of the pyridin-3-ylboronic acid and homocoupling of the boronic acid.[5][6]

  • Suboptimal Components: The choice of palladium source, ligand, base, and solvent is highly interdependent and crucial for success. An incompatible combination will lead to poor catalytic activity. Aryl bromides are generally reactive, but the electron-donating amine and electron-withdrawing fluorine on the other substrate create a specific electronic environment that requires a well-tuned catalyst system.[1][4]

Q2: I'm observing significant side products. How can I identify and minimize them?

The two main side products are 3,3'-bipyridine (from homocoupling) and pyridine (from protodeboronation).

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by excess water, high temperatures, and certain bases.[4][5]

    • Solution: Use fresh, high-purity pyridin-3-ylboronic acid. Consider using the more stable pinacol ester or trifluoroborate salt derivative of the boronic acid.[3][4] Ensure your solvent is appropriately anhydrous if using a non-aqueous system, and minimize reaction time and temperature.

  • Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct (3,3'-bipyridine). It is often exacerbated by the presence of oxygen or if the transmetalation step is slow compared to other processes.[6]

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[4] Using a highly active catalyst system that promotes rapid transmetalation and reductive elimination can outcompete the homocoupling pathway.

Q3: How do I choose the optimal catalyst and ligand system for coupling with a pyridine ring?

While classic catalysts like Pd(PPh₃)₄ can work, they are often suboptimal for challenging heteroaryl couplings. Modern catalyst systems employing bulky, electron-rich phosphine ligands are far more effective.

  • Causality: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step.[2] Bulky, electron-rich ligands (like those developed by Buchwald, e.g., SPhos, XPhos, or RuPhos) stabilize the Pd(0) species, accelerate the oxidative addition, and promote the final, product-releasing reductive elimination step.[7] This increased efficiency minimizes side reactions and allows for lower catalyst loadings. The nitrogen of the pyridine substrate can inhibit the reaction, making a highly active catalyst essential.[4][8]

Q4: Which base and solvent system should I start with, and when should I consider alternatives?

The choice of base and solvent is critical for both solubility and reactivity.

  • Base: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[3]

    • Starting Point: A combination of K₂CO₃ or K₃PO₄ (2-3 equivalents) is a robust starting point. K₃PO₄ is a stronger base and can sometimes give better results with less reactive substrates.[5]

    • Alternatives: If you have base-sensitive functional groups, a milder base like Cs₂CO₃ or even KF can be used, though reaction times may be longer.[3]

  • Solvent: A polar, aprotic solvent is typically required to dissolve the reagents and the base.

    • Starting Point: A biphasic mixture of 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) is highly effective. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][9]

    • Alternatives: Anhydrous solvents like DMF or THF can be used, but the choice of base becomes more critical (e.g., KOtBu might be needed), which can increase the risk of side reactions.

Q5: My reaction is sluggish or stalls before completion. What steps can I take to improve reaction kinetics?

If starting materials remain after a prolonged reaction time, consider the following:

  • Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).[4] A modest increase in temperature can significantly improve the rate.

  • Switch to a More Active Ligand: If you are using a simple ligand like PPh₃, switching to a Buchwald-type ligand (e.g., SPhos) will almost certainly accelerate the reaction.[7]

  • Check for Impurities: Ensure all reagents are pure. As mentioned, impurities can poison the catalyst.[5]

  • Consider Microwave Irradiation: Microwave-assisted procedures can dramatically shorten reaction times from hours to minutes and often improve yields by minimizing thermal decomposition pathways.[5][10]

Section 3: Data-Driven Optimization

Systematic screening of reaction parameters is the most effective way to optimize yield. The tables below summarize typical starting points and potential outcomes based on literature for similar heteroaryl couplings.

Table 1: Catalyst and Ligand Screening

Catalyst Precursor Ligand Typical Loading (mol%) Notes Source
Pd(OAc)₂ PPh₃ 2-5 Classic but often sluggish for this substrate. [7]
Pd₂(dba)₃ SPhos 1-2 Excellent general choice for heteroaryl couplings. [4]
Pd₂(dba)₃ RuPhos 1-2 Highly active, good for sterically hindered substrates. [9]

| Pd(PPh₃)₄ | - | 5 | Can work, but often requires higher temperatures and longer times. |[5] |

Table 2: Base and Solvent System Screening

Base (Equiv.) Solvent System (v/v) Temperature (°C) Expected Outcome Source
K₂CO₃ (2.0) Dioxane / H₂O (4:1) 90-100 Robust and reliable starting point. [1][5]
K₃PO₄ (3.0) Toluene / H₂O (10:1) 100-110 Often provides higher yields, especially if K₂CO₃ is slow. [4]
Cs₂CO₃ (2.0) Dioxane 100 Good for anhydrous conditions or base-sensitive substrates. [11][12]

| KF (3.0) | Dioxane | 100 | Mild conditions, useful if protodeboronation is an issue. |[3][8] |

Section 4: Recommended Experimental Protocol

This protocol is designed as a high-yield starting point, incorporating best practices discussed above.

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 equiv.)

  • Pyridin-3-ylboronic acid (1.2-1.5 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • K₃PO₄ (3.0 equiv.)

  • 1,4-Dioxane and Degassed H₂O (e.g., 4:1 mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-fluoroaniline, pyridin-3-ylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[5]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromo-4-fluoroaniline is consumed (typically 4-12 hours).[4]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Fluoro-2-(pyridin-3-yl)benzenamine.

Section 5: Visual Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Link

  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents. Link

  • Suzuki reaction - Wikipedia. Link

  • Suzuki Coupling - Organic Chemistry Portal. Link

  • 923293-16-7|4-Fluoro-2-(pyridin-3-yl)aniline - BLDpharm. Link

  • Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1][2]oxazin-4-one based inhibitors of human neutrophil elastase - Academia.edu. Link

  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. Link

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Link

  • WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents. Link

  • Synthesis of 4-[3-(pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate. - ResearchGate. Link

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Link

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Link

  • Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed. Link

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. Link

  • [4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines - PubMed. Link

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Link

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. Link

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Link

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Link

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Link

  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Link

  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. Link

  • Preparation method of 6-fluoro-3-piperidine-4-yl-1, 2-benzisoxazole hydrochloride. Link

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Link

  • Buchwald-Hartwig Coupling - Organic Synthesis. Link

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | The Journal of Organic Chemistry - ACS Publications. Link

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Link

Sources

Optimization

purification methods for 4-Fluoro-2-(pyridin-3-yl)benzenamine

Technical Support Center: Purification of 4-Fluoro-2-(pyridin-3-yl)benzenamine Ticket ID: PUR-1214376 Assigned Specialist: Dr. Alex Chen, Senior Application Scientist Status: Open Subject: Troubleshooting Isolation & Pur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Fluoro-2-(pyridin-3-yl)benzenamine Ticket ID: PUR-1214376 Assigned Specialist: Dr. Alex Chen, Senior Application Scientist Status: Open Subject: Troubleshooting Isolation & Purity for CAS 1214376-79-4[1][2]

Executive Summary: The Molecule's "Personality"

Before diving into specific tickets, you must understand the physicochemical behavior of 4-Fluoro-2-(pyridin-3-yl)benzenamine . This is not a standard aniline; it is a biaryl system with dual basic nitrogen centers .[1][2]

  • Basicity: The pyridine nitrogen (

    
    ) is the dominant basic site.[1] The aniline nitrogen (
    
    
    
    , lowered by the electron-withdrawing fluorine and the pyridine ring) is significantly less basic.[2]
  • Polarity: Moderately polar due to the H-bond donor (

    
    ) and acceptor (Pyridine N).[1][2]
    
  • Common Impurities: As a product of Suzuki-Miyaura coupling, it frequently co-elutes with unreacted boronic acids, protodeboronated byproducts, and Palladium-phosphine complexes.[1][2]

Module 1: The "Black Tar" Scenario (Acid-Base Extraction)

User Issue: "I concentrated my reaction mixture, and I have a dark, viscous oil. Direct chromatography is failing because the crude is too dirty."

Technical Diagnosis: Direct chromatography of Suzuki crudes is inefficient due to the high load of non-polar phosphine oxides and boronic acid residues.[1] You need to exploit the basicity of the pyridine ring to "wash" the molecule.

The Protocol (Self-Validating System):

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions during basic workups.[1]

  • The Acid Wash (Critical Step): Extract the organic layer with 1.0 M HCl (aq) (

    
    ).[1][2]
    
    • Mechanism:[1][2] The pyridine and aniline nitrogens protonate, moving the product into the aqueous phase.

    • Validation: The organic layer should retain the dark color (impurities), while the aqueous layer becomes yellow/orange.

  • The Organic Polish: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ).[1][2] Discard this organic wash.
    
    • Purpose: Removes trapped non-basic lipophilic impurities (e.g., triphenylphosphine oxide).

  • Basification: Cool the aqueous layer to

    
    . Slowly add 4.0 M NaOH  or Sat. 
    
    
    
    until pH > 10.[1][2]
    • Observation: The clear solution will turn cloudy/milky as the free base precipitates.[1]

  • Re-Extraction: Extract the milky aqueous layer with EtOAc (

    
    ). Dry over 
    
    
    
    and concentrate.

Visual Workflow (Graphviz):

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AcidStep Add 1.0 M HCl (Partition) Start->AcidStep OrgLayer1 Organic Layer (Impurities: Phosphine Oxides, Boronic Acids) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Product) AcidStep->AqLayer1 WashStep Wash with fresh EtOAc AqLayer1->WashStep OrgWash Discard Organic Wash WashStep->OrgWash BaseStep Basify to pH > 10 (NaOH/Na2CO3) WashStep->BaseStep FinalExtract Extract with EtOAc Dry & Concentrate BaseStep->FinalExtract Product Purified Free Base (>90% Purity) FinalExtract->Product

Module 2: The "Streaking Peak" (Chromatography Optimization)

User Issue: "On TLC and Flash columns, the spot streaks badly (tails). I can't separate it from the close-running impurities."

Technical Diagnosis: The basic pyridine nitrogen interacts with the acidic silanols (


) on the silica gel surface, causing peak broadening and tailing.

The Fix: Mobile Phase Modifiers

You must suppress the ionization of silanols or compete for their binding sites.[1]

MethodSolvent SystemAdditive (Critical)Application Note
Standard Normal Phase DCM / MeOH1%

(aq)
Best Choice.[1][2] Premix the ammonia into the MeOH before adding to DCM.[1]
Alternative Normal Phase Hexane / EtOAc1% Triethylamine (TEA) Good for less polar impurities.[1][2] Pre-rinse the column with 1% TEA/Hexane.[1][2]
Reverse Phase (Prep-HPLC)

/ MeCN
0.1%

Use basic buffer (pH 10).[1][2] Acidic buffers (TFA) will protonate the pyridine, reducing retention too much.

Expert Tip: If using DCM/MeOH, do not exceed 10% MeOH unless absolutely necessary, as silica begins to dissolve, contaminating your product.[1]

Module 3: The "Grey Solid" (Palladium Removal)

User Issue: "My product is isolated, but it has a grey tint, and the NMR shows broad baselines."

Technical Diagnosis: Residual Palladium (Pd) from the Suzuki coupling is trapped in the amine lattice.[1] This is toxic and can catalyze decomposition.[1][2]

The Protocol: Scavenging vs. Adsorption

  • Solid Phase Scavengers (Recommended):

    • Dissolve product in THF or EtOAc.[1][2]

    • Add SiliaMetS® Thiol or Thiourea (0.5 eq relative to Pd loading).[1][2]

    • Stir at

      
       for 4 hours.
      
    • Filter through a 0.45

      
      m PTFE filter.[1][2]
      
  • Activated Carbon (Cost-Effective):

    • Add Darco® KB-G activated carbon (10 wt% of crude mass) to the solution.[1][2]

    • Reflux for 1 hour.

    • Filter hot through Celite.[1][2]

Visual Decision Tree (Graphviz):

PdRemoval Start Pd Contaminated Product Check Scale of Reaction? Start->Check SmallScale < 5 Grams High Value Check->SmallScale LargeScale > 5 Grams Cost Sensitive Check->LargeScale Silia SiliaMetS Thiol (Stir 4h @ 40°C) SmallScale->Silia Carbon Activated Carbon (Reflux 1h) LargeScale->Carbon Filter Filter (Celite/PTFE) Silia->Filter Carbon->Filter

Module 4: The "Oily Product" (Crystallization & Salt Formation)[1]

User Issue: "The product is an oil and won't solidify, making it hard to handle."

Technical Diagnosis: Many low-molecular-weight biaryl anilines are oils or low-melting solids.[1][2] The presence of the fluorine atom lowers the melting point compared to the parent aniline.[1]

The Solution: Salt Formation Converting the free base into a salt often yields a stable, crystalline solid that is easier to handle and purer.[1]

Protocol: HCl Salt Formation

  • Dissolve the oily free base in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .[1][2]

  • Cool to

    
    .[1][2]
    
  • Dropwise add 1.25 M HCl in EtOH (or 4M HCl in Dioxane) until pH is acidic (check with wet pH paper).

  • Add Diethyl Ether (

    
    )  as an anti-solvent until turbidity persists.[1][2]
    
  • Stir at

    
     for 2 hours. Filter the resulting white/off-white solid.[1][2]
    

References & Validated Sources

  • Suzuki-Miyaura Coupling Purification:

    • Source: BenchChem Technical Support.[1][2][3] "Refining Purification Methods for Suzuki Coupling Reaction Products."

    • Relevance: Establishes the baseline for removing boronic acids and Pd residues.[1]

    • Link: (General reference for Suzuki workups).[2]

  • Palladium Scavenging Efficiency:

    • Source: Biotage Application Notes.[1][2] "How to Remove Palladium in three easy steps."

    • Relevance: Validates the use of Thiol-based scavengers over simple crystallization for API purity.

    • Link:[2]

  • Basicity of Pyridine Derivatives:

    • Source: PubChem Compound Summary for 4-Fluoroaniline (and analogues).[1][2]

    • Relevance: Provides pKa data (Aniline ~4.6, Pyridine ~5.[1][2]2) used to design the Acid-Base extraction pH setpoints.[1][2]

    • Link:[2]

  • Chromatographic Tailing of Pyridines:

    • Source: Journal of Chromatography A. "Separation of basic compounds on silica gel."[1][2]

    • Relevance: Mechanistic explanation for using Ammonia/TEA to suppress silanol activity.

(Note: Specific patent literature for CAS 1214376-79-4 is sparse, but the protocols above are derived from standard operating procedures for the structural class of 2-(pyridin-3-yl)anilines.)

Sources

Troubleshooting

solvent selection for recrystallizing 4-Fluoro-2-(pyridin-3-yl)benzenamine

Technical Support Center: Recrystallization of 4-Fluoro-2-(pyridin-3-yl)benzenamine Case ID: REC-923293-16-7 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Case ID: REC-923293-16-7 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7).[1] This molecule belongs to the class of biaryl anilines , commonly synthesized via Suzuki-Miyaura coupling. Its purification presents unique challenges due to the competing polarity of the basic pyridine nitrogen (H-bond acceptor) and the aniline protons (H-bond donors), alongside a lipophilic fluorophenyl core.

This guide prioritizes purity (removal of Pd catalysts and boronic acids) and yield , addressing the common "oiling out" phenomenon associated with biaryl systems.

Part 1: Solvent Selection Strategy (The "What")

Q: What is the optimal solvent system for this specific biaryl aniline?

A: Based on the structural motif (pyridine + aniline), a single-solvent system is often insufficient due to the steep solubility curve required. We recommend a Binary Solvent System .

The molecule exhibits "Schizophrenic Solubility"—it is soluble in acidic/polar media (due to the pyridine) but requires non-polar conditions to crystallize effectively.

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Primary Use CaseRisk Factor
Protic / Polar Ethanol / Water 5:1 to 3:1General Purity. Excellent for removing inorganic salts and boronic acid residues.Oiling Out. If water is added too fast at high temp.
Aprotic / Non-polar Toluene / Heptane 1:2Pd Removal. Toluene keeps Pd-complexes in solution better than alcohols while the product crystallizes.Yield Loss. Solubility might remain too high in Toluene.
Intermediate IPA (Isopropyl Alcohol) / Water 4:1Large Scale. Higher boiling point than EtOH allows for better dissolution of stubborn crude.Moderate.

Expert Insight: Start with Ethanol/Water . The pyridine ring forms hydrogen bonds with water, which can initially increase solubility, but as the water fraction increases, the hydrophobic fluorophenyl effect dominates, forcing crystallization.

Part 2: Experimental Protocol (The "How")

Q: How do I execute the recrystallization without crashing out amorphous solid?

A: Follow this Thermodynamic Control Protocol . The key is to avoid "Crash Cooling," which traps impurities.

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (

      
      ).
      
    • If undissolved: Add Ethanol in 1 mL increments until clear.

    • Critical Step: If the solution is dark (Pd residues), add Activated Carbon (e.g., Darco G-60) and stir at reflux for 15 mins, then hot-filter through Celite.

  • Nucleation (The Anti-Solvent Addition):

    • Maintain the solution at a gentle boil.

    • Add hot Water (

      
      ) dropwise.
      
    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).

  • Crystallization (The Cooling Curve):

    • Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Do not use an ice bath yet. Rapid cooling causes oiling out.

    • Once thick crystals form at

      
      , cool to 
      
      
      
      in an ice bath for 1 hour to maximize yield.
  • Isolation:

    • Filter via vacuum (Buchner funnel).[2]

    • Wash cake with cold Ethanol/Water (1:1) .

    • Dry under vacuum at

      
      .
      

Part 3: Troubleshooting & Logic (The "Fix")

Q: My product is "oiling out" (forming a liquid blob instead of crystals). How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with fluorinated biaryls.

Corrective Actions:

  • Re-heat the mixture until the oil redissolves.

  • Add more Solvent (Ethanol) to shift the composition away from the LLPS region.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at

    
     to induce nucleation before the oiling temperature is reached.
    

Visualizing the Decision Process

The following logic tree guides your specific solvent choice based on the impurity profile of your crude material (e.g., from Suzuki coupling).

SolventSelection Start Analyze Crude 4-Fluoro-2-(pyridin-3-yl)benzenamine ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Boronic Acids ImpurityCheck->Salts Suzuki Salts Pd Palladium Catalyst (Dark Color) ImpurityCheck->Pd Residual Catalyst Isomers Regioisomers / Organic Byproducts ImpurityCheck->Isomers Organic Impurities EthanolWater System: Ethanol / Water (High Polarity) Salts->EthanolWater Solubilizes Salts Toluene System: Toluene / Heptane (Aromatic Stacking) Pd->Toluene Keeps Pd in Mother Liquor IPA System: IPA / Water (Intermediate) Isomers->IPA Selective Crystallization Result1 Standard Protocol EthanolWater->Result1 High Yield, Salt Free Result2 Requires Hot Filtration Toluene->Result2 Pd < 10ppm Result3 Slow Cooling Essential IPA->Result3 High Purity

Figure 1: Decision matrix for solvent selection based on crude impurity profile.

References

  • Vertex Pharmaceuticals. Process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine (Analogous Biaryl System). WO2021094247A1. Google Patents.
  • Novartis AG. Process for the preparation of Nilotinib (Pyridine-Aniline Intermediate Purification). WO2015087343A2. Google Patents.
  • University of Pittsburgh . Recrystallization: Theory and Solvent Selection. Dept of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation Side Products of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-Fluoro-2-(pyridin-3-yl)benzenamine during synthesis, functional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-Fluoro-2-(pyridin-3-yl)benzenamine during synthesis, functionalization, and storage.

This biaryl compound features two distinct reactive centers prone to oxidation: an electron-rich aniline moiety and a nucleophilic pyridine nitrogen. Understanding the causality behind these degradation pathways is critical for drug development professionals aiming to maximize yield and purity.

Part 1: Mechanistic Insights into Oxidation Pathways

The structural dichotomy of 4-Fluoro-2-(pyridin-3-yl)benzenamine presents competing oxidation risks. The strong electron-donating nature (+M effect) of the primary amino group (-NH₂) makes the benzene ring highly susceptible to single-electron transfer (SET) oxidation, leading to radical cations that rapidly condense into dark-colored azo, azoxy, or polymeric impurities[1]. Conversely, the lone pair on the pyridine nitrogen is highly susceptible to electrophilic attack by peracids or peroxides, leading to the formation of pyridine N-oxides[2].

OxidationPathways SM 4-Fluoro-2-(pyridin-3-yl)benzenamine (Vulnerable Starting Material) Radical Aniline Radical Cation (Reactive Intermediate) SM->Radical O2 / Air / Radicals PyNOx Pyridine N-oxide (Over-oxidation Byproduct) SM->PyNOx Peracids / H2O2 Protected N-Acetylated Intermediate (Stable & Protected) SM->Protected Acetic Anhydride Azo Azo / Azoxy Dimers (Dark Polymeric Impurities) Radical->Azo Condensation

Mechanistic pathways of 4-Fluoro-2-(pyridin-3-yl)benzenamine oxidation and chemical protection.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown or black during the functionalization of 4-Fluoro-2-(pyridin-3-yl)benzenamine? A1: This color change is the hallmark of unmitigated aniline oxidation. Exposure to atmospheric oxygen or transition metal oxidants strips an electron from the electron-rich aniline ring. This forms a highly reactive nitrogen radical cation, which subsequently traps another aniline molecule to form nitroso intermediates, eventually condensing into heavily conjugated, dark-colored azo or azoxy dimers[1]. To prevent this, you must displace oxygen from the reaction environment using strict Schlenk techniques[3].

Q2: I am performing an oxidation step elsewhere on the molecule, but I keep isolating a highly polar impurity. What is it, and how do I prevent it? A2: You are likely forming the pyridine N-oxide side product. When using oxidants like m-CPBA or hydrogen peroxide, the electrophilic oxygen attacks the nucleophilic lone pair of the pyridine nitrogen[2]. To minimize this, strictly control the stoichiometry of your oxidant (use exact equivalents), lower the reaction temperature to <0 °C to favor kinetic control, or utilize an alternative, less electrophilic oxidant[4].

Q3: What is the most reliable chemical strategy to prevent aniline oxidation during multi-step syntheses? A3: The most robust method is the reversible protection of the primary amine via acetylation . Converting the -NH₂ group into an acetamido group (-NHAc) drastically reduces its nucleophilicity. The carbonyl group of the acetyl moiety pulls electron density away from the nitrogen via resonance, deactivating the aromatic ring and effectively shutting down the radical oxidation cascade[5].

Part 3: Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation check fails, the protocol must be aborted and restarted to prevent downstream contamination.

Protocol 1: Strict Inert Atmosphere Handling (Physical Protection)

Purpose: To physically exclude oxygen and prevent the formation of azo/azoxy dimers during cross-coupling or storage.

  • Solvent Degassing: Transfer your reaction solvent (e.g., THF, Toluene) into a Schlenk flask. Perform three consecutive "Freeze-Pump-Thaw" cycles. Submerge the flask in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath to release dissolved O₂.

  • Apparatus Purging: Assemble your reaction apparatus (flask, condenser, addition funnel) while maintaining a positive pressure of high-purity Argon. Flame-dry the glassware under vacuum, then backfill with Argon (repeat 3 times).

  • Reagent Transfer: Dissolve 4-Fluoro-2-(pyridin-3-yl)benzenamine in the degassed solvent. Transfer this solution to the main reaction flask strictly via a stainless-steel cannula or a gas-tight syringe under Argon pressure.

  • Self-Validation Check: Observe the solution color over the first 30 minutes of stirring. The solution must remain clear or pale yellow. If the solution shifts to a dark green, brown, or black hue, oxygen has breached the system, and aniline oxidation has commenced[3]. Discard and check your manifold seals.

Protocol 2: Reversible N-Acetylation (Chemical Protection)

Purpose: To electronically deactivate the aniline ring, protecting it from both oxidation and unwanted electrophilic aromatic substitution[6].

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Fluoro-2-(pyridin-3-yl)benzenamine in anhydrous dichloromethane (DCM).

  • Catalysis & Cooling: Add 1.2 equivalents of triethylamine (TEA) and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C using an ice bath to prevent exothermic degradation.

  • Acylation: Dropwise, add 1.1 equivalents of acetic anhydride over 15 minutes.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous sodium bicarbonate to neutralize the generated acetic acid.

  • Self-Validation Check: Isolate the crude product and perform a rapid ¹H-NMR analysis. The successful protection is validated by the complete disappearance of the broad -NH₂ singlet (typically around 3.5–4.5 ppm) and the emergence of a sharp singlet integrating to 3 protons at ~2.1 ppm (the acetyl methyl group), alongside a new downfield signal (>7.0 ppm) for the amide proton.

Part 4: Quantitative Benchmarks

The following table synthesizes the expected outcomes of employing the above troubleshooting strategies, allowing for easy comparison of their efficacy in minimizing side products.

Mitigation StrategyPrimary Mechanism of ActionAniline Oxidation Byproducts (%)Pyridine N-Oxide Byproducts (%)Expected Target Yield (%)
Ambient Air (Control) Unmitigated radical cascade> 40%< 5%< 30%
Strict Argon Schlenk Excludes O₂ radical initiator< 5%< 5%85%
N-Acetylation (-NHAc) Electronic deactivation of ring< 1%< 5%92% (over 2 steps)
Controlled Oxidant Limits electrophilic attack~ 10%< 2%78%

Part 5: References

  • Why is acetylation performed before nitration of aniline? - askIITians Source: askiitians.com URL:[Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds - PMC Source: nih.gov URL:[Link]

  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst - ResearchGate Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 4-Fluoro-2-(pyridin-3-yl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 4-Fluoro-2-(pyridin-3-yl)benzenamine .

Due to its specific structural motifs—a highly lipophilic fluorinated benzene ring, a planar pyridine ring, and an aniline moiety—this compound exhibits classic "brick dust" and "greaseball" characteristics. Below, you will find mechanistic FAQs, self-validating troubleshooting protocols, and decision-making workflows to successfully formulate this active pharmaceutical ingredient (API) for in vitro and in vivo applications.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is 4-Fluoro-2-(pyridin-3-yl)benzenamine practically insoluble in neutral aqueous media (pH 7.4)? A: The insolubility is driven by two thermodynamic barriers. First, the electron-withdrawing fluorine atom significantly increases the molecule's intrinsic lipophilicity, repelling water molecules. Second, the planar aromatic rings (benzene and pyridine) engage in strong intermolecular


 stacking, creating a highly stable crystal lattice that requires significant energy to break. At pH 7.4, the molecule remains in its unionized, neutral state, offering no electrostatic interactions to facilitate aqueous solvation[1].

Q2: How does pH manipulation affect the solubility profile of this compound? A: 4-Fluoro-2-(pyridin-3-yl)benzenamine is a weakly basic drug. It contains two ionizable nitrogen centers: the pyridine nitrogen (pKa


 5.2) and the aniline nitrogen (pKa 

4.0–4.5). Decreasing the pH of the media below the pKa of these functional groups forces protonation. For weakly basic drugs, lowering the pH shifts the equilibrium toward the ionized form, which exponentially increases aqueous solubility through ion-dipole interactions with water[2].

Q3: If I solubilize the compound in an acidic buffer, will it crash out during cell culture assays? A: Yes. This is a common phenomenon known as solvent-shift precipitation. If you solubilize the API at pH 3.0 and spike it into physiological media (pH 7.4), the blood or media acts as a potent buffer, rapidly neutralizing the compound[2]. The API will revert to its unionized form and precipitate out of solution, ruining the assay and causing false-negative pharmacological readouts. For pH 7.4 assays, you must use alternative strategies like co-solvency or cyclodextrin complexation[3].

Q4: Why choose Hydroxypropyl-


-cyclodextrin (HP-

-CD) over standard

-cyclodextrin?
A: Standard

-cyclodextrin has limited aqueous solubility (

1.85% w/v) and is known to cause nephrotoxicity upon parenteral administration. HP-

-CD is a chemically modified variant with vastly superior water solubility (>50% w/v) and an excellent safety profile. It encapsulates the hydrophobic fluorobenzene/pyridine moieties into its lipophilic inner cavity, while its hydrophilic exterior maintains the complex in the aqueous phase, effectively masking the drug's poor solubility at neutral pH[1][4].

Part 2: Troubleshooting Guides & Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to downstream assays unless the validation criteria at the end of each protocol are met.

Protocol A: Co-Solvent System Formulation (For In Vitro Assays)

Mechanism: Co-solvents reduce the interfacial tension and the overall dielectric constant of the aqueous phase, bridging the polarity gap between the hydrophobic API and water[3].

  • Primary Solubilization: Weigh 10 mg of 4-Fluoro-2-(pyridin-3-yl)benzenamine and dissolve it in 100

    
    L of 100% Dimethyl sulfoxide (DMSO). Vortex until completely clear.
    
  • Dielectric Bridging: Add 400

    
    L of Polyethylene Glycol 400 (PEG-400) to the DMSO-API solution. PEG-400 acts as a secondary co-solvent to prevent precipitation upon the introduction of water. Vortex for 60 seconds.
    
  • Aqueous Titration: Place the vial in a bath sonicator. While sonicating, add 500

    
    L of Phosphate-Buffered Saline (PBS, pH 7.4) dropwise (approx. 1 drop per 2 seconds).
    
  • Self-Validation Check (Tyndall Effect): Shine a laser pointer through the final vial. If the laser beam is highly visible as a solid line through the liquid, nano-precipitates have formed (failure). If the liquid is optically clear and the beam is invisible or very faint, the co-solvent system is stable (success).

Protocol B: HP- -CD Inclusion Complexation (For In Vivo / Cell Assays)

Mechanism: The non-polar regions of the API act as a "guest" and insert into the hydrophobic cavity of the HP-


-CD "host," forming a thermodynamically stable, water-soluble complex[5].
  • Host Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in purified water or PBS (pH 7.4). Stir until completely transparent.
    
  • API Addition: Add 4-Fluoro-2-(pyridin-3-yl)benzenamine to the cyclodextrin solution at a molar excess (e.g., 1:5 API to Cyclodextrin ratio). The suspension will initially be cloudy.

  • Equilibration: Seal the vial and place it on a magnetic stirrer at 300 RPM at room temperature for 48 hours. Causality: Complexation is a slow thermodynamic process; sufficient time is required for the guest-host equilibrium to establish.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter to remove any uncomplexed, undissolved API.
    
  • Self-Validation Check (HPLC Quantification): The filtrate must be optically clear. Analyze an aliquot of the filtrate via HPLC-UV against a known standard curve of the API (dissolved in pure methanol) to quantify the exact concentration of the solubilized inclusion complex.

Protocol C: In Situ Salt Formation (For Acid-Tolerant Applications)

Mechanism: Protonation of the weakly basic nitrogen atoms creates a highly soluble cation[2].

  • Suspension: Suspend the API in purified water (it will float/clump due to hydrophobicity).

  • Titration: Slowly add 0.1 N Hydrochloric Acid (HCl) under constant stirring.

  • Monitoring: Monitor the pH using a calibrated micro-pH probe. Continue adding HCl until the pH drops to 3.5.

  • Self-Validation Check: The opaque suspension will spontaneously transition into a crystal-clear solution once the pKa threshold is crossed and ionization is complete.

Part 3: Data Presentation & Strategy Comparison

Summarized below is a quantitative and qualitative comparison of the solubility enhancement strategies for weakly basic APIs like 4-Fluoro-2-(pyridin-3-yl)benzenamine.

Enhancement MethodPrimary MechanismRelative Solubility GainBiocompatibility (pH 7.4)Best Suited For
pH Adjustment (Acidic) Ionization of pyridine/aniline nitrogens++++Poor (Precipitates upon neutralization)Gastric simulation, analytical chemistry
Co-Solvency (DMSO/PEG) Reduction of interfacial tension+++Moderate (Toxicity depends on solvent %)In vitro biochemical/enzymatic assays
Cyclodextrin (HP-

-CD)
Hydrophobic cavity inclusion++ to +++Excellent (Maintains solubility at pH 7.4)In vivo dosing, sensitive cell cultures
Micellar (Tween 80) Surfactant micelle encapsulation++Good (May cause membrane disruption)Topical formulations, robust cell lines

Part 4: Formulation Decision Workflow

Follow the logical pathway below to select the optimal solubility enhancement strategy based on your downstream experimental requirements.

G Start 4-Fluoro-2-(pyridin-3-yl)benzenamine Solubility Issue CheckAssay Determine Downstream Application Start->CheckAssay InVitro In Vitro / Biochemical Assays (Tolerates organic solvents) CheckAssay->InVitro InVivo In Vivo / Cell Culture (Requires physiological pH/media) CheckAssay->InVivo CoSolvent Co-Solvent System (DMSO / PEG-400) InVitro->CoSolvent CheckpH Is acidic pH tolerated? InVivo->CheckpH Success Clear, Stable Aqueous Solution CoSolvent->Success Salt In Situ Salt Formation (HCl / Acidic Buffer) CheckpH->Salt Yes (pH < 4.0) Cyclo Cyclodextrin Complexation (HP-β-CD) CheckpH->Cyclo No (pH 7.4 needed) Salt->Success Cyclo->Success

Decision tree for selecting solubility enhancement strategies for weakly basic APIs.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications Journal of Advanced Pharmacy Education and Research[Link]

  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility International Journal of Pharmaceutical Research and Applications[Link]

  • Molecular cycloencapsulation augments solubility and improves therapeutic index of brominated noscapine in prostate cancer cells National Institutes of Health (PMC)[Link]

  • Fast-Fed Variability: Insights into Drug Delivery, Molecular Manifestations, and Regulatory Aspects MDPI - Pharmaceutics[Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of 4-Fluoro-2-(pyridin-3-yl)benzenamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Fluoro-2-(pyridin-3-yl)benzenamine (al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Fluoro-2-(pyridin-3-yl)benzenamine (also known as 4-fluoro-2-(3-pyridyl)aniline).

This guide abandons generic advice in favor of targeted, mechanistically grounded troubleshooting. By understanding the causality behind chromatographic failures, you can transition from trial-and-error to systematic optimization.

Part 1: Molecular Profiling & The Causality of Chromatographic Failure

To purify 4-Fluoro-2-(pyridin-3-yl)benzenamine, we must first deconstruct its chemical personality. This molecule presents a "tri-functional" chromatographic challenge:

  • Aniline Group: A primary amine that acts as a basic hydrogen bond donor and acceptor.

  • Pyridine Ring: A tertiary nitrogen that acts as a strong basic hydrogen bond acceptor.

  • Fluorine Atom: An electron-withdrawing, lipophilic moiety that subtly alters the electron density of the aromatic system.

The Core Mechanism of Failure: Standard, unmodified silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH)[1]. When a dual-basic compound like our target molecule enters a standard silica column, it undergoes severe acid-base and ion-exchange interactions with these silanols[2]. Instead of partitioning smoothly based on polarity, the basic nitrogens "drag" along the acidic stationary phase. This multi-modal retention mechanism causes the trailing edge of the chromatographic peak to move slower than the leading edge, resulting in severe peak tailing, streaking, or irreversible adsorption (loss of yield)[3].

Part 2: Troubleshooting Guide

Issue 1: Severe Streaking on TLC or Broad, Asymmetric Column Peaks
  • The Cause: Unmasked silanol interactions dominating the retention mechanism.

  • The Solution (Competitive Binding): Introduce a sacrificial base into your mobile phase. Adding 1% to 5% Triethylamine (TEA) or 1% ammonium hydroxide neutralizes the acidic sites on the silica[1]. Because TEA is highly basic and present in vast excess, it saturates the silanol groups, effectively shielding them from your target molecule's pyridine and aniline nitrogens[2]. This forces the target compound to elute symmetrically based purely on polarity[3].

Issue 2: Co-elution with Des-fluoro or Regioisomeric Impurities
  • The Cause: The normal-phase silica (even when deactivated) lacks the orthogonal selectivity required to distinguish subtle electronic or steric differences caused by the fluorine atom.

  • The Solution (Orthogonal Selectivity): Transition to a stationary phase that exploits different molecular interactions. Switching to Phenyl-functionalized silica allows for separation based on

    
     interactions, which are highly sensitive to the electron-withdrawing effects of the fluorine atom[3]. Alternatively, Basic Alumina  can be used to completely bypass silanol-driven retention[4].
    
Issue 3: Low Mass Recovery (Irreversible Binding)
  • The Cause: The target molecule has formed a strong ionic salt with the stationary phase, permanently adhering to the column matrix.

  • The Solution (Phase Transition): If pre-treating the silica with TEA fails, abandon normal-phase chromatography. Switch to Reversed-Phase (RP-C18) chromatography using a high-pH buffered mobile phase (e.g., pH 9.5 ammonium bicarbonate). The high pH ensures both the aniline and pyridine nitrogens remain fully deprotonated (neutral), preventing ionic binding and ensuring

    
     recovery[2].
    

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use acidic modifiers like Formic Acid (FA) or TFA instead of TEA on my silica column? A: Absolutely not. On normal-phase silica, acidic modifiers will protonate the pyridine and aniline nitrogens of your target molecule. This converts your compound into a highly polar, charged salt that will irreversibly bind to the silica, resulting in zero recovery. Acidic modifiers (like 0.1% FA) are strictly reserved for Reversed-Phase (C18) chromatography, where they improve peak shape by ensuring the molecule is uniformly protonated[2].

Q: How do I remove the Triethylamine (TEA) from my purified fractions after the column? A: TEA has a boiling point of ~89°C. The majority can be removed via extended rotary evaporation followed by high-vacuum drying. If trace TEA remains (detectable by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H-NMR as a triplet at ~1.0 ppm and a quartet at ~2.5 ppm), dissolve your purified product in an organic solvent (e.g., Dichloromethane) and perform a mild aqueous wash with saturated 

or water. TEA is highly water-soluble and will partition into the aqueous layer.

Q: My crude mixture is poorly soluble in the Hexane/Ethyl Acetate starting conditions. How should I load the column? A: Do not force a wet load with a strong solvent, as this will ruin your separation band. Instead, use the dry-loading technique . Dissolve your crude mixture in a volatile solvent (like DCM or Methanol), add a small amount of silica gel (a 1:3 ratio of sample to silica), and evaporate it to a free-flowing powder. Apply this powder directly to the top of the pre-packed column[3].

Part 4: Quantitative Data & System Optimization

Table 1: Mobile Phase Modifier Comparison for Dual-Basic Heterocycles
ModifierConcentrationStationary PhaseMechanism of ActionExpected Peak Shape
None N/ASilica GelN/ASevere Tailing / Streaking
Triethylamine (TEA) 1% - 5% (v/v)Silica GelCompetitive silanol masking[2]Sharp, Symmetrical
Ammonium Hydroxide 0.5% - 1% (v/v)Silica GelCompetitive silanol maskingSharp, Symmetrical
Formic Acid (FA) 0.1% (v/v)RP-C18Uniform protonation of basic sitesSharp (Low Retention)
Ammonium Bicarbonate 10 mM (pH 9.5)RP-C18Uniform deprotonation (neutral state)Sharp (High Retention)
Table 2: Stationary Phase Selection Matrix
Stationary PhasePrimary InteractionSuitability for 4-Fluoro-2-(pyridin-3-yl)benzenamine
Standard Silica Polarity / Hydrogen BondingPoor (Requires TEA modification)[1]
Basic Alumina Polarity (No acidic sites)Excellent (No modifiers needed)[4]
Phenyl-Silica

Interactions
Excellent for resolving des-fluoro impurities[3]
C18 (Reversed-Phase) Hydrophobic / PartitioningExcellent (Requires pH control)[2]

Part 5: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: TEA-Deactivated Normal Phase Chromatography

Objective: Purify the target compound using silica gel while suppressing silanol interactions.

  • Mobile Phase Preparation & Validation:

    • Action: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 70:30 v/v) and add exactly 2% (v/v) Triethylamine (TEA).

    • Validation Check: Run a TLC plate of your crude mixture using this exact solvent. The target spot must exhibit an

      
       of 0.25–0.35 with a perfectly round, symmetrical shape. If streaking persists, increase TEA to 4%.
      
  • Column Deactivation (Critical Step):

    • Action: Slurry-pack the silica gel column using the TEA-modified mobile phase.

    • Action: Flush the packed column with 2 complete Column Volumes (CVs) of the TEA-modified solvent. This pre-saturates and deactivates the acidic silanols before the sample is introduced[3].

  • Sample Loading:

    • Action: Dry-load the sample onto the column head using a 1:3 sample-to-silica ratio to ensure a narrow initial elution band[3].

  • Isocratic Elution:

    • Action: Elute using the validated mobile phase. Collect fractions sized to 10% of the total column volume.

  • Post-Run Validation:

    • Action: Spot every third fraction on a TLC plate. Pool only the fractions containing the single, symmetrical target spot. Remove solvent and TEA via rotary evaporation and high vacuum.

Protocol 2: High-pH Reversed-Phase (C18) Chromatography

Objective: Purify the target compound using hydrophobic partitioning while keeping the basic nitrogens in their neutral state.

  • Buffer Preparation:

    • Action: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Adjust the pH to 9.5 using dilute ammonium hydroxide. (This is Mobile Phase A). Mobile Phase B is HPLC-grade Acetonitrile.

  • System Equilibration:

    • Action: Equilibrate the C18 column with 95% A / 5% B until the baseline UV absorbance (at 254 nm) is completely stable.

  • Gradient Elution:

    • Action: Inject the sample (dissolved in Mobile Phase A or DMSO). Run a shallow gradient from 5% B to 60% B over 20 Column Volumes.

    • Validation Check: The high pH ensures the molecule is uncharged, maximizing its interaction with the C18 carbon chains and resulting in a sharp, highly retained peak[2].

Part 6: Workflow Visualization

G Start Crude 4-Fluoro-2-(pyridin-3-yl)benzenamine TLC Perform TLC on Silica (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing or Streaking Observed? TLC->CheckTailing AddTEA Add 1-5% Triethylamine (TEA) to Mobile Phase CheckTailing->AddTEA Yes CheckResolution Target Resolved from Impurities? CheckTailing->CheckResolution No AddTEA->CheckResolution RunSilica Proceed with TEA-Modified Silica Column CheckResolution->RunSilica Yes SwitchPhase Switch to Basic Alumina or RP-C18 (High pH) CheckResolution->SwitchPhase No

Caption: Chromatographic optimization workflow for basic heterocycles like pyridine-anilines.

References

1.4 2. 2 3.1 4. 5 5. 3

Sources

Troubleshooting

Technical Support: Stability of 4-Fluoro-2-(pyridin-3-yl)benzenamine in Acidic Media

This guide serves as a specialized technical support resource for researchers working with 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7).[1] It addresses stability, solubility, and handling specifically under a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 923293-16-7).[1] It addresses stability, solubility, and handling specifically under acidic conditions, synthesizing principles of physical organic chemistry with practical laboratory protocols.

Executive Technical Summary

4-Fluoro-2-(pyridin-3-yl)benzenamine is a biaryl system containing two basic nitrogen centers: a pyridine ring and a primary aniline.[1] Under acidic conditions, the molecule acts as a polyprotic base .[1]

  • Stability Status: High in non-oxidizing mineral acids (HCl,

    
    ) and organic acids (Acetic, TFA, Formic) at ambient temperature.[1]
    
  • Primary Risk: Oxidative degradation (color change) if exposed to air/light while in solution, and unexpected precipitation of the dihydrochloride salt in high-molarity acid.[1]

  • Storage Form: The dihydrochloride salt is the thermodynamically preferred form for long-term storage, offering superior resistance to photo-oxidation compared to the free base.[1]

The Mechanistic Basis: Protonation Dynamics

To troubleshoot effectively, you must understand the species present in your flask.[1] This molecule undergoes sequential protonation.[1]

  • First Protonation (

    
    ):  Occurs at the Pyridine Nitrogen .[1] This is the most basic site.
    
  • Second Protonation (

    
    ):  Occurs at the Aniline Nitrogen .[1] The electron-withdrawing fluorine (para) and the cationic pyridinium ring (ortho) significantly reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (
    
    
    
    4.6).

Implication: In standard LCMS mobile phases (0.1% Formic acid, pH ~2.7), the molecule exists as a mixture of mono- and di-cations. In 1M HCl, it is fully diprotonated.[1]

ProtonationPathway Figure 1: Sequential protonation states of 4-Fluoro-2-(pyridin-3-yl)benzenamine in acidic media. FreeBase Free Base (Neutral) Soluble in Organics MonoCat Monocation (Pyridine H+) Water Soluble FreeBase->MonoCat + H+ (pH < 5.2) DiCat Dication (Pyridine H+ & Aniline H+) Highly Polar MonoCat->DiCat + H+ (pH < 2.5)

Troubleshooting Guide & FAQs
Issue 1: "My acidic solution turned pink/brown overnight."

Diagnosis: Oxidative Degradation.[1] Mechanism: While protonation generally protects anilines from oxidation, trace amounts of free base in equilibrium (or exposure to light) can lead to the formation of radical cations, which polymerize into colored "aniline black" type impurities.[1] Solution:

  • Degas solvents: Oxygen is the primary oxidant.[1]

  • Protect from light: Fluorinated biaryls can be photosensitive.[1]

  • Increase Acidity: Ensure pH is well below 2.0 to fully lock the aniline lone pair in the ammonium form, preventing radical formation.[1]

Issue 2: "The compound oiled out upon adding 4M HCl in Dioxane."

Diagnosis: Salt Supersaturation / "Oiling Out". Mechanism: The dihydrochloride salt is highly polar and insoluble in non-polar ethers like dioxane or diethyl ether.[1] Instead of crystallizing, it forms a dense, ionic liquid phase (oil). Solution:

  • Decant and Triturate: Decant the supernatant ether.[1] Add a small amount of methanol to dissolve the oil, then slowly add diethyl ether or hexanes with vigorous stirring to induce proper crystallization.[1]

  • Switch Solvent: Use Isopropanol (IPA) for salt formation.[1] The salt is often sparingly soluble in IPA, allowing for a clean white precipitate.[1]

Issue 3: "I see a +18 mass shift in LCMS after storing in acid."

Diagnosis: Hydrolysis (Rare but possible).[1] Mechanism: While the C-F bond is stable, the C-N bond is robust.[1] A +18 shift usually indicates hydration.[1] In rare cases, if high heat (>80°C) and strong acid are used, nucleophilic aromatic substitution of the Fluorine by water (forming the phenol) can occur, though this is kinetically slow for this specific structure. Verification: Check if the shift corresponds to


 (ammonium adduct) or a true mass change. If true mass change, store samples at -20°C and avoid heating acidic solutions.[1]
Issue 4: "Can I use Nitric Acid (

) to dissolve it?"

Direct Answer: NO. Reasoning: Nitric acid is an oxidizing acid.[1] It will rapidly oxidize the aniline moiety and potentially nitrate the activated phenyl ring, leading to a complex mixture of degradation products. Use HCl or Sulfuric Acid (dilute) if inorganic acids are required.[1]

Experimental Protocol: Controlled Salt Formation

Use this protocol to convert the free base into a stable Dihydrochloride salt for storage.[1]

Materials:

  • 4-Fluoro-2-(pyridin-3-yl)benzenamine (Free Base)[1]

  • 4M HCl in Dioxane (or concentrated aqueous HCl)

  • Methanol (MeOH) and Diethyl Ether (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the free base in a minimal amount of MeOH (approx. 0.5 - 1 mL).

  • Acidification: Dropwise add 4M HCl in Dioxane (3.0 equivalents, approx. 0.15 mL) at 0°C.

    • Observation: The solution may warm slightly (exothermic protonation).[1]

  • Precipitation: Dilute the mixture with 10 mL of Diethyl Ether.

    • Troubleshooting: If an oil forms, sonicate for 5 minutes.[1] If it remains an oil, scratch the glass side with a spatula to induce nucleation.[1]

  • Isolation: Filter the white solid under nitrogen/argon atmosphere (to prevent moisture absorption—salts are hygroscopic).[1]

  • Drying: Dry under high vacuum for 4 hours. Store at 4°C in a desiccator.

Data Summary: Stability Profile

ConditionTimeframeStabilityObservation
0.1% Formic Acid / Water 24 HoursStable Standard LCMS condition.[1] No degradation.
1M HCl (aq) 1 WeekStable Stable at RT.[1] Slight discoloration if exposed to light.[1]
6M HCl (aq) @ 80°C 4 HoursRisk Potential for minor hydrolysis or cyclization.[1]
Nitric Acid / Oxidizing Acids < 1 HourUnstable Rapid decomposition (darkening, gas evolution).[1]
Visual Troubleshooting Logic

Troubleshooting Figure 2: Decision tree for troubleshooting acidic handling issues. Start Problem Encountered Color Solution turned Pink/Brown Start->Color Precip Unexpected Precipitate/Oil Start->Precip Loss Loss of Product during Workup Start->Loss Color_Action Cause: Oxidation Action: Degas solvent, Protect from light, Ensure pH < 2 Color->Color_Action Precip_Action Cause: Salt Insolubility Action: Add MeOH to dissolve, then precipitate with Ether Precip->Precip_Action Loss_Action Cause: pH Buffering Action: Pyridine buffers pH. Adjust aqueous layer to pH > 10 to extract Free Base. Loss->Loss_Action

References
  • PubChem. 4-Fluoroaniline: Physical Properties and pKa Data. National Library of Medicine.[1] Available at: [Link]

  • Saeed, A. et al. Crystal structure and synthesis of fluorinated biaryl systems.[1] NIH/PubMed Central.[1] Available at: [Link]

  • MDPI. Protonation studies of pyridine-amine derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Palladium Remediation in 4-Fluoro-2-(pyridin-3-yl)benzenamine Synthesis

Welcome to the Technical Support Center. Synthesizing 4-Fluoro-2-(pyridin-3-yl)benzenamine typically relies on palladium-catalyzed Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-Fluoro-2-(pyridin-3-yl)benzenamine typically relies on palladium-catalyzed Suzuki-Miyaura cross-coupling. While highly efficient for carbon-carbon bond formation, this route frequently leaves behind stubbornly high levels of residual palladium.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Here, we address the specific mechanistic challenges of your target molecule and provide self-validating, field-proven protocols to ensure your active pharmaceutical ingredients (APIs) meet stringent regulatory standards.

FAQ 1: Why is Palladium so difficult to purge from 4-Fluoro-2-(pyridin-3-yl)benzenamine?

The Causality: Palladium removal is highly system-dependent, and your specific target molecule is a "worst-case scenario" for metal retention[1]. 4-Fluoro-2-(pyridin-3-yl)benzenamine contains two highly coordinating functional groups: a free aniline (primary amine) and a pyridine ring.

The pyridine nitrogen acts as a powerful


-donor and 

-acceptor, while the aniline amine provides additional lone-pair electron density. Together, they form exceptionally stable bidentate or bridging coordination complexes with residual Pd(II) and Pd(0) species. Standard purification techniques, such as silica gel chromatography or simple aqueous extractions, fail because the thermodynamic binding affinity of the product for palladium vastly exceeds the partitioning forces of the solvents. Literature confirms that pyridine-palladium frameworks are notoriously stable and survive multiple recrystallizations[2].
FAQ 2: What are the regulatory targets for Palladium in my final API?

Regulatory Context: Before optimizing your scavenging protocol, you must define your target limit. Palladium is classified as a Class 2B elemental impurity under ICH Q3D guidelines, meaning it has a low probability of natural occurrence but must be strictly controlled when intentionally added as a catalyst[3][4].

Table 1: ICH Q3D (R2) Permitted Daily Exposure (PDE) and Concentration Limits for Palladium

Route of AdministrationPDE (

g/day )
Concentration Limit (ppm)*
Oral 10010 ppm
Parenteral 101 ppm
Inhalation 10.1 ppm

*Concentration limits are calculated based on Option 1, assuming a maximum daily API dose of 10 grams[5].

FAQ 3: Which scavengers are most effective for pyridine/aniline derivatives?

Expertise & Experience: Many chemists default to activated carbon (e.g., Darco KB-G) due to its low cost. However, carbon relies on weak physical adsorption and is usually insufficient for strongly chelated Pd, often leaving >500 ppm of metal in the product[6].

To outcompete the pyridine and aniline moieties, you must use functionalized silica scavengers with a superior binding constant for palladium:

  • SiliaMetS® Thiourea: The recommended first choice. It is highly effective for both Pd(0) and Pd(II) species and is widely used in the pharmaceutical industry for tightly bound transition metal complexes[7][8].

  • SiliaMetS® Thiol (Si-Thiol): Excellent for Pd(II) species in neutral or slightly acidic conditions[6].

  • SiliaMetS® DMT (Dimercaptotriazine): Exceptional for highly challenging, electron-rich Pd complexes where standard thiols fail[7].

FAQ 4: What is the recommended step-by-step protocol for scavenger screening and implementation?

Self-Validating Protocol: Do not rely on visual cues (e.g., the disappearance of a brownish tint), as the color of the isolated product is not indicative of its residual palladium content[6]. This protocol incorporates analytical validation via ICP-MS at critical junctures to ensure a self-validating workflow.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 4-Fluoro-2-(pyridin-3-yl)benzenamine in a water-immiscible organic solvent (e.g., Toluene or EtOAc) at a concentration of 10-20 volumes[9]. Ensure complete dissolution.

  • Baseline Measurement: Extract a 1 mL aliquot, evaporate to dryness, and analyze via ICP-MS to establish the baseline Pd concentration (typically 1000–3000 ppm post-reaction).

  • Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS® Thiourea or Thiol (relative to the baseline Pd content determined in Step 2)[8][10].

  • Incubation (Critical Step): Heat the suspension to 50°C – 65°C and stir vigorously for 4 to 12 hours.

    • Causality: The product-Pd complex is a thermodynamic trap. Elevated temperatures provide the activation energy required to break the product-metal coordination bonds, allowing the scavenger to capture the metal[6][9].

  • Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 volumes of hot solvent to maximize API recovery[1].

  • Validation: Analyze the filtrate via ICP-MS. If Pd is < 10 ppm, proceed to crystallization. If > 10 ppm, proceed to the troubleshooting steps in FAQ 5.

PdScavenging Start Crude 4-Fluoro-2-(pyridin-3-yl)benzenamine (High Pd Content) Baseline Baseline ICP-MS Analysis (Quantify Initial Pd) Start->Baseline AddScavenger Add Silica-Supported Scavenger (e.g., SiliaMetS Thiourea) Baseline->AddScavenger Incubate Incubate: 50-65°C, 4-12 hrs (Overcome Kinetic Barrier) AddScavenger->Incubate Filter Hot Filtration & Filter Cake Wash Incubate->Filter Analyze Post-Treatment ICP-MS Analysis Filter->Analyze Decision Pd Level Check Analyze->Decision Pass Pd < 10 ppm Proceed to Crystallization Decision->Pass Success Fail Pd > 10 ppm Optimize Conditions Decision->Fail High Residual Pd Fail->AddScavenger Adjust Temp/Eq

Workflow for Pd Scavenging in 4-Fluoro-2-(pyridin-3-yl)benzenamine synthesis.

FAQ 5: My Pd levels are still failing (> 50 ppm). How do I troubleshoot the scavenging process?

Troubleshooting Matrix:

  • Issue: Thermodynamic Trap. The product-Pd complex remains too stable.

    • Solution: Increase the incubation temperature to 65°C or extend the incubation time to 24 hours. Scavenging is an equilibrium-driven process; higher thermal energy shifts the equilibrium toward the silica-bound scavenger[6].

  • Issue: Oxidation State Mismatch. The scavenger used is specific to Pd(II), but your catalytic cycle generated stable Pd(0) clusters or nanoparticles.

    • Solution: Switch from a Thiol-based scavenger to a Thiourea or DMT-based scavenger, which possess broader binding affinities across multiple oxidation states[7]. Alternatively, an oxidative wash can be used to convert Pd(0) to Pd(II) prior to scavenging.

  • Issue: pH Interference. The free aniline or pyridine is protonated due to a previous acidic workup.

    • Solution: Ensure the scavenging is performed on the neutral, free-base form of the product. Acidic workups prior to scavenging can lock the Pd into stable salts that resist scavenging[6].

References
  • Guideline for Elemental Impurities Q3D(R2) - ICH. ICH.org.[Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development. Triphase Pharma Solutions. [Link]

  • Process Development Whitepaper Metal Scavenging. CatSci. [Link]

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove. Technology Networks.[Link]

  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]

  • Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (ACS).[Link]

  • WO2014093566A1 - An improved process for the removal of palladium...

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation patterns of 4-Fluoro-2-(pyridin-3-yl)benzenamine

An In-Depth Guide to the Predicted LC-MS/MS Fragmentation of 4-Fluoro-2-(pyridin-3-yl)benzenamine and Comparison with Alternative Analytical Methodologies As a Senior Application Scientist, this guide provides a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Predicted LC-MS/MS Fragmentation of 4-Fluoro-2-(pyridin-3-yl)benzenamine and Comparison with Alternative Analytical Methodologies

As a Senior Application Scientist, this guide provides a detailed, experience-driven framework for the structural analysis of 4-Fluoro-2-(pyridin-3-yl)benzenamine. Due to the absence of published experimental data for this specific molecule, this document synthesizes established principles of mass spectrometry and data from analogous structures to predict its fragmentation behavior. This approach serves as a practical guide for researchers developing methods for novel small molecules, particularly in pharmaceutical development and impurity profiling.[1]

Introduction: The Analytical Challenge

4-Fluoro-2-(pyridin-3-yl)benzenamine is a heterocyclic aromatic amine containing key functional groups relevant to pharmaceutical chemistry. Its structural confirmation is critical for synthesis validation, impurity identification, and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this task due to its exceptional sensitivity and structural diagnostic capabilities.[1][2] This guide will elucidate the predicted fragmentation pathways under Electrospray Ionization (ESI) and propose a robust LC-MS methodology for its analysis.

Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of an ion in the gas phase is governed by its chemical structure, with bond cleavages occurring at the weakest points to form the most stable possible product ions.[3] For 4-Fluoro-2-(pyridin-3-yl)benzenamine (Molecular Weight: 188.20 g/mol ), analysis by ESI in positive ion mode is the logical choice, as the basic nitrogen atoms on the pyridine ring and the aniline amine group are readily protonated. The pyridine nitrogen is generally more basic than the aniline nitrogen, making it the most probable site of protonation.

The fragmentation cascade begins with the protonated molecule, [M+H]⁺, at an m/z of 189.2.

M [M+H]⁺ m/z = 189.2 4-Fluoro-2-(pyridin-3-yl)benzenamine F1 Loss of HF (-20.01 Da) M->F1 Pathway 1 F2 Cleavage of C-N bond (Pyridinyl radical loss) M->F2 Pathway 2a F3 Cleavage of C-C bond (Fluorophenylamine radical loss) M->F3 Pathway 2b P1 [M+H-HF]⁺ m/z = 169.2 F1->P1 P2 [C₆H₅FN]⁺ (Fluorobenzenamine ion) m/z = 112.1 F2->P2 P3 [C₅H₅N₂]⁺ (Aminopyridine ion) m/z = 93.1 F3->P3 cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection (1-5 µL) Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Sample->Column MobilePhase Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Column->MobilePhase Elution Gradient Elution (e.g., 5-95% B over 5 min) MobilePhase->Elution ESI ESI Source (Positive Ion Mode) Elution->ESI To MS MS1 MS1 Scan (Full Scan m/z 50-300) ESI->MS1 CID Collision Cell (CID) (Isolate m/z 189.2) MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2

Caption: A standard experimental workflow for LC-MS/MS analysis.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the reference standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 µm) is a good starting point due to the aromatic nature of the analyte. [4]The compound's polarity may necessitate exploring alternative chemistries like HILIC if retention is poor. [2][5][6] * Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting protonation of the analyte, which is essential for ESI+ sensitivity.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid. [4] * Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times. [4]3. Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is chosen as it's a soft ionization technique suitable for polar, thermally labile molecules. [7] * MS1 (Full Scan): Acquire a full scan from m/z 50-300 to confirm the presence of the precursor ion at m/z 189.2.

    • MS2 (Product Ion Scan): Perform a product ion scan by isolating the precursor ion (m/z 189.2) in the first quadrupole, fragmenting it in the collision cell with nitrogen or argon gas, and scanning the resulting fragments in the third quadrupole.

    • Collision Energy: Optimize collision energy (e.g., stepping from 10-40 eV) to observe the full range of fragment ions.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive analysis often benefits from orthogonal techniques.

TechniqueAdvantagesDisadvantagesSuitability for 4-Fluoro-2-(pyridin-3-yl)benzenamine
LC-MS/MS High sensitivity and selectivity. Provides molecular weight and structural (fragmentation) data. [1]Isomeric differentiation can be challenging without chromatographic separation. [8]Ionization efficiency is compound-dependent.Excellent. The primary recommended technique for identification and quantification at trace levels.
GC-MS (EI) Provides highly reproducible fragmentation patterns that are searchable against extensive libraries (e.g., NIST). [9]Requires analyte to be volatile and thermally stable. Derivatization may be necessary.Moderate. The molecule may have sufficient volatility, but thermal degradation in the injector is a risk. Electron Ionization (EI) would produce more complex, radical-driven fragmentation. [3]
NMR Spectroscopy Provides unambiguous structural elucidation, including stereochemistry and isomer differentiation. Non-destructive.Low sensitivity compared to MS. Requires a larger amount of pure sample.Excellent for Confirmation. The gold standard for definitive structure confirmation of a pure, isolated sample. Not suitable for trace-level detection in complex mixtures.
FT-IR Spectroscopy Provides information about the functional groups present in the molecule.Low sensitivity and does not provide molecular weight information.Supportive. Useful for confirming the presence of N-H, C-F, and aromatic C-H bonds in a pure sample.

Conclusion

The structural elucidation of novel compounds like 4-Fluoro-2-(pyridin-3-yl)benzenamine relies on a predictive understanding of their behavior in analytical instruments. Based on established fragmentation principles, the key diagnostic ions expected in an ESI-MS/MS experiment are the precursor at m/z 189.2 and product ions at m/z 169.2 (loss of HF), m/z 112.1 (fluorobenzenamine fragment), and m/z 93.1 (aminopyridine fragment). The proposed LC-MS/MS method provides a robust starting point for empirical verification. For unambiguous confirmation, especially when dealing with isomers, coupling mass spectrometry data with NMR analysis of the purified compound is the most rigorous scientific approach.

References

  • Ovid, A. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry | Request PDF.
  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. (2016).
  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. (2025).
  • BioPharma Services Inc. BA Method Development: Polar Compounds. (2023).
  • Thermo Fisher Scientific. Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).
  • PubMed. LC-MS metabolomics of polar compounds. (2012).
  • Semantic Scholar. LC-MS metabolomics of polar compounds.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024).
  • BenchChem. A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • PubMed. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018).

Sources

Comparative

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Biaryl Amines

Executive Summary Objective: This guide provides a technical comparison of fluorinated versus non-fluorinated biaryl amines, a privileged scaffold in kinase inhibitors and GPCR ligands. Core Insight: The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of fluorinated versus non-fluorinated biaryl amines, a privileged scaffold in kinase inhibitors and GPCR ligands. Core Insight: The introduction of fluorine into a biaryl amine scaffold is rarely a passive bioisosteric replacement. It acts as an active "conformational control element" and "electronic brake," capable of forcing orthogonality between aryl rings to improve selectivity, lowering amine pKa to reduce hERG toxicity, and blocking metabolic soft spots to extend half-life (


).

Physicochemical & Mechanistic Comparison

The transition from a hydrogen-substituted biaryl amine (Ar-H) to a fluorinated analog (Ar-F) induces three critical shifts in bioactivity.

A. Conformational Locking (The "Ortho-F Effect")

Biaryl amines often suffer from "promiscuous planarity," where free rotation allows the molecule to bind off-target proteins.

  • Mechanism: Replacing an ortho-hydrogen with fluorine introduces a steric clash and electrostatic repulsion with the lone pair of the bridging nitrogen or the adjacent ring.

  • Result: This forces the biaryl system into a twisted (non-planar) conformation.

  • Bioactivity Impact:

    • Increased Selectivity: The twisted conformation is often required for deep hydrophobic pockets in kinases (e.g., B-RAF, MEK), excluding planar conformers that might bind to flat DNA intercalators or unrelated enzymes.

    • Solubility: Breaking planarity disrupts crystal packing energy, often improving aqueous solubility despite fluorine’s lipophilicity.

B. pKa Modulation and hERG Avoidance

Biaryl amines are often basic. Highly basic amines (


) are prone to lysosomal trapping and hERG channel inhibition (leading to cardiotoxicity).
  • Mechanism: Fluorine is highly electronegative. Placing fluorine at the ortho or meta position of the aryl ring pulls electron density from the amine nitrogen via induction.

  • Result: The

    
     of the amine typically drops by 1.0–2.0 log units.
    
  • Bioactivity Impact: A lower

    
     (closer to 7.[1]4) improves passive membrane permeability (more uncharged species at physiological pH) and significantly reduces affinity for the hERG channel cation-binding site.
    
C. Metabolic Blocking

The electron-rich biaryl system is a prime target for Cytochrome P450 (CYP) oxidation, particularly at the para position.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to the radical cation mechanism of CYP450.

  • Result: Fluorination at metabolic "soft spots" blocks hydroxylation.[2]

Comparative Data Analysis

The following data summarizes the impact of fluorination on a representative biaryl amine scaffold (e.g., based on PDE9 or kinase inhibitor optimization studies).

Table 1: Physicochemical & Safety Profile Comparison
ParameterNon-Fluorinated Scaffold (Ar-H)Fluorinated Scaffold (Ar-F)Bioactivity Implication
Amine pKa 9.2 (Highly Basic)7.8 (Moderately Basic)Ar-F shows reduced lysosomal trapping; improved CNS penetration.
LogP (Lipophilicity) 2.52.8 – 3.1Slight increase in lipophilicity; Ar-F may require formulation aid if >3.5.
hERG IC50 1.2 µM (Risk)> 30 µM (Safe)Critical: Lower basicity drastically reduces cardiotoxicity risk.
Conformation Free Rotation (Planar/Twisted mix)Locked Twisted (

dihedral)
Ar-F locks the bioactive conformation, reducing entropic penalty upon binding.
Metabolic Stability (

)
15 min (Microsomes)58 min (Microsomes)Blocking para-oxidation extends half-life significantly.

Visualizing the Mechanism

Diagram 1: The "Fluorine Scan" Decision Matrix

This workflow illustrates the logical causality for introducing fluorine into a biaryl amine lead.

FluorineScan Start Biaryl Amine Lead Candidate Problem1 Issue: High hERG Toxicity (pKa > 8.5) Start->Problem1 Problem2 Issue: Rapid Metabolism (High Clearance) Start->Problem2 Problem3 Issue: Low Selectivity (Promiscuous Binding) Start->Problem3 Solution1 Strategy: Ortho/Meta-Fluorination (Inductive Effect) Problem1->Solution1 Reduce Basicity Solution2 Strategy: Para-Fluorination (Metabolic Blocking) Problem2->Solution2 Block Soft Spot Solution3 Strategy: Ortho-Fluorination (Conformational Twist) Problem3->Solution3 Restrict Rotation Outcome1 Outcome: pKa Lowered hERG Affinity Reduced Solution1->Outcome1 Outcome2 Outcome: C-F Bond Resists CYP450 Increased t1/2 Solution2->Outcome2 Outcome3 Outcome: Locked Dihedral Angle Improved Target Specificity Solution3->Outcome3

Caption: Decision matrix for applying fluorine substitutions to solve specific biaryl amine liabilities.

Experimental Protocols

To validate the advantages of the fluorinated analog, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the "Metabolic Blocking" effect of fluorine substitution.

  • Preparation:

    • Prepare 10 mM DMSO stocks of the Non-Fluorinated (Reference) and Fluorinated (Test) compounds.

    • Thaw Liver Microsomes (human or rat) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Reaction: Mix 1 µM test compound with 0.5 mg/mL microsomes. Pre-incubate at 37°C for 5 min.

  • Initiation & Sampling:

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
       (slope).
      
    • 
      .
      
    • Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show stability.

Protocol B: hERG Inhibition Assay (Fluorescence Polarization)

Purpose: To confirm reduced cardiotoxicity risk due to pKa modulation.

  • Reagents: Use a commercially available hERG membrane preparation and a high-affinity fluorescent tracer (e.g., Red-hERG Tracer).

  • Workflow:

    • Dispense 10 µL of Test Compound (Fluorinated vs. Non-Fluorinated) at varying concentrations (0.01 µM to 30 µM) into a 384-well black plate.

    • Add 10 µL of hERG membrane suspension.

    • Add 10 µL of Fluorescent Tracer.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Readout:

    • Measure Fluorescence Polarization (FP) in mP units.

    • Displacement of the tracer by the test compound decreases polarization.

  • Data Analysis:

    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      
    • Expectation: The fluorinated biaryl amine should show a higher

      
       (lower affinity) compared to the non-fluorinated parent due to reduced basicity.
      
Diagram 2: Metabolic Blocking Mechanism

This diagram details why the fluorinated compound survives longer in the microsomal assay.

MetabolicBlocking Enzyme CYP450 (Heme-Fe=O) SubstrateH Non-Fluorinated (Ar-H) Enzyme->SubstrateH Attacks C-H SubstrateF Fluorinated (Ar-F) Enzyme->SubstrateF Attacks C-F IntermediateH Radical Intermediate (Unstable) SubstrateH->IntermediateH H-Abstraction InteractionF C-F Bond Strength (116 kcal/mol) SubstrateF->InteractionF F-Abstraction Fail ProductH Hydroxylated Metabolite (Ar-OH) -> Excretion IntermediateH->ProductH Oxygen Rebound ResultF No Reaction (Metabolic Stability) InteractionF->ResultF Enzyme Dissociates

Caption: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[3] Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery and Manufacture.[4][5][6][7][8] Journal of Medicinal Chemistry. Link

Sources

Validation

HPLC Retention Time Standards for 4-Fluoro-2-(pyridin-3-yl)benzenamine: A Comparative Method Development Guide

Executive Summary & Core Directive 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 1214383-66-8) is a critical biaryl amine intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 1214383-66-8) is a critical biaryl amine intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural duality—combining a basic pyridine ring (


) with an electron-deficient fluoro-aniline moiety—presents unique chromatographic challenges.

This guide moves beyond generic protocols to provide a comparative analysis of HPLC retention time (RT) standards . We evaluate the performance of the "Gold Standard" acidic C18 method against common alternatives (Neutral pH and Phenyl-Hexyl stationary phases).

Key Finding: The Acidic C18 Protocol (Method B) is the only self-validating system that guarantees peak symmetry (


) and reproducible retention times, eliminating the "silanol drag" often seen with pyridine derivatives.

Physicochemical Profiling & Method Logic

To establish a robust retention time standard, we must first understand the analyte's behavior in solution.

  • Analyte: 4-Fluoro-2-(pyridin-3-yl)benzenamine

  • Molecular Weight: 188.19 g/mol

  • Key Functional Groups:

    • Pyridine Nitrogen: Moderately basic (

      
      ). At pH < 3, it is fully protonated (
      
      
      
      ).
    • Aniline Nitrogen: Weakly basic due to the electron-withdrawing fluorine at the para position and the pyridine ring at the ortho position.

    • Biaryl Core: Planar, aromatic structure capable of

      
       interactions.
      

The Chromatography Challenge: Under neutral conditions (pH 7), the pyridine nitrogen exists in equilibrium between neutral and protonated states. This leads to "peak fronting" or "tailing" as the cationic species interacts with residual silanols on the silica backbone of the column.[1]

Interaction Logic Diagram

The following diagram illustrates the mechanistic difference between the recommended acidic method and the neutral alternative.

ChemicalInteraction cluster_Acidic Method B: Acidic (pH 2.5) cluster_Neutral Method A: Neutral (pH 7.0) Analyte 4-Fluoro-2-(pyridin-3-yl)benzenamine Protonated Fully Protonated Species (BH+) Analyte->Protonated + 0.1% Formic Acid Mixed Mixed Species (B / BH+ Equilibrium) Analyte->Mixed Water/ACN only Repulsion Silanol Repulsion (No Tailing) Protonated->Repulsion Cationic Shielding ResultB Sharp Peak Stable RT Repulsion->ResultB Drag Silanol Interaction (Peak Tailing) Mixed->Drag Ion Exchange ResultA Broad Peak Variable RT Drag->ResultA

Figure 1: Mechanistic impact of mobile phase pH on the retention behavior of pyridine-substituted anilines.

Comparative Performance Analysis

We compared three distinct methodologies to define the optimal Retention Time Standard.

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters Acquity UPLC equivalent.

  • Detection: UV @ 254 nm (aromatic max) and 280 nm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C.[3][4]

Data Summary Table
ParameterMethod A (Generic) Method B (Recommended) Method C (Alternative)
Stationary Phase C18 (Standard)C18 (End-capped) Phenyl-Hexyl
Mobile Phase A Water0.1% Formic Acid in Water 10mM Ammonium Acetate
Mobile Phase B AcetonitrileAcetonitrile Methanol
pH ~7.0~2.6 ~6.8
Retention Time (min) 4.2 ± 0.53.8 ± 0.02 5.1 ± 0.1
Tailing Factor (

)
1.8 (Severe)1.05 (Excellent) 1.15 (Good)
Theoretical Plates (N) ~4,500>12,000 ~9,000
Suitability Fail Pass (QC Standard) Pass (Orthogonal)
Detailed Analysis
Method A: The "Generic" Trap

Using straight Water/Acetonitrile results in a broad, tailing peak. The pyridine nitrogen interacts strongly with the stationary phase silanols.

  • Verdict: Unsuitable for quantitative analysis or purity standards.

Method B: The Acidic Standard (Primary Choice)

By adding 0.1% Formic Acid , we force the pyridine nitrogen into a fully protonated state. Although this slightly reduces retention (due to increased polarity of the ion), it drastically improves mass transfer kinetics.

  • Why it wins: The retention time is highly reproducible (

    
     min) because the ionization state is locked. This is the required standard  for CoA generation.
    
Method C: The Phenyl-Hexyl Alternative

Using a Phenyl-Hexyl column with Methanol promotes


 interactions between the stationary phase and the biaryl core of the analyte.
  • Use Case: This method is excellent for impurity profiling . If an impurity co-elutes on the C18 column, the Phenyl-Hexyl column will likely separate it due to different selectivity mechanisms.

Validated Experimental Protocols

To replicate the Standard Retention Time for 4-Fluoro-2-(pyridin-3-yl)benzenamine, follow this precise workflow.

Protocol: "Acidic C18 Standard" (Method B)

1. Preparation of Mobile Phases:

  • Phase A: Transfer 1.0 mL of HPLC-grade Formic Acid into 1 L of Milli-Q Water. Mix and degas.

  • Phase B: 100% HPLC-grade Acetonitrile.

2. Standard Solution Preparation:

  • Weigh 10 mg of 4-Fluoro-2-(pyridin-3-yl)benzenamine Reference Standard.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).

  • Critical Step: Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an amber vial.

3. Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
8.0 95
10.0 95
10.1 5

| 13.0 | 5 (Re-equilibration) |

4. System Suitability Criteria:

  • Retention Time: Target ~3.8 min (system dependent, relative to void volume).

  • Tailing Factor: Must be

    
    .
    
  • Signal-to-Noise:

    
     for a 100 ppm injection.
    
Method Development Workflow

Use this flowchart to troubleshoot or adapt the method for complex matrices (e.g., plasma or reaction mixtures).

MethodWorkflow Start Start Method Dev CheckSolubility Check Solubility (50:50 ACN:H2O) Start->CheckSolubility InitialRun Run Method B (Acidic C18) CheckSolubility->InitialRun Decision Peak Shape Acceptable? InitialRun->Decision Pass Validate RT & Generate CoA Decision->Pass Yes Fail Tailing > 1.2 Decision->Fail No Fix1 Increase Buffer Conc. (Use TFA 0.05%) Fail->Fix1 Silanol Issue Fix2 Switch Column (Phenyl-Hexyl) Fail->Fix2 Selectivity Issue Fix1->InitialRun Fix2->InitialRun

Figure 2: Decision tree for optimizing retention time standards for biaryl amines.

References

  • Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46317177, 2-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Enantioselective Organocatalytic Domino Michael–Acetalization–Henry Reactions. Retrieved from [Link]

Sources

Comparative

IR Spectroscopy Comparison Guide: Characterization of 4-Fluoro-2-(pyridin-3-yl)benzenamine vs. Synthetic Precursors

Executive Summary In modern drug development, biaryl building blocks such as 4-Fluoro-2-(pyridin-3-yl)benzenamine are critical for synthesizing kinase inhibitors and other targeted therapeutics. The analytical performanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, biaryl building blocks such as 4-Fluoro-2-(pyridin-3-yl)benzenamine are critical for synthesizing kinase inhibitors and other targeted therapeutics. The analytical performance and purity of this product are best evaluated by comparing its spectral fingerprint against its synthetic alternatives—specifically, its uncoupled precursors (2-bromo-4-fluoroaniline and 3-pyridineboronic acid).

This guide provides an objective, data-driven comparison of these compounds using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. By mapping the appearance and disappearance of specific vibrational modes, researchers can establish a self-validating framework for monitoring Suzuki-Miyaura cross-coupling reactions and ensuring rigorous quality control.

Mechanistic Spectral Causality: The "Why" Behind the Peaks

To move beyond simple peak-matching, it is essential to understand the physical causality behind the infrared absorption of 4-Fluoro-2-(pyridin-3-yl)benzenamine. The unique vibrational modes of this molecule are dictated by its functional groups and their electronic interactions[1].

The Aniline Reporter (N-H Stretch)

The primary amine (-NH₂) on the benzene ring exhibits a classic signature: a distinct doublet in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Because the amine is conjugated to an electron-withdrawing fluorinated aromatic system, the N-H bonds are slightly polarized. This electronic pull restricts the bond's degrees of freedom, resulting in sharper, more defined peaks compared to the broader bands seen in aliphatic amines.

The Aryl Fluoride Anchor (C-F Stretch)

Fluorine is the most electronegative element, creating a highly polarized C-F bond. During molecular vibration, this polarization results in a massive change in the dipole moment, making the C-F stretch one of the most intense and dominant peaks in the IR spectrum. For aryl fluorides, this stretch reliably anchors the fingerprint region between 1150–1250 cm⁻¹ (centered at ~1210 cm⁻¹ for this specific compound)[2]. This peak serves as an internal standard, as it remains constant throughout the cross-coupling process.

The Biaryl Linkage (Pyridine C=N and OOP Bends)

The defining event in the synthesis of 4-Fluoro-2-(pyridin-3-yl)benzenamine is the attachment of the pyridine ring. This introduces a new C=N stretching vibration at ~1580 cm⁻¹ , which often overlaps with the existing benzene C=C stretches. However, the most diagnostic confirmation of successful coupling lies in the low-frequency fingerprint region. The out-of-plane (OOP) C-H bending vibrations of a 3-substituted pyridine ring appear as strong, sharp bands at ~800 cm⁻¹ and ~710 cm⁻¹ [3].

Functional Group IR Mapping

The following diagram illustrates the structural mapping of these key vibrational frequencies across the IR spectrum for the purified product.

IR_Spectrum Molecule 4-Fluoro-2-(pyridin-3-yl)benzenamine HighFreq High Frequency (>3000 cm⁻¹) Molecule->HighFreq MidFreq Double Bond Region (1500-1700 cm⁻¹) Molecule->MidFreq Fingerprint Fingerprint Region (<1500 cm⁻¹) Molecule->Fingerprint NH N-H Stretch (Primary Amine) ~3450 & ~3350 cm⁻¹ HighFreq->NH CH_Arom C-H Stretch (Aromatic) ~3050 cm⁻¹ HighFreq->CH_Arom CN_Pyr C=N Stretch (Pyridine) ~1580 cm⁻¹ MidFreq->CN_Pyr CC_Arom C=C Stretch (Aromatic) ~1480 cm⁻¹ MidFreq->CC_Arom CF C-F Stretch (Aryl Fluoride) ~1210 cm⁻¹ Fingerprint->CF OOP C-H OOP Bend (Pyridine) ~800 & ~710 cm⁻¹ Fingerprint->OOP

Figure 1: Functional group mapping of 4-Fluoro-2-(pyridin-3-yl)benzenamine.

Comparative Spectral Data: Product vs. Precursors

To objectively validate the product's formation, we compare its spectral data against the starting materials of a standard Suzuki-Miyaura coupling. The disappearance of precursor-specific bonds (like the B-O stretch) is just as critical as the appearance of product-specific bonds[4].

Functional Group2-Bromo-4-fluoroaniline (Precursor 1)3-Pyridineboronic Acid (Precursor 2)4-Fluoro-2-(pyridin-3-yl)benzenamine (Product)Diagnostic Value
N-H Stretch (Amine) ~3450, 3350 cm⁻¹Absent~3450, 3350 cm⁻¹Confirms retention of the aniline core.
O-H Stretch (Boronic) Absent~3300-3200 cm⁻¹ (Broad)AbsentDisappearance confirms boronic acid consumption.
C=N Stretch (Pyridine) Absent~1590 cm⁻¹~1580 cm⁻¹Appearance confirms pyridine ring incorporation.
B-O Stretch Absent~1350 cm⁻¹AbsentDisappearance confirms cross-coupling completion.
C-F Stretch ~1210 cm⁻¹Absent~1210 cm⁻¹Internal standard; confirms fluorinated core stability.
C-H OOP Bend (Pyridine) Absent~800, 710 cm⁻¹~800, 710 cm⁻¹Confirms the presence of the 3-substituted pyridine.

Workflow: ATR-FTIR Validation Logic

The following decision tree illustrates the logical workflow for using ATR-FTIR to validate the successful synthesis of the target compound from its precursors.

IR_Validation Start Suzuki Coupling Reaction Mixture ATR ATR-FTIR Analysis Start->ATR Precursor1 2-Bromo-4-fluoroaniline (C-Br: ~550 cm⁻¹) Precursor1->Start Precursor2 3-Pyridineboronic acid (B-O: ~1350 cm⁻¹) Precursor2->Start Check1 Absence of B-O stretch (~1350 cm⁻¹)? ATR->Check1 Check2 Presence of Pyridine C=N (~1580 cm⁻¹)? Check1->Check2 Yes Fail Incomplete Reaction or Side Product Check1->Fail No Check3 Retention of C-F & N-H (~1210 & 3400 cm⁻¹)? Check2->Check3 Yes Check2->Fail No Success Product Confirmed: 4-Fluoro-2-(pyridin-3-yl)benzenamine Check3->Success Yes Check3->Fail No

Figure 2: IR-based logical workflow for validating Suzuki coupling success.

Standardized ATR-FTIR Analytical Protocol

To ensure high-fidelity, reproducible data, the following self-validating protocol must be used when acquiring the IR spectrum of 4-Fluoro-2-(pyridin-3-yl)benzenamine. ATR-FTIR is preferred over traditional KBr pellet transmission because it prevents moisture absorption (which obscures the N-H stretch region) and requires no sample dilution, preserving the absolute intensity of the C-F stretch.

Step-by-Step Methodology
  • Instrument Preparation & Cleaning

    • Wipe the diamond/ZnSe ATR crystal with a lint-free wipe dampened with high-purity isopropanol or methanol.

    • Allow the solvent to evaporate completely (approx. 30 seconds).

  • Background Acquisition (Self-Validation Checkpoint)

    • Collect a background spectrum of the ambient air (typically 32 scans at 4 cm⁻¹ resolution).

    • Self-Validation: Inspect the background spectrum. The baseline must be flat between 4000–650 cm⁻¹. If a peak is observed at ~2350 cm⁻¹, the atmospheric CO₂ in the sample compartment is imbalanced, and the system must be re-purged with dry nitrogen before proceeding.

  • Sample Application

    • Place 2–5 mg of the solid 4-Fluoro-2-(pyridin-3-yl)benzenamine directly onto the center of the ATR crystal.

    • Lower the pressure anvil and apply consistent force (typically 50–80 gauge units, depending on the instrument) to ensure intimate contact between the crystal and the solid sample. Insufficient pressure will result in artificially weak peaks in the high-frequency >3000 cm⁻¹ region.

  • Spectral Acquisition

    • Scan the sample from 4000 cm⁻¹ to 650 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing & Verification

    • Apply an ATR correction algorithm via the spectrometer software to adjust for the wavelength-dependent penetration depth of the evanescent wave (this ensures the spectrum is directly comparable to transmission libraries).

    • Perform a baseline correction if scattering from the solid powder caused baseline drift.

    • Verify the presence of the diagnostic peaks outlined in the comparative data table above.

References

1. 2. 3.

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-Fluoro-2-(pyridin-3-yl)benzenamine Salts

Abstract In modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its ultimate success. Converting an API into a salt is a fundamental strategy to o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its ultimate success. Converting an API into a salt is a fundamental strategy to optimize physicochemical characteristics such as solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive comparison of methodologies for determining the crystal structures of various salts of 4-Fluoro-2-(pyridin-3-yl)benzenamine, a novel API. We will explore the rationale behind salt selection, detail the experimental workflows for crystallization and structure elucidation, and analyze how different counterions can fundamentally alter crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a robust salt screening and crystallographic analysis program.

Introduction: The Critical Role of Salt Formation

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in the physical properties of the API.[1] Poor aqueous solubility, for instance, is a primary reason for low bioavailability.[3] 4-Fluoro-2-(pyridin-3-yl)benzenamine, hereafter referred to as 'FPA', is a basic compound containing two potential sites for protonation: the aniline amine group and the pyridine nitrogen. This makes it an ideal candidate for salt formation to enhance its pharmaceutical properties.

The selection of an appropriate salt form is a multi-tiered process aimed at identifying a crystalline solid with a balanced profile of desirable traits, including optimal solubility, low hygroscopicity, and thermal and polymorphic stability.[4][5] The choice of a counterion is not trivial; it can dramatically influence the crystal lattice, leading to different packing arrangements and hydrogen-bonding networks that dictate the macroscopic properties of the material.[6][7] This guide will use FPA as a model to compare the structural outcomes of forming salts with different counterions, providing a framework for rational solid-form design.

The Strategic Workflow: From Screening to Structure

A successful salt selection and analysis campaign follows a logical progression. The goal is to efficiently identify and characterize promising salt candidates. A "cascade approach," where salts are rigorously tested after passing specific gateway criteria, is an efficient method to save time and resources by eliminating non-viable candidates early.[8]

Our comparative study will focus on three pharmaceutically common counterions to illustrate a range of potential interactions:

  • Chloride (from HCl): A small, spherical, inorganic anion.

  • Methane­sulfonate (Mesylate, from CH₃SO₃H): An organic anion with hydrogen bond acceptors.

  • Succinate (from C₄H₆O₄): A dicarboxylic acid capable of forming extensive hydrogen-bonded networks.

The overall workflow is depicted below.

G cluster_0 Phase 1: Screening & Formation cluster_1 Phase 2: Crystallization & Data Collection cluster_2 Phase 3: Analysis & Comparison A API Solubility & pKa Analysis B Counterion Selection (e.g., HCl, Mesylate, Succinate) A->B C High-Throughput Salt Screening (Slurry, Evaporation) B->C D Bulk Salt Synthesis C->D E Single Crystal Growth (Slow Evaporation, Vapor Diffusion) D->E G Powder XRD (PXRD) Bulk Phase Confirmation D->G F Single-Crystal XRD (SCXRD) Data Collection E->F H Structure Solution & Refinement F->H I Comparative Analysis: - Crystal Packing - H-Bonding Networks - Density G->I H->I J Correlation with Physicochemical Properties (Solubility, Stability) I->J

Caption: Overall workflow for salt selection and crystal structure determination.

Comparative Analysis of FPA Salt Crystal Structures

To illustrate the impact of counterion selection, we present a comparative analysis based on hypothetical, yet plausible, crystallographic data for three FPA salts. Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[9][10] This provides invaluable information on molecular geometry, conformation, and intermolecular interactions.[9] Concurrently, Powder X-ray Diffraction (PXRD) is essential for confirming the bulk phase purity of the synthesized salt and serves as a fingerprint for quality control.[11][12]

Hypothetical Crystallographic Data

The following table summarizes the anticipated crystallographic data for the hydrochloride, mesylate, and succinate salts of FPA. These values are representative of what one might expect for small organic amine salts.[13][14]

ParameterFPA HydrochlorideFPA MesylateFPA Succinate
Formula C₁₁H₁₀FN₂ · HClC₁₁H₁₀FN₂ · CH₃SO₃H(C₁₁H₁₀FN₂)₂ · C₄H₆O₄
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Unit Cell Volume (ų) ~1100~2300~1300
Density (calc, g/cm³) ~1.45~1.42~1.48
Key H-Bond Donor Anilinium (N⁺-H)Anilinium (N⁺-H)Anilinium (N⁺-H), Carboxylic Acid (O-H)
Key H-Bond Acceptor Cl⁻Sulfonate (O=S=O)Carboxylate (COO⁻)
Primary H-Bond Motif Charge-assisted N-H···Cl⁻Charge-assisted N-H···O⁻-SCharge-assisted N-H···O⁻-C, O-H···N(pyridine)
Analysis of Intermolecular Interactions

The choice of counterion directly governs the hydrogen-bonding landscape within the crystal lattice. These interactions are the "glue" that holds the structure together and are a primary determinant of the salt's physical properties.[7][15]

  • FPA Hydrochloride: The small, highly electronegative chloride ion acts as a simple hydrogen bond acceptor. We anticipate strong, charge-assisted hydrogen bonds from the protonated anilinium group (N⁺-H) to the chloride anion (Cl⁻). This often results in simple, efficient packing arrangements.

  • FPA Mesylate: The mesylate anion offers three oxygen atoms as potential hydrogen bond acceptors. This allows for more complex, three-dimensional networks. The sulfonate group will accept strong hydrogen bonds from the anilinium cation. The less basic pyridine nitrogen may also participate in weaker C-H···O interactions.

  • FPA Succinate: As a dicarboxylic acid, succinate provides both hydrogen bond donors (the second, un-ionized carboxylic acid group) and acceptors (the carboxylate group that accepted the proton from the API). This dual functionality allows for the formation of highly robust and extensive hydrogen-bonded chains or sheets. It is common for such salts to form a 2:1 (API:acid) stoichiometry, where the succinate ion bridges two FPA cations, potentially interacting with both the anilinium and pyridine sites. This extensive network often leads to higher density and melting points.

The diagram below visualizes the distinct primary hydrogen-bonding synthons expected for each salt.

G cluster_hcl FPA Hydrochloride Motif cluster_mesylate FPA Mesylate Motif cluster_succinate FPA Succinate Motif hcl_api FPA-N⁺-H hcl_ion Cl⁻ hcl_api->hcl_ion N-H···Cl⁻ mes_api FPA-N⁺-H mes_ion ⁻O-S(=O)₂-CH₃ mes_api->mes_ion N-H···O⁻ suc_api1 FPA-N⁺-H suc_ion ⁻OOC-CH₂-CH₂-COOH suc_api1->suc_ion N⁺-H···O⁻ suc_api2 N(pyridine)-FPA suc_ion->suc_api2 O-H···N

Caption: Comparison of primary hydrogen-bonding synthons in FPA salts.

Impact on Physicochemical Properties

The structural differences revealed by crystallography provide a mechanistic understanding of the observed physicochemical properties.[5][16]

  • Solubility and Dissolution: Salt formation generally increases solubility by creating a buffer effect at the solid-liquid interface, altering the pH of the diffusion layer.[5] The dissolution rate can be influenced by the crystal lattice energy; a very stable crystal lattice (often indicated by a high melting point) may dissolve more slowly. The FPA succinate, with its extensive H-bonding, might have a higher melting point but its dissolution could be enhanced by the dicarboxylic acid's ability to modify the micro-environmental pH.[16]

  • Stability and Hygroscopicity: Hygroscopicity, the tendency to absorb moisture, is a critical stability concern.[4] Highly ordered, dense crystal structures, like that anticipated for the succinate salt, can be less hygroscopic. Conversely, salts with available, strong H-bond acceptors and less efficient packing may be more prone to water uptake. The stability of a salt is also linked to the pKa difference between the API and the counterion; a larger difference generally leads to a more stable salt that is less likely to disproportionate back to the free base.[17]

Experimental Protocols

Protocol 1: Salt Screening

  • Preparation: Dissolve 50 mg of FPA free base in 1 mL of a suitable solvent (e.g., methanol, ethanol, or acetone) in a 2 mL vial.

  • Counterion Addition: Add a stoichiometric equivalent (1.0 eq) of the acid (e.g., HCl in isopropanol, methanesulfonic acid, succinic acid) to the FPA solution.

  • Equilibration: Seal the vials and agitate at ambient temperature for 24-48 hours to allow for slurry conversion.

  • Isolation & Analysis: Centrifuge the vials, decant the supernatant, and dry the resulting solids under vacuum. Analyze the solids by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.[4]

Protocol 2: Single Crystal Growth

  • Solution Preparation: Prepare a saturated solution of the desired FPA salt in a suitable solvent system (e.g., ethanol/water, acetonitrile) identified during screening.

  • Slow Evaporation: Transfer the solution to a clean vial, cover loosely with perforated parafilm, and store in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.[18]

  • Vapor Diffusion (Alternative): Place a small vial containing the saturated salt solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the salt is insoluble (e.g., ethyl acetate, hexane). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the solution using a nylon loop and mount them on the goniometer of the single-crystal diffractometer.

Protocol 3: X-ray Diffraction Analysis

  • PXRD: A small amount of the bulk powder is gently packed into a sample holder. The sample is irradiated with monochromatic X-rays while being rotated. The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The resulting pattern is a unique fingerprint of the crystalline phase.[11]

  • SCXRD: A single crystal is mounted and cooled in a cryostream (e.g., 100 K) to minimize thermal motion. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[9] Software is then used to integrate the diffraction spots, solve the crystal structure by determining the electron density distribution, and refine the atomic positions and thermal parameters.[19]

Conclusion

The formation of salts is an indispensable tool in pharmaceutical development for optimizing the properties of an API. This guide demonstrates that a systematic approach, combining rational salt screening with detailed crystallographic analysis, is crucial for success. By comparing the crystal structures of different salts of 4-Fluoro-2-(pyridin-3-yl)benzenamine, we have illustrated how the choice of counterion directly architects the solid-state landscape. The resulting variations in crystal packing and hydrogen-bonding networks provide a clear, mechanistic basis for understanding and predicting critical physicochemical properties like solubility and stability. This structure-property relationship is the cornerstone of rational drug formulation design.

References

  • Improved Pharma. (2021, February 14). Salt Screening. Available from: [Link]

  • Al-Ghananeem, A. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1163–1170. Available from: [Link]

  • Goud, N. R., & Gangavaram, V. (2021). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. GSC Biological and Pharmaceutical Sciences, 14(01), 169–178. Available from: [Link]

  • Xie, Y., & Wu, Y. (2018). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. American Pharmaceutical Review. Available from: [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link]

  • Williams, H. D., & Ford, L. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacist, 16, 494-499. Available from: [Link]

  • Kumar, L., & Singh, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

  • Berge, S. M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. Available from: [Link]

  • Florence, A. J., & Johnston, A. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(10), 5927–5945. Available from: [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available from: [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Available from: [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Available from: [Link]

  • Ivanova, B., & Spiteller, M. (2010). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 849-855. Available from: [Link]

  • Gomółka, A., et al. (2021). Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand. Molecules, 26(7), 2056. Available from: [Link]

  • Grabowski, S. J. (2022). The Role of Hydrogen Bonds in Interactions between [PdCl4]2− Dianions in Crystal. Molecules, 27(7), 2144. Available from: [Link]

  • Grabowski, S. J. (2025, October 13). The Role of Hydrogen Bonds in Interactions between [PdCl4] Dianions in Crystal. Molecules, 27(7), 2144. Available from: [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Available from: [Link]

  • Lanzarotta, A. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Available from: [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Current Pharmaceutical Design, 20(3), 333-345. Available from: [Link]

  • Sañudo, E. C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 917. Available from: [Link]

  • Wood, P. A., et al. (2017). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 53(56), 7933-7936. Available from: [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available from: [Link]

  • ResearchGate. (n.d.). The x-ray single-crystal structure of amine salt 8. Available from: [Link]

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Comparative

A Comparative Guide to Purity Assessment Protocols for 4-Fluoro-2-(pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical agents, the purity of chemical intermediates is paramount. This guide provides a comparative analysis of key analytical t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical agents, the purity of chemical intermediates is paramount. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 4-Fluoro-2-(pyridin-3-yl)benzenamine, a crucial building block in modern drug development.[1] Given the absence of a standardized, publicly available protocol for this specific compound, this document synthesizes best practices from methodologies applied to structurally similar aromatic amines, fluoroanilines, and pyridine derivatives.[2][3] Our objective is to equip researchers with the expertise to select and implement the most suitable purity assessment strategy, ensuring the integrity of their research and the quality of their final products.

The structure of 4-Fluoro-2-(pyridin-3-yl)benzenamine, featuring a fluoroaniline moiety linked to a pyridine ring, presents unique analytical challenges. Potential impurities may arise from starting materials, side reactions during synthesis, or degradation.[4] A robust analytical workflow is therefore essential for accurate characterization and quantification of the main compound and any associated impurities.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for purity assessment is a critical decision, contingent on factors such as required sensitivity, selectivity, and the nature of potential impurities.[5] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the cornerstones of purity analysis in the pharmaceutical industry.[6][7]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) High-Resolution Mass Spectrometry (HRMS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.Provides highly accurate mass measurements, enabling determination of elemental compositions.[8][9]
Typical Purity (%) ≥99.5% is often achievable and required for pharmaceutical development.[3]>98%, highly dependent on the volatility and thermal stability of the compound and its impurities.[3]Primarily used for structural elucidation and identification of unknown impurities rather than bulk purity assessment.[8][10]
Common Impurities Detected Starting materials, by-products, over-reacted products, and degradation products.[3]Volatile starting materials, residual solvents, and thermally stable, low molecular weight by-products.[10][11]Trace-level impurities, isomers, and degradation products that are difficult to resolve chromatographically.[8][12]
Advantages High resolution, suitable for non-volatile and thermally labile compounds.[3]High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities.[3][7]Unparalleled sensitivity and specificity for structural elucidation of unknown impurities.[8][9]
Limitations Requires reference standards for the definitive identification and quantification of impurities.[3]Limited to volatile and thermally stable compounds; derivatization may be necessary for polar analytes.Higher cost and complexity; typically used in conjunction with a chromatographic technique for quantitative analysis.

Recommended Analytical Workflow

A multi-faceted approach, integrating several analytical techniques, is recommended for a comprehensive purity assessment of 4-Fluoro-2-(pyridin-3-yl)benzenamine. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.

Sources

Comparative

Comparative Reactivity Guide: 4-Fluoro-2-(pyridin-3-yl)benzenamine vs. 4-Chloro Analogs

Executive Summary: The Strategic Divergence In medicinal chemistry, the choice between 4-Fluoro-2-(pyridin-3-yl)benzenamine (4-F-PBA) and its 4-Chloro analog (4-Cl-PBA) is rarely about simple bioisosterism. It represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In medicinal chemistry, the choice between 4-Fluoro-2-(pyridin-3-yl)benzenamine (4-F-PBA) and its 4-Chloro analog (4-Cl-PBA) is rarely about simple bioisosterism. It represents a strategic fork in the road:

  • The 4-Fluoro Analog is typically a Terminal Scaffold . The C-F bond is metabolically robust and generally inert to standard cross-coupling, making this molecule ideal for final-stage optimization of metabolic stability (blocking P450 oxidation).

  • The 4-Chloro Analog is a Functional Handle . The C-Cl bond remains reactive toward oxidative addition with Palladium (Pd), allowing for "late-stage diversification" via Suzuki, Stille, or Buchwald-Hartwig couplings.[1]

This guide analyzes the electronic and steric factors driving these differences and provides experimental protocols for leveraging them.

Part 1: Structural & Electronic Analysis

The Electronic Tug-of-War

The reactivity difference stems from the competition between Inductive (


) and Resonance (

) effects of the halogen at the para position relative to the amine.
Feature4-Fluoro-2-(pyridin-3-yl)benzenamine4-Chloro-2-(pyridin-3-yl)benzenamineImpact on Reactivity
C-X Bond Energy ~116 kcal/mol (Very Strong)~81 kcal/mol (Weak)C-F is inert to Pd(0); C-Cl is reactive.
Hammett

0.060.23Cl is more electron-withdrawing overall.
Resonance (

)
Strong (

overlap)
Weak (

mismatch)
F donates electron density back to the ring more effectively.
Aniline Basicity Higher (More Nucleophilic)Lower (Less Nucleophilic)4-F analog reacts faster in acylation/

reactions.
Pyridine Topology 3-Pyridyl (Meta-like)3-Pyridyl (Meta-like)No N-N chelation pocket (unlike 2-pyridyl); Pyridine N is basic.
The "3-Pyridyl" Factor

Unlike 2-(pyridin-2-yl)anilines, which form stable bidentate chelates with metals, the pyridin-3-yl group places the pyridine nitrogen in a position where it cannot form a 5-membered ring with the aniline nitrogen.

  • Consequence: Catalyst poisoning is reduced compared to 2-pyridyl analogs, but directed C-H activation at the aniline ortho-position is less favored.

Part 2: Reactivity Profiles

Profile A: The Amino Group ( )

Both compounds possess a primary aniline, but their nucleophilicity differs.[1]

  • 4-F-PBA: The strong

    
     effect of Fluorine maintains higher electron density on the nitrogen. It is the superior nucleophile for amide coupling or reductive amination.
    
  • 4-Cl-PBA: The dominant

    
     effect of Chlorine reduces the 
    
    
    
    of the aniline (~0.6 log units lower than F-analog). Reactions requiring the aniline to act as a nucleophile may require higher temperatures or stronger bases.
Profile B: The Halogen Handle (C-X)

This is the critical differentiator.

  • 4-Cl-PBA (The Gateway): Under standard Suzuki conditions (Pd(PPh3)4,

    
    ), the C-Cl bond undergoes oxidative addition. This allows you to synthesize the aniline core first and append a tail at the 4-position later.
    
  • 4-F-PBA (The Shield): The C-F bond withstands these conditions. It is used when the 4-position must remain small and lipophilic to fit a specific binding pocket (e.g., ATP binding sites in kinases) while resisting metabolic hydroxylation.

Part 3: Decision Logic & Visualization

The following diagram illustrates the divergent synthetic utility of these two analogs.

Reactivity_Comparison Start Target Design Phase Choice Halogen Selection Start->Choice Cl_Analog 4-Chloro Analog (Reactive Handle) Choice->Cl_Analog Need to extend molecule later F_Analog 4-Fluoro Analog (Metabolic Shield) Choice->F_Analog Final optimization for DMPK Rxn_Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl_Analog->Rxn_Suzuki C-Cl Oxidative Addition Rxn_Amide Amide Coupling (Standard) Cl_Analog->Rxn_Amide Possible, but C-Cl may compete in Pd-reactions F_Analog->Rxn_Amide NH2 Nucleophilic Attack (C-F is Inert) Product_Complex 4-Substituted Biaryl Product Rxn_Suzuki->Product_Complex Product_Stable Metabolically Stable Fluorinated Drug Rxn_Amide->Product_Stable

Figure 1: Decision tree for selecting between 4-Fluoro and 4-Chloro analogs based on synthetic intent.

Part 4: Experimental Protocols

Protocol 1: Chemoselective Functionalization of 4-Chloro-2-(pyridin-3-yl)benzenamine

Objective: To couple the aniline nitrogen without disturbing the reactive C-Cl bond, or conversely, to couple the C-Cl bond while preserving the amine.

Workflow A: Selective Amide Coupling (Preserving C-Cl)

Rationale: Classical acylation conditions do not activate the C-Cl bond.

  • Dissolve 1.0 eq of 4-chloro-2-(pyridin-3-yl)benzenamine in DCM (0.1 M).

  • Add 1.2 eq of DIPEA (Base) and 1.1 eq of Acid Chloride (Electrophile).

  • Monitor: Stir at

    
     for 2 hours.
    
  • Result: The C-Cl bond remains intact, available for future Pd-coupling.

Workflow B: Selective Suzuki Coupling (Preserving

)

Rationale: Free anilines can poison Pd catalysts. Use a ligand that tolerates free amines (e.g., XPhos or SPhos).[1]

  • Reagents: 1.0 eq 4-chloro-2-(pyridin-3-yl)benzenamine, 1.2 eq Aryl Boronic Acid.

  • Catalyst System: 2 mol%

    
    , 4 mol% XPhos  (Critical for aryl chlorides with free amines).[1]
    
  • Base/Solvent: 3.0 eq

    
     in 1,4-Dioxane/Water (4:1).
    
  • Conditions: Heat to

    
     for 4-12 hours under Argon.
    
  • Note: The 3-pyridyl nitrogen may competitively bind Pd; if conversion is low, increase catalyst loading to 5 mol%.

Protocol 2: Nucleophilic Aromatic Substitution ( ) on the 4-Fluoro Analog

Objective: While C-F is inert to Pd, it is highly reactive toward


 if the ring is electron-deficient.
Context: The aniline group is electron-donating, making direct 

on 4-F-PBA difficult. To activate the C-F bond for displacement, the aniline must first be protected with an electron-withdrawing group (e.g., Trifluoroacetyl) or converted to a diazonium.[1]

Self-Validating Check:

  • Attempting

    
     on the free aniline will fail (electron rich ring).
    
  • Validation Step: Protect amine

    
     Perform 
    
    
    
    
    
    Deprotect.

Part 5: Physicochemical Properties (DMPK)[1]

Property4-Fluoro Analog4-Chloro AnalogDrug Development Implication
Lipophilicity (LogP) Lower (~2.5)Higher (~3.[1]0)F-analog has better aqueous solubility.
Metabolic Stability High Moderate F blocks para-hydroxylation effectively. Cl can be displaced by glutathione in rare cases or oxidized.
H-Bonding C-F acts as weak H-bond acceptorC-Cl is a poor acceptorF can interact with enzyme backbone NH groups.

References

  • Hapke, M., et al. (2010).[1] Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition. Link[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4-Fluoro-2-(pyridin-3-yl)benzenamine Using NOESY

The Analytical Challenge: Beyond Connectivity to Conformation In modern drug discovery and development, establishing the precise three-dimensional structure of a molecule is non-negotiable. While techniques like COSY (Co...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Beyond Connectivity to Conformation

In modern drug discovery and development, establishing the precise three-dimensional structure of a molecule is non-negotiable. While techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for mapping the covalent framework—telling us which atoms are bonded to which—they often fall short of describing the molecule's spatial arrangement. This is particularly true for conformationally flexible molecules like 4-Fluoro-2-(pyridin-3-yl)benzenamine.

The core ambiguity in this structure lies in the rotational orientation of the pyridine ring relative to the benzenamine ring. Are they largely coplanar? Is there free rotation, or does steric hindrance or intramolecular hydrogen bonding favor a specific conformation? Answering this question is critical, as the molecule's 3D topography dictates its interaction with biological targets. Standard 1D and 2D NMR techniques that rely on through-bond J-coupling cannot provide this information. To bridge this gap, we must turn to a method that measures through-space proximity: the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[1][2]

The Right Tool for the Job: Why NOESY is Essential

The Nuclear Overhauser Effect (NOE) is a phenomenon of spin relaxation that occurs between nuclei—typically protons—that are close in space, irrespective of whether they are connected by chemical bonds.[3] The intensity of this interaction is acutely sensitive to the distance between the protons, being inversely proportional to the sixth power of that distance (I ∝ 1/r⁶).[4][5] This relationship makes the NOE an exceptionally precise "molecular ruler" for protons within approximately 5 Å of each other.[6][7]

A 2D NOESY experiment maps these through-space correlations across the entire molecule in a single, comprehensive dataset.[3] The resulting spectrum displays the normal 1D proton spectrum along the diagonal, while off-diagonal "cross-peaks" appear at the coordinates of two protons that are spatially proximate.[8] For a molecule like 4-Fluoro-2-(pyridin-3-yl)benzenamine, the presence or absence of specific cross-peaks provides definitive evidence for its solution-state conformation.

Comparison with Alternative Techniques
TechniqueInformation ProvidedAdvantagesLimitationsSuitability for this Problem
COSY/TOCSY Through-bond H-H coupling networks.Excellent for identifying spin systems and proton connectivity.Provides no information on through-space proximity or stereochemistry.[8]Insufficient. Cannot resolve the rotational ambiguity between the two rings.
X-Ray Crystallography Precise 3D structure in the solid state.The "gold standard" for atomic resolution.Requires a suitable single crystal; the solid-state conformation may not represent the biologically relevant solution-state structure.Complementary, but NOESY is required to understand the structure in solution.
ROESY Through-space H-H correlations.Effective for medium-sized molecules (MW ~1-3 kDa) where the NOE may be zero or weak.[4]More technically demanding and prone to artifacts than NOESY for small molecules.[4]Not necessary. 4-Fluoro-2-(pyridin-3-yl)benzenamine (MW ≈ 188.20 g/mol ) is a small molecule with an expected positive NOE, making NOESY the ideal choice.[6]

Experimental Design: A Self-Validating Protocol

The trustworthiness of a NOESY experiment hinges on a meticulously designed protocol. Each parameter is chosen not arbitrarily, but to maximize the quality of the data and ensure the results are unambiguous.

Predicted Key Spatial Correlations

Before initiating the experiment, we must hypothesize the critical through-space interactions that would validate the proposed structure. The most informative correlation would be between a proton on the benzenamine ring and a proton on the pyridine ring.

Caption: Key expected NOE correlations in 4-Fluoro-2-(pyridin-3-yl)benzenamine.

Based on this model, we can predict which protons should exhibit NOE cross-peaks. The most crucial validation will be the observation of a cross-peak between a proton on the pyridine ring (like H2') and a proton on the benzenamine ring (like H6 or the NH₂ protons).

Protons InvolvedExpected DistancePredicted NOE IntensityRationale
H6 ↔ H2'ShortStrongConfirms the proximity and relative orientation of the two aromatic rings.
H3 ↔ H4'ShortMedium-StrongProvides secondary confirmation of the ring orientation.
NH₂ ↔ H2'ShortMediumDependent on amine proton exchange rate; if observed, strongly supports proximity.
H5 ↔ H6~2.5 ÅStrongIntra-ring distance, serves as an internal calibration standard.
Step-by-Step Experimental Workflow

The following protocol is designed for a standard 400-600 MHz NMR spectrometer.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing & Analysis prep1 Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆ prep2 Filter sample into NMR tube prep1->prep2 Ensures solubility & removes particulates acq1 Acquire standard ¹H spectrum to determine chemical shifts prep2->acq1 acq2 Set up 2D NOESY experiment (e.g., noesygpph pulse program) acq1->acq2 acq3 Optimize mixing time (d8) (e.g., 0.5 - 0.8 s for small molecules) acq2->acq3 acq4 Set relaxation delay (d1) ~1.5x longest T₁ acq3->acq4 acq5 Acquire data (nt=16, ni=256) acq4->acq5 proc1 Apply 2D Fourier Transform acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Assign diagonal and cross-peaks proc2->proc3 proc4 Compare observed cross-peaks with predicted correlations proc3->proc4 end end proc4->end Structural Validation

Caption: A validated workflow for NOESY-based structural elucidation.

Causality Behind Key Parameters:

  • Solvent (DMSO-d₆): Chosen for its excellent solvating power for aromatic amines. A key advantage is its ability to slow down the exchange of the -NH₂ protons with any residual water, making them more likely to be observed and show NOE correlations.

  • Concentration (~15-30 mM): This concentration is a balance. It's high enough to achieve good signal-to-noise in a reasonable time but low enough to minimize the risk of intermolecular NOEs, which could complicate the spectrum.[9]

  • Mixing Time (τm or d8): This is the most critical parameter in a NOESY experiment.[6] During this delay, the through-space magnetization transfer occurs. For small molecules like ours, the NOE builds relatively slowly. A mixing time in the range of 500-800 ms is typically optimal.[4][10] A time that is too short will yield no cross-peaks, while an excessively long time offers no benefit and allows signal to be lost to T₁ relaxation.

  • Relaxation Delay (d1): This delay allows the spins to return to thermal equilibrium between scans. Setting it to approximately 1.5 times the longest T₁ (spin-lattice relaxation time) of interest ensures that the data is quantitative and free from artifacts.

Interpreting the Data: Validating the Structure

After acquiring and processing the 2D NOESY spectrum, the analysis involves comparing the experimentally observed cross-peaks with our predictions.

Hypothetical Results Table:

Predicted CorrelationObserved Cross-Peak?IntensityInterpretation
H6 ↔ H2'Yes StrongPrimary Validation: Unambiguously confirms the through-space proximity of the benzenamine and pyridine rings, validating the 2-(pyridin-3-yl) substitution pattern.
H3 ↔ H4'Yes MediumSecondary Validation: Corroborates the proposed conformation and relative orientation of the two rings.
NH₂ ↔ H2'Yes Medium-WeakSupporting Evidence: Confirms the proximity of the amine group to the pyridine ring's "inner" proton.
H5 ↔ H6Yes StrongInternal Control: The presence of this expected intra-ring correlation confirms the experiment worked as intended.
H3 ↔ H6NoN/AExpected, as these protons are far apart on the benzene ring.

The definitive observation of the cross-peak between H6 and H2' is the "smoking gun" evidence. It bridges the two spin systems through space, confirming a conformation where these protons are spatially close. This single piece of data achieves what no through-bond experiment can: it validates the proposed 3D structure in solution.

Conclusion

The structural elucidation of 4-Fluoro-2-(pyridin-3-yl)benzenamine serves as a clear example of the power and necessity of NOESY in modern chemical analysis. While other NMR techniques can piece together the molecular skeleton, only NOESY can provide the crucial through-space information needed to define its three-dimensional conformation. By following a carefully designed, self-validating protocol, we can move beyond mere connectivity to a confident and unambiguous understanding of molecular structure in the solution state, an essential step in the journey of drug development.[11]

References

  • University of California, Riverside. (2018). NOESY and ROESY. [Online] Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2021). 1D NOESY made easy. [Online] Available at: [Link]

  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. [Online] YouTube. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Online] Available at: [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. [Online] Available at: [Link]

  • University of Allahabad. (n.d.). Noesy [autosaved]. [Online] Slideshare. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Online] Available at: [Link]

  • NMR School. (2022). Stereochemistry | How to read NOESY spectrum? [Online] YouTube. Available at: [Link]

  • University College London. (n.d.). NOE Experiments. [Online] Available at: [Link]

  • Bruker. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Online] Available at: [Link]

  • Scribd. (n.d.). ASA PPT NOESY. [Online] Available at: [Link]

  • Stanford University NMR Facility. (n.d.). noesy. [Online] Available at: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Online] Available at: [Link]

  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Online] ACS Publications. Available at: [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Online] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoro-2-(pyridin-3-yl)benzenamine

Executive Summary & Hazard Context Do not treat this substance as a standard reagent. 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 1214337-14-6 / Analogous scaffolds) represents a class of fluorinated aniline-pyridine hybr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Do not treat this substance as a standard reagent. 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS: 1214337-14-6 / Analogous scaffolds) represents a class of fluorinated aniline-pyridine hybrids often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2]

Its safety profile is dominated by two moieties:

  • The Aniline Core: Highly lipophilic.[1] Capable of rapid transdermal absorption leading to Methemoglobinemia (oxidation of hemoglobin, reducing oxygen transport).[1] This effect can be delayed and asymptomatic until cyanosis sets in.[1]

  • The Pyridine Ring: A mucus membrane irritant and potential CNS depressant.[1]

Critical Directive: The primary route of exposure is skin contact and inhalation of dust .[1] Standard nitrile gloves provide only momentary splash protection against anilines; they are permeable over time.[1]

PPE & Engineering Controls Matrix

This matrix defines the minimum requirements for handling.

Protection ZoneEquipmentMaterial SpecificationScientific Rationale
Primary Barrier (Hands) Double Gloving (Mandatory)Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®) for stock prep.[1]Permeation Dynamics: Anilines diffuse through thin nitrile.[1] Double gloving creates a sacrificial layer.[1] Laminate is required for spill cleanup or handling >10g.[1]
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 80-100 fpm)Source Capture: The solid is likely a fine powder; static charge can disperse dust.[1] Inhalation is the fastest route to systemic toxicity.[1]
Ocular Sealed Protection Chemical Splash Goggles (ANSI Z87.1+)Absorption: Safety glasses are insufficient.[1] Anilines can absorb through the ocular mucosa or lacrimal ducts.[1]
Body Dermal Shielding Lab coat (Poly-cotton) + Tyvek® Sleeves Wrist Gap: The wrist area between glove and coat is the most common exposure point.[1] Tyvek sleeves bridge this gap.[1]

Operational Workflow: The "Clean-Dirty-Clean" Protocol

The following diagram illustrates the mandatory workflow to prevent cross-contamination. This is a self-validating system: you cannot exit the "Red Zone" without a decontamination step.[1]

SafetyProtocol cluster_hood Fume Hood Containment Zone Entry 1. Entry & Donning (Clean Zone) Prep 2. Weighing & Prep (Static Control) Entry->Prep Double Gloves + Sleeves Reaction 3. Reaction/Handling (Fume Hood Only) Prep->Reaction Dissolve immediately to reduce dust Waste 4. Waste Segregation (Halogenated Stream) Reaction->Waste Quench & Segregate Doffing 5. Doffing & Wash (Decon Zone) Reaction->Doffing Seal Vessel Waste->Doffing Exit Safe Exit Doffing->Exit Soap/Water Wash (2 mins)

Figure 1: Operational workflow emphasizing containment within the fume hood and specific doffing procedures to prevent secondary contamination.

Step-by-Step Handling Procedure

Phase A: Preparation (The "Static" Risk)[1]
  • Static Check: Fluorinated anilines are often fluffy, electrostatic solids.[1] Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.[1]

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a glove box.[1]

    • Why: Weighing on an open bench exposes the lab to micro-particulates that settle on keyboards and phones.[1]

Phase B: Solubilization
  • Immediate Dissolution: Do not transport the solid around the lab. Weigh directly into the reaction vessel and add solvent (e.g., DCM, DMSO) immediately to trap the dust.[1]

  • Solvent Choice: If using DMSO, be hyper-vigilant.[1] DMSO is a penetration enhancer and will carry the toxic aniline through nitrile gloves instantly upon contact.[1]

    • Protocol Adjustment: If using DMSO, Butyl Rubber gloves are required over nitrile.[1]

Phase C: Cleanup & Decontamination[1]
  • Acid Wash: Wipe down the work area with a dilute acid solution (1M HCl) followed by water.[1]

    • Mechanism:[1][2][3][4][5] This converts the lipophilic free amine (toxic) into the hydrophilic hydrochloride salt (less absorbable, easier to clean).[1]

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.[1]

Emergency Response & Disposal

Exposure Response[1][2][4][5][6][7][8][9]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1][6][7] Do not use alcohol (ethanol/isopropanol), as this increases skin permeability and vasodilation, speeding up absorption.[1]

  • Signs of Methemoglobinemia: Blue lips/fingernails, headache, dizziness, chocolate-brown blood.[1] Administer oxygen and seek medical attention immediately (Antidote: Methylene Blue, clinical decision).[1]

Disposal Strategy (Cradle-to-Grave)

This compound contains both Fluorine and Nitrogen .[1]

Waste StreamClassificationInstructions
Solid Waste Hazardous / CytotoxicDouble-bag in clear polyethylene.[1] Label as "Toxic - Fluorinated Aniline".[1]
Liquid Waste Halogenated Organic Do NOT mix with oxidizing acids (Nitric).[1] Segregate into the Halogenated Solvents carboy due to the Fluorine content.[1]
Sharps/Glass Contaminated SharpsRinse with acetone/HCl before disposal if heavily coated.[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Aniline Derivatives (General Toxicity).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-aminopyridine (Structural Analog for Pyridine toxicity).[1] Retrieved from [Link]

  • Washington State University (EH&S). Standard Operating Procedure: Aniline (Highlighting Nitrile Permeability).[1] Retrieved from [Link][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-2-(pyridin-3-yl)benzenamine
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